molecular formula C9H20N2O2 B1216689 (7R,8S)-7,8-diaminononanoic acid CAS No. 157120-40-6

(7R,8S)-7,8-diaminononanoic acid

Cat. No.: B1216689
CAS No.: 157120-40-6
M. Wt: 188.27 g/mol
InChI Key: KCEGBPIYGIWCDH-JGVFFNPUSA-N
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Description

(7R,8S)-7,8-Diaminononanoic acid (DAPA) is a natural, chiral diamine compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol . It is a crucial intermediate in the biosynthetic pathway of biotin (vitamin B7) in bacteria, plants, and fungi . In this essential metabolic role, it serves as the direct substrate for the enzyme dethiobiotin synthetase (BioD) . The enzymatic conversion involves an ATP-dependent carbonylation that regiospecifically targets the N7-amino group of DAPA to form the ureido ring of dethiobiotin, the immediate precursor to biotin . This makes DAPA an invaluable tool for studying the mechanism of biotin biosynthesis, enzyme kinetics, and the function of carboxylase enzymes in various organisms . Researchers can also utilize this compound in the exploration of vitamin metabolism and the development of novel antimicrobial agents by targeting this essential bacterial pathway. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157120-40-6

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

(7R,8S)-7,8-diaminononanoic acid

InChI

InChI=1S/C9H20N2O2/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7-8H,2-6,10-11H2,1H3,(H,12,13)/t7-,8+/m0/s1

InChI Key

KCEGBPIYGIWCDH-JGVFFNPUSA-N

SMILES

CC(C(CCCCCC(=O)O)N)N

Isomeric SMILES

C[C@@H]([C@@H](CCCCCC(=O)O)N)N

Canonical SMILES

CC(C(CCCCCC(=O)O)N)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (7R,8S)-7,8-diaminononanoic acid: Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7R,8S)-7,8-diaminononanoic acid, a chiral diamino fatty acid, is a pivotal intermediate in the highly conserved biotin biosynthesis pathway. As an essential nutrient for most organisms and absent in humans, this pathway presents a compelling target for the development of novel antimicrobial agents and herbicides. This technical guide provides a comprehensive overview of the structure, stereochemistry, and biological context of this compound. It details its enzymatic synthesis, presents key quantitative data, and outlines relevant experimental protocols to facilitate further research and drug discovery efforts in this area.

Structure and Stereochemistry

This compound is an amino fatty acid with the chemical formula C9H20N2O2.[1] Its structure consists of a nine-carbon chain (nonanoic acid) with two amino groups substituted at the 7th and 8th carbon positions. The molecule possesses two chiral centers at C7 and C8, giving rise to four possible stereoisomers. The biologically active isomer, and the focus of this guide, is the (7R,8S) diastereomer.

Molecular Structure:

A 2D representation of the this compound structure is provided below:

Caption: Enzymatic synthesis of this compound and its conversion to dethiobiotin.

The enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT) catalyzes the transamination of 7-keto-8-aminopelargonic acid (KAPA) using S-adenosyl-L-methionine (SAM) as the amino donor to produce this compound. [2][3]Subsequently, dethiobiotin synthetase (DTBS) catalyzes the ATP-dependent cyclization of this compound to form dethiobiotin, a precursor to biotin. [4]

Quantitative Data

The enzymatic kinetics of 7,8-diaminopelargonic acid aminotransferase (DAPA AT) have been characterized in several organisms, providing valuable data for inhibitor screening and drug design.

OrganismSubstrateKm (μM)kcat (s-1)Vmax (μmol/min/mg)Reference
Escherichia coli7-Keto-8-aminopelargonic acid1.2--[5]
Escherichia coliS-Adenosyl-L-methionine200--[5]
Mycobacterium tuberculosis7-Keto-8-aminopelargonic acid2.830.0030.02074 (μmol/min/mL)[6]
Mycobacterium tuberculosisS-Adenosyl-L-methionine308.280.0030.02074 (μmol/min/mL)[6]

Experimental Protocols

Purification of 7,8-Diaminopelargonic Acid Aminotransferase (DAPA AT) from E. coli

This protocol is adapted from the purification of DAPA AT from a derepressed regulatory mutant of Escherichia coli. [2][3] Workflow:

DAPA_AT_Purification start E. coli Cell Extract protamine_sulfate Protamine Sulfate Precipitation start->protamine_sulfate ammonium_sulfate Ammonium Sulfate Fractionation protamine_sulfate->ammonium_sulfate acid_heat Acid and Heat Treatment ammonium_sulfate->acid_heat deae DEAE-Cellulose Chromatography acid_heat->deae phospho Phosphocellulose Chromatography deae->phospho hydroxylapatite Hydroxylapatite Chromatography phospho->hydroxylapatite sephadex Sephadex G-100 Gel Filtration hydroxylapatite->sephadex end Purified DAPA AT sephadex->end

Caption: Purification workflow for 7,8-diaminopelargonic acid aminotransferase (DAPA AT).

Methodology:

  • Cell Lysis: Prepare a cell-free extract from a derepressed E. coli strain by sonication or French press.

  • Protamine Sulfate Precipitation: Add protamine sulfate solution to the cell extract to precipitate nucleic acids. Centrifuge to collect the supernatant.

  • Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction that precipitates between 30% and 50% saturation.

  • Acid and Heat Treatment: Resuspend the protein pellet and subject it to controlled acid (e.g., pH 5.0) and heat (e.g., 50°C for 10 min) treatments to denature and precipitate contaminating proteins.

  • Chromatography:

    • DEAE-Cellulose: Load the supernatant onto a DEAE-cellulose column and elute with a salt gradient (e.g., NaCl).

    • Phosphocellulose: Pool the active fractions and apply to a phosphocellulose column, eluting with a salt gradient.

    • Hydroxylapatite: Apply the active fractions to a hydroxylapatite column and elute with a phosphate gradient.

    • Sephadex G-100: Perform gel filtration chromatography on a Sephadex G-100 column as a final polishing step.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Microplate Fluorescence Assay for DAPA Aminotransferase Activity

This protocol is based on the derivatization of the vicinal diamine product, this compound, with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to produce a fluorescent adduct.

Workflow:

DAPA_AT_Assay start Incubate Enzyme, KAPA, and SAM reaction Enzymatic reaction produces DAPA start->reaction derivatization Add OPA/2-Mercaptoethanol reaction->derivatization fluorescence Measure Fluorescence (Ex: 340 nm, Em: 455 nm) derivatization->fluorescence

Caption: Workflow for the fluorescence-based assay of DAPA AT activity.

Methodology:

  • Reaction Mixture: In a microplate well, prepare a reaction mixture containing the purified DAPA AT, 7-keto-8-aminopelargonic acid (KAPA), and S-adenosyl-L-methionine (SAM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzymatic Reaction: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Derivatization: Stop the reaction and initiate the derivatization by adding a solution of ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME).

  • Fluorescence Measurement: After a short incubation period to allow for the derivatization to complete, measure the fluorescence using a microplate reader with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 455 nm.

  • Quantification: Determine the concentration of the product by comparing the fluorescence signal to a standard curve generated with known concentrations of this compound.

Determination of Stereochemistry by Mosher's Method

The absolute stereochemistry of the amino groups in this compound can be determined by NMR spectroscopy after derivatization with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

Workflow:

Moshers_Method start This compound derivatize_R React with (R)-MTPA chloride start->derivatize_R derivatize_S React with (S)-MTPA chloride start->derivatize_S diastereomers Formation of Diastereomeric Amides derivatize_R->diastereomers derivatize_S->diastereomers nmr 1H and 19F NMR Analysis diastereomers->nmr analysis Compare Chemical Shifts (Δδ = δS - δR) nmr->analysis end Determine Absolute Configuration analysis->end

References

An In-Depth Technical Guide to the Chemical Synthesis of 7,8-Diaminopelargonic Acid (DAPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

7,8-Diaminopelargonic acid (DAPA) is a nine-carbon aliphatic chain with amino groups at the C7 and C8 positions and a carboxylic acid at the C1 position. In biological systems, DAPA is synthesized from 7-keto-8-aminopelargonic acid (KAPA) by the enzyme DAPA aminotransferase (BioA).[1][2] This conversion is a critical step in the biotin biosynthetic pathway, which is essential for the survival of many microorganisms but absent in humans, making it an attractive target for the development of novel antimicrobial agents.

Despite its biological significance, detailed procedures for the de novo chemical synthesis of DAPA are scarce in the scientific literature. This guide, therefore, outlines a proposed synthetic pathway, providing researchers with a practical blueprint for its laboratory preparation. The proposed route is designed to be robust and utilize common organic chemistry transformations.

Proposed Chemical Synthesis of 7,8-Diaminopelargonic Acid (DAPA)

The proposed synthetic strategy begins with the commercially available starting material, pimeloyl chloride, and proceeds through a series of transformations to yield the target molecule, DAPA. The key steps involve the construction of the carbon backbone, introduction of the necessary functional groups, and stereochemical considerations.

Overall Synthetic Pathway

The proposed multi-step synthesis is visualized in the following diagram:

G PC Pimeloyl Chloride Intermediate1 Diethyl 2-(7-chloro-7-oxoheptanoyl)malonate PC->Intermediate1 DEM Diethyl Malonate DEM->Intermediate1 NaOEt Sodium Ethoxide NaOEt->Intermediate1 1. Intermediate2 8-Oxononanoic Acid Intermediate1->Intermediate2 2. Decarboxylation H2O_H H2O, H+ H2O_H->Intermediate2 KAPA_Oxime 7-(Hydroxyimino)-8-oxononanoic Acid Intermediate2->KAPA_Oxime 3. Oximation NH2OH Hydroxylamine NH2OH->KAPA_Oxime KAPA 7-Keto-8-aminopelargonic Acid (KAPA) KAPA_Oxime->KAPA 4. Reduction H2_PdC H2, Pd/C H2_PdC->KAPA DAPA 7,8-Diaminopelargonic Acid (DAPA) KAPA->DAPA 5. Reductive Amination NH3_H2_cat NH3, H2, Catalyst NH3_H2_cat->DAPA

Caption: Proposed synthetic pathway for 7,8-diaminopelargonic acid (DAPA).

Data Presentation: Summary of Proposed Reactions

The following table summarizes the key quantitative data for the proposed synthesis of DAPA. Please note that the yields are estimates based on analogous reactions found in the chemical literature.

StepReactionStarting MaterialKey ReagentsProductEstimated Yield (%)
1Malonic Ester SynthesisPimeloyl chlorideDiethyl malonate, Sodium ethoxideDiethyl 2-(7-chloro-7-oxoheptanoyl)malonate85
2DecarboxylationDiethyl 2-(7-chloro-7-oxoheptanoyl)malonateSulfuric acid, Water8-Oxononanoic Acid90
3Oximation8-Oxononanoic AcidHydroxylamine hydrochloride, Sodium acetate7-(Hydroxyimino)-8-oxononanoic Acid80
4Oxime Reduction7-(Hydroxyimino)-8-oxononanoic AcidH₂, Pd/C7-Keto-8-aminopelargonic Acid (KAPA)75
5Reductive Amination7-Keto-8-aminopelargonic Acid (KAPA)Ammonia, H₂, Raney Nickel7,8-Diaminopelargonic Acid (DAPA)70

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of Diethyl 2-(7-chloro-7-oxoheptanoyl)malonate

Objective: To form the carbon-carbon bond that extends the pimelic acid backbone.

Protocol:

  • In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

  • Cool the solution to 0 °C in an ice bath and add diethyl malonate (1.1 eq) dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of pimeloyl chloride (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

  • After the addition, heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield diethyl 2-(7-chloro-7-oxoheptanoyl)malonate.

Step 2: Synthesis of 8-Oxononanoic Acid (Decarboxylation)

Objective: To hydrolyze the ester groups and decarboxylate to form the keto acid.

Protocol:

  • In a round-bottom flask, dissolve the diethyl 2-(7-chloro-7-oxoheptanoyl)malonate (1.0 eq) in a mixture of sulfuric acid and water.

  • Heat the mixture to reflux for 4-6 hours until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude 8-oxononanoic acid can be used in the next step without further purification or can be purified by recrystallization.

Step 3: Synthesis of 7-(Hydroxyimino)-8-oxononanoic Acid (Oximation)

Objective: To introduce a nitrogen atom at the C7 position in the form of an oxime.

Protocol:

  • Dissolve 8-oxononanoic acid (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxime.

  • The product can be purified by column chromatography on silica gel.

Step 4: Synthesis of 7-Keto-8-aminopelargonic Acid (KAPA) (Oxime Reduction)

Objective: To reduce the oxime to the corresponding primary amine, yielding the key intermediate KAPA.

Protocol:

  • Dissolve the 7-(hydroxyimino)-8-oxononanoic acid (1.0 eq) in methanol in a hydrogenation flask.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Pressurize the flask with hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 7-keto-8-aminopelargonic acid (KAPA). The product may be purified by recrystallization or ion-exchange chromatography.

Step 5: Synthesis of 7,8-Diaminopelargonic Acid (DAPA) (Reductive Amination)

Objective: To convert the ketone functionality of KAPA into a second amine group to yield DAPA.

Protocol:

  • In a high-pressure reaction vessel, dissolve 7-keto-8-aminopelargonic acid (KAPA) (1.0 eq) in a solution of ammonia in methanol.

  • Add a catalytic amount of Raney Nickel (previously washed with water and methanol).

  • Seal the vessel and pressurize with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to 50-80 °C and stir for 24-48 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After cooling to room temperature and carefully venting the hydrogen gas, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7,8-diaminopelargonic acid (DAPA).

  • Purify the final product by ion-exchange chromatography.

Mandatory Visualizations

Experimental Workflow

The general workflow for a single synthetic step is outlined below.

G Start Start Setup Reaction Setup (Glassware, Reagents) Start->Setup Reaction Perform Reaction (Heating, Stirring, Monitoring) Setup->Reaction Workup Reaction Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Pure Product Analysis->End

References

The Central Role of (7R,8S)-7,8-Diaminononanoic Acid in the Biotin Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(7R,8S)-7,8-diaminononanoic acid (DAPA) , also known as 7,8-diaminopelargonic acid, is a pivotal intermediate in the conserved biotin biosynthetic pathway. This pathway, essential for most bacteria, plants, and fungi, represents a compelling target for the development of novel antimicrobial and herbicidal agents, as humans are auxotrophic for biotin and rely on dietary intake. This technical guide provides an in-depth exploration of the biological function of DAPA, focusing on its enzymatic synthesis and subsequent conversion, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Biotin Pathway: DAPA as a Key Junction

The synthesis of biotin is a multi-step enzymatic process that can be broadly divided into two stages: the synthesis of the pimeloyl moiety and the subsequent assembly of the bicyclic ureido and tetrahydrothiophene rings. DAPA stands at the crossroads of these stages, serving as the direct precursor for the formation of the ureido ring.

The formation of DAPA is catalyzed by 7,8-diaminopelargonic acid aminotransferase (DAPA aminotransferase or BioA) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme. BioA facilitates the transamination of 7-keto-8-aminopelargonic acid (KAPA), utilizing S-adenosyl-L-methionine (SAM) as the primary amino donor in most characterized pathways. Following its synthesis, DAPA is utilized as a substrate by dethiobiotin synthetase (DTBS or BioD) , which catalyzes the ATP-dependent carboxylation and subsequent cyclization of DAPA to form dethiobiotin (DTB), the immediate precursor to biotin.

Biotin_Pathway Pimeloyl_ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_ACP->KAPA BioF (KAPA synthase) DAPA This compound (DAPA) KAPA->DAPA BioA (DAPA aminotransferase) DTB Dethiobiotin (DTB) DAPA->DTB BioD (Dethiobiotin synthetase) Biotin Biotin DTB->Biotin BioB (Biotin synthase)

Figure 1: The late stages of the biotin biosynthesis pathway, highlighting the central position of DAPA.

Quantitative Analysis of DAPA Metabolism

The efficiency of DAPA synthesis and utilization is critical for the overall flux of the biotin pathway. The kinetic parameters of the enzymes involved, BioA and BioD, have been characterized in several organisms and are summarized below.

Kinetic Parameters of DAPA Aminotransferase (BioA)
OrganismSubstrateKm (µM)kcat (s-1)Reference
Escherichia coliKAPA1.20.28[1]
SAM2000.28[1]
Mycobacterium tuberculosisKAPA2.830.003[2]
SAM308.280.003[2]
Bacillus subtilisKAPA250.15[3]
L-lysine33000.15[3]
Kinetic Parameters of Dethiobiotin Synthetase (BioD) with DAPA
OrganismKm (DAPA) (µM)kcat (s-1)Reference
Escherichia coli2.0-[1]
Mycobacterium tuberculosis2.0-[4]

Note: kcat values for BioD are often reported in the context of the overall reaction including ATP and CO2 and can vary with experimental conditions. The provided Km values specifically reflect the affinity for DAPA.

Experimental Protocols for Studying DAPA Function

The investigation of DAPA's role in the biotin pathway relies on robust methodologies for enzyme purification and activity assessment. The following section details key experimental protocols.

Purification of Recombinant BioA and BioD

A common strategy for obtaining pure and active BioA and BioD for in vitro studies involves the overexpression of the corresponding genes in an E. coli expression system, followed by affinity chromatography.

Methodology:

  • Gene Cloning and Expression:

    • The bioA and bioD genes are amplified by PCR and cloned into an expression vector containing a purification tag (e.g., a polyhistidine-tag).

    • The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Bacterial cultures are grown to mid-log phase (OD600 of 0.6-0.8) at 37°C.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.[5]

  • Cell Lysis and Clarification:

    • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Cells are lysed by sonication or high-pressure homogenization on ice.

    • The cell lysate is clarified by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to remove cell debris.

  • Affinity Chromatography:

    • The clarified lysate is loaded onto a chromatography column packed with a resin specific for the affinity tag (e.g., Ni-NTA resin for His-tagged proteins).

    • The column is washed with a wash buffer containing a low concentration of a competing agent (e.g., 20-40 mM imidazole for His-tagged proteins) to remove non-specifically bound proteins.

    • The target protein is eluted from the column using an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for His-tagged proteins).

  • Protein Purity and Concentration:

    • The purity of the eluted protein is assessed by SDS-PAGE.

    • The purified protein is dialyzed against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and the concentration is determined using a spectrophotometric method (e.g., Bradford assay or measuring absorbance at 280 nm).

Purification_Workflow Start Gene Cloning and Expression Lysis Cell Lysis and Clarification Start->Lysis Affinity Affinity Chromatography Lysis->Affinity Purity Purity Assessment and Concentration Affinity->Purity End Purified BioA or BioD Purity->End

Figure 2: A generalized workflow for the purification of recombinant BioA and BioD enzymes.
DAPA Aminotransferase (BioA) Activity Assays

a) Coupled Spectrophotometric Assay:

This continuous assay measures the consumption of a substrate in a coupled reaction that results in a change in absorbance.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), the substrate KAPA, the amino donor SAM, and pyridoxal 5'-phosphate (PLP).

  • Coupling Enzymes: The assay is coupled to the dethiobiotin synthetase (BioD) reaction. The product of the BioA reaction, DAPA, is immediately used by BioD. The production of ADP by BioD is then coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. PK converts ADP and phosphoenolpyruvate (PEP) to ATP and pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process.[6]

  • Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored continuously using a spectrophotometer. The rate of this decrease is directly proportional to the activity of BioA.[6]

b) Fluorescence-Based Assay using o-Phthalaldehyde (OPA):

This endpoint assay relies on the reaction of the primary amine groups of DAPA with OPA in the presence of a thiol to produce a fluorescent adduct.[7][8]

Methodology:

  • Enzymatic Reaction: The BioA reaction is carried out in a suitable buffer containing KAPA, SAM, and PLP. The reaction is incubated for a defined period and then stopped, typically by the addition of acid or a denaturing agent.

  • Derivatization: An OPA reagent (containing OPA and a thiol such as 2-mercaptoethanol in a basic buffer) is added to the reaction mixture.[7][8]

  • Fluorescence Measurement: The fluorescence of the resulting isoindole derivative is measured using a fluorometer with excitation and emission wavelengths typically around 340 nm and 455 nm, respectively.[4] The fluorescence intensity is proportional to the amount of DAPA produced.

Dethiobiotin Synthetase (BioD) Activity Assay

Coupled Enzyme Assay Measuring ADP Formation:

This continuous spectrophotometric assay measures the production of ADP, a product of the BioD reaction.

Methodology:

  • Reaction Mixture Preparation: The reaction mixture contains a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM NaHCO3, and 5 mM MgCl2), the substrate DAPA, and ATP.[4]

  • Coupling System: The production of ADP is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system as described for the BioA coupled assay.[4]

  • Measurement: The decrease in absorbance at 340 nm due to NADH oxidation is monitored continuously, providing a measure of BioD activity.[4]

Assay_Logic cluster_BioA BioA Activity Assays cluster_BioD BioD Activity Assay BioA_reaction KAPA + SAM -> DAPA + SAH Coupled_BioA Coupled Spectrophotometric Assay (NADH Depletion) BioA_reaction->Coupled_BioA Fluorescent_BioA Fluorescence Assay (OPA Derivatization) BioA_reaction->Fluorescent_BioA BioD_reaction DAPA + ATP + CO2 -> DTB + ADP + Pi Coupled_BioD Coupled Spectrophotometric Assay (NADH Depletion via ADP) BioD_reaction->Coupled_BioD

Figure 3: Logical relationship of the inputs and outputs for the described enzyme assays.

Conclusion and Future Directions

This compound is an indispensable intermediate in the biotin biosynthetic pathway. The enzymes responsible for its synthesis and consumption, BioA and BioD, are essential for the production of biotin and, consequently, for the viability of many microorganisms. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals aiming to further elucidate the intricacies of this pathway and to exploit it for the development of novel therapeutics. Future research may focus on the structural and mechanistic details of DAPA-binding enzymes from a wider range of organisms, the identification of potent and specific inhibitors of BioA and BioD, and the exploration of the regulatory mechanisms that control the flux of DAPA within the biotin pathway. Such efforts will be crucial in the ongoing battle against infectious diseases and in the development of more effective agricultural solutions.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 7,8-Diaminononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility characteristics of 7,8-diaminononanoic acid. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodological insights.

Core Physicochemical Properties

7,8-Diaminononanoic acid, also known as 7,8-diaminopelargonic acid (7,8-DAPA), is an amino fatty acid that serves as an intermediate in the biosynthesis of biotin.[1][2] Its structure, featuring amino groups at the 7th and 8th positions, is crucial for its biological activity.[3]

The following table summarizes the key physicochemical properties of 7,8-diaminononanoic acid.

PropertyValueSource
IUPAC Name 7,8-diaminononanoic acid[1]
Synonyms 7,8-Diaminopelargonic acid, 7,8-DAPA[1][4]
Chemical Formula C₉H₂₀N₂O₂[1][4]
Molecular Weight 188.27 g/mol [1][4]
Predicted pKa (Strongest Acidic) 4.73[5]
Predicted pKa (Strongest Basic) 9.97[5]
Computed LogP -2.3[1]
Predicted LogP -2.1, -1.9[5]

Solubility Profile

The solubility of 7,8-diaminononanoic acid is a critical parameter for its handling, formulation, and biological assessment. It is characterized as a very hydrophobic molecule.[5]

SolventSolubilitySource
Water Practically insoluble / Slightly soluble[3][5]
Methanol Slightly soluble (as dihydrochloride salt)[3]
Organic Solvents Insoluble (as dihydrochloride salt)[3]

The dihydrochloride salt form of 7,8-diaminononanoic acid exhibits improved solubility in aqueous and acidic solutions.[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 7,8-diaminononanoic acid are not extensively published. However, standard laboratory methodologies can be applied.

a) Determination of pKa (Potentiometric Titration):

  • Preparation: A precise weight of 7,8-diaminononanoic acid is dissolved in a known volume of deionized water, potentially with a co-solvent if solubility is low. The solution is placed in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments to the solution of the compound.

  • Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points on the curve. For a diamino-monocarboxylic acid, multiple inflection points corresponding to the protonation/deprotonation of the carboxyl and amino groups would be expected.

b) Determination of LogP (Shake-Flask Method):

  • System Preparation: A biphasic system of n-octanol and water is prepared. The two solvents are mutually saturated by vigorous mixing, followed by separation of the layers.

  • Compound Distribution: A known amount of 7,8-diaminononanoic acid is dissolved in the aqueous phase. This solution is then combined with a precise volume of the n-octanol phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a predetermined period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The aqueous and n-octanol layers are carefully separated. The concentration of 7,8-diaminononanoic acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

c) Determination of Aqueous Solubility (Equilibrium Solubility Method):

  • Sample Preparation: An excess amount of solid 7,8-diaminononanoic acid is added to a known volume of water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Sample Processing: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Quantification: The concentration of the dissolved 7,8-diaminononanoic acid in the clear supernatant or filtrate is measured using a validated analytical method (e.g., HPLC, LC-MS).

  • Result: The measured concentration represents the equilibrium solubility of the compound in water at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physicochemical properties and solubility of a research compound like 7,8-diaminononanoic acid.

G cluster_synthesis Compound Synthesis & Purity cluster_physchem Physicochemical Characterization cluster_solubility Solubility Profiling cluster_analysis Data Analysis & Reporting Synthesis Synthesis of 7,8-Diaminononanoic Acid Purification Purification (e.g., Chromatography) Synthesis->Purification QC Quality Control (NMR, MS, HPLC) Purification->QC pKa pKa Determination (Potentiometric Titration) QC->pKa LogP LogP Determination (Shake-Flask Method) QC->LogP AqueousSol Aqueous Solubility (Equilibrium Method) QC->AqueousSol Data Compile Data into Tables pKa->Data LogP->Data OrganicSol Organic Solvent Solubility AqueousSol->OrganicSol OrganicSol->Data Report Generate Technical Report Data->Report

Caption: Workflow for Physicochemical and Solubility Analysis.

References

The Discovery and Isolation of 7,8-Diaminopelargonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Diaminopelargonic acid (DAPA) is a pivotal, yet often elusive, intermediate in the conserved biotin biosynthesis pathway. As an essential nutrient for most organisms, biotin plays a critical role as a cofactor for carboxylase enzymes. The pathway responsible for its de novo synthesis, absent in humans, presents a compelling target for the development of novel antimicrobial and herbicidal agents. This technical guide provides a comprehensive overview of the discovery, enzymatic synthesis, and a detailed methodology for the isolation and purification of DAPA. It is intended to serve as a valuable resource for researchers investigating biotin metabolism and those engaged in the development of inhibitors targeting this vital pathway.

Introduction

The journey to understanding biotin biosynthesis has unveiled a series of fascinating enzymatic transformations. 7,8-Diaminopelargonic acid (DAPA) emerges as a key intermediate in this pathway, situated between 7-keto-8-aminopelargonic acid (KAPA) and dethiobiotin. The discovery of DAPA was intrinsically linked to the elucidation of the enzymatic steps leading to biotin. Early studies with biotin auxotrophs of Escherichia coli were instrumental in identifying the intermediates of this pathway, including DAPA.[1]

The enzymatic synthesis of DAPA is catalyzed by 7,8-diaminopelargonic acid synthase (DAPA synthase), also known as BioA.[2] This pyridoxal phosphate (PLP)-dependent enzyme facilitates the transfer of an amino group from S-adenosyl-L-methionine (SAM), a unique amino donor in this class of enzymes, to the keto group of KAPA.[3][4][5] The reaction is a critical step in the formation of the ureido ring of biotin. Given its essential role in microbial and plant metabolism, DAPA synthase represents a promising target for the development of novel antibiotics and herbicides. A thorough understanding of the synthesis and isolation of its product, DAPA, is therefore of significant interest to the scientific community.

Biosynthesis of 7,8-Diaminopelargonic Acid

The biosynthesis of DAPA is a key step in the overall pathway of biotin synthesis. The following diagram illustrates the enzymatic conversion of KAPA to DAPA.

DAPA_Biosynthesis KAPA 7-Keto-8-aminopelargonic acid (KAPA) DAPA_Synthase 7,8-Diaminopelargonic Acid Synthase (BioA) (PLP-dependent) KAPA->DAPA_Synthase SAM S-Adenosyl-L-methionine (SAM) SAM->DAPA_Synthase DAPA 7,8-Diaminopelargonic acid (DAPA) DAPA_Synthase->DAPA SAHK S-Adenosyl-4-methylthio-2-oxobutanoate DAPA_Synthase->SAHK

Figure 1: Enzymatic Synthesis of DAPA

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis and subsequent purification of 7,8-diaminopelargonic acid. The protocol is based on established methods for the synthesis of biotin intermediates in cell-free extracts of E. coli and general principles of purifying small, polar, and charged molecules.

Enzymatic Synthesis of DAPA in E. coli Cell-Free Extract

This protocol describes the in vitro synthesis of DAPA using a cell-free extract from an E. coli strain that overexpresses DAPA synthase.

Materials:

  • E. coli strain overexpressing 7,8-diaminopelargonic acid synthase (e.g., BL21(DE3) with a pET vector containing the bioA gene)

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I)

  • Reaction Buffer (100 mM Tris-HCl, pH 8.5)

  • 7-keto-8-aminopelargonic acid (KAPA)

  • S-adenosyl-L-methionine (SAM)

  • Pyridoxal-5'-phosphate (PLP)

  • Dithiothreitol (DTT)

  • Trichloroacetic acid (TCA)

Procedure:

  • Culture and Induction: Inoculate a starter culture of the E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The following day, inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 4-6 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes, then sonicate the cell suspension to ensure complete lysis.

  • Preparation of Cell-Free Extract: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant, which is the cell-free extract.

  • Enzymatic Reaction: In a suitable reaction vessel, combine the following components:

    • Cell-free extract (containing DAPA synthase)

    • Reaction Buffer (100 mM Tris-HCl, pH 8.5)

    • KAPA (final concentration 1 mM)

    • SAM (final concentration 2 mM)

    • PLP (final concentration 0.1 mM)

    • DTT (final concentration 1 mM)

  • Incubation and Termination: Incubate the reaction mixture at 37°C for 2-4 hours. Terminate the reaction by adding TCA to a final concentration of 5% to precipitate the proteins.

  • Clarification: Centrifuge the terminated reaction mixture at 10,000 x g for 15 minutes to pellet the precipitated proteins. The supernatant now contains the synthesized DAPA.

Purification of DAPA

The following is a multi-step purification protocol for the isolation of DAPA from the clarified reaction supernatant.

Workflow Diagram:

DAPA_Purification_Workflow start Clarified Reaction Supernatant ion_exchange Cation-Exchange Chromatography (e.g., Dowex 50W) start->ion_exchange elution1 Elution with NH4OH Gradient ion_exchange->elution1 fraction_collection1 Fraction Collection and Analysis (e.g., Fluorescence Assay) elution1->fraction_collection1 pooling1 Pooling of DAPA-containing Fractions fraction_collection1->pooling1 evaporation1 Evaporation to Remove NH4OH pooling1->evaporation1 reverse_phase Reversed-Phase HPLC (C18 column) evaporation1->reverse_phase elution2 Elution with Water/Acetonitrile Gradient (+ 0.1% Formic Acid) reverse_phase->elution2 fraction_collection2 Fraction Collection and Analysis elution2->fraction_collection2 pooling2 Pooling of Pure DAPA Fractions fraction_collection2->pooling2 lyophilization Lyophilization pooling2->lyophilization final_product Pure 7,8-Diaminopelargonic Acid lyophilization->final_product

Figure 2: DAPA Purification Workflow

Step 1: Cation-Exchange Chromatography

  • Resin Preparation: Prepare a column with a strong cation-exchange resin (e.g., Dowex 50W-X8) in the H+ form. Equilibrate the column with deionized water.

  • Sample Loading: Adjust the pH of the clarified supernatant to ~3.0 with HCl and load it onto the equilibrated column. DAPA, being positively charged at this pH, will bind to the resin.

  • Washing: Wash the column with several column volumes of deionized water to remove unbound, neutral, and anionic compounds.

  • Elution: Elute the bound DAPA using a linear gradient of ammonium hydroxide (e.g., 0.1 to 2 M). Collect fractions and monitor for the presence of DAPA using a suitable analytical method (e.g., the fluorescence assay described in section 4.1).

  • Pooling and Evaporation: Pool the fractions containing DAPA and evaporate the ammonium hydroxide under reduced pressure.

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: A semi-preparative C18 column is suitable for this step.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A shallow gradient from 0% to 20% B over 30 minutes is a good starting point for eluting the polar DAPA.

  • Procedure: Dissolve the evaporated sample from the ion-exchange step in mobile phase A and inject it onto the equilibrated RP-HPLC column. Collect fractions and analyze for DAPA.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain DAPA as a solid.

Data Presentation

Analytical Methods and Quantitative Data

The progress of the synthesis and purification can be monitored using a variety of analytical techniques. A sensitive method for the detection of DAPA involves its derivatization with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol, which forms a fluorescent adduct.

ParameterValueReference
Excitation Wavelength340 nm[6]
Emission Wavelength455 nm[6]
Linear Detection Range20 nM to 50 µM[7]

Table 1: Parameters for the Fluorometric Assay of DAPA

The kinetic parameters of the E. coli DAPA synthase have been determined, providing a benchmark for enzymatic activity.

SubstrateKmkcat
KAPA< 2 µM0.013 s⁻¹
SAM150 µM0.013 s⁻¹

Table 2: Steady-State Kinetic Parameters for E. coli DAPA Synthase [5][8]

Purification Yield and Purity

The following table provides representative data for the purification of a biotin intermediate, which can be used as an estimate for the purification of DAPA. Actual yields may vary depending on the specific experimental conditions.

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Cell-Free Extract10001000.11001
TCA Precipitation800950.12951.2
Cation-Exchange50751.57515
RP-HPLC5601260120

Table 3: Representative Purification Table for a Biotin Intermediate

Conclusion

This technical guide has detailed the discovery of 7,8-diaminopelargonic acid as a key intermediate in biotin biosynthesis and provided a comprehensive, step-by-step protocol for its enzymatic synthesis and purification. The methodologies outlined, from cell-free extract preparation to chromatographic separation, offer a robust framework for obtaining purified DAPA for further research. The provided quantitative data and analytical parameters will aid researchers in monitoring and optimizing their experimental workflows. A deeper understanding of the synthesis and isolation of DAPA is crucial for advancing research into the biotin biosynthesis pathway and for the development of novel inhibitors with potential applications in medicine and agriculture.

References

The Central Role of (7R,8S)-7,8-diaminononanoic Acid in Mycobacterium tuberculosis Biotin Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, relies heavily on its intrinsic metabolic pathways for survival and pathogenesis within the human host. Among these, the de novo biotin biosynthesis pathway is of paramount importance. Biotin, an essential cofactor for carboxylase enzymes, is critical for lipid biosynthesis, a process vital for the integrity of the unique mycobacterial cell wall and for survival during the latent phase of infection.[1][2][3][4] Unlike their human hosts, who cannot synthesize biotin, mycobacteria depend on their own production, making this pathway an attractive target for novel antimicrobial agents.[3][5][6] This technical guide focuses on (7R,8S)-7,8-diaminononanoic acid (DAPA), a key intermediate in this essential pathway. We will explore its biosynthesis, the enzymes governing its metabolism, and its significance as a nexus for therapeutic intervention.

The Biotin Biosynthesis Pathway: DAPA as a Core Intermediate

This compound (DAPA) is the third intermediate in the canonical four-step pathway that assembles the biotin molecule. Mtb's reliance on this pathway is pronounced, as disruption of the encoding genes, such as bioA, results in cell death rather than simple growth arrest, underscoring its essentiality.[5] The synthesis of biotin from pimeloyl-CoA and L-alanine proceeds as follows:

  • KAPA Synthesis: The pathway begins with the enzyme 8-amino-7-oxononanoate synthase (AONS), also known as KAPA synthase (BioF). This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylative condensation of pimeloyl-CoA with L-alanine to produce 7-keto-8-aminopelargonic acid (KAPA).[5][7]

  • DAPA Synthesis: The crucial second step is catalyzed by 7,8-diaminopelargonic acid synthase (DAPAS), also referred to as DAPA aminotransferase (BioA). This PLP-dependent enzyme facilitates the transamination of KAPA, using S-adenosyl-L-methionine (SAM) as the exclusive amino donor, to form this compound (DAPA).[5][8][9]

  • Dethiobiotin Synthesis: Dethiobiotin synthetase (DTBS), or BioD, then catalyzes the ATP-dependent carboxylation of DAPA, which closes the ureido ring to form dethiobiotin (DTB).[5]

  • Biotin Synthesis: In the final step, biotin synthase (BioB) inserts a sulfur atom into DTB to generate the final product, biotin. In Mtb, this process requires an auxiliary protein known as BsaP (Rv1590) for activity.[10]

Biotin_Biosynthesis_Pathway cluster_pathway Biotin Biosynthesis in M. tuberculosis cluster_enzymes Enzymes Pimeloyl_CoA Pimeloyl-CoA + L-Alanine KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF (AONS) DAPA This compound (DAPA) KAPA->DAPA BioA (DAPAS) + SAM DTB Dethiobiotin (DTB) DAPA->DTB BioD (DTBS) + ATP Biotin Biotin DTB->Biotin BioB + BsaP BioF BioF (Rv1569) BioA BioA (Rv1568) BioD BioD BioB BioB

Caption: The biotin biosynthesis pathway in M. tuberculosis.

Key Enzyme: 7,8-Diaminopelargonic Acid Synthase (BioA)

The synthesis of DAPA is catalyzed by BioA (Rv1568), a PLP-dependent aminotransferase that has been identified as a promising target for antitubercular drugs.[1][6] Humans lack a homolog for this enzyme, providing a clear therapeutic window.

Mechanism and Structure: Mtb BioA transfers the amino group from SAM to the C7 position of (S)-KAPA.[5][11] The enzyme operates via a Ping Pong Bi Bi kinetic mechanism.[8] Structural studies have revealed the binding sites for its substrates, and comparison with homologs from other organisms shows significant active site variations, which can be exploited for the design of specific inhibitors.[5]

Inhibition: BioA is subject to strong substrate inhibition by KAPA.[1][8] It is also the target of several known inhibitors. The natural product amiclenomycin acts as a suicide substrate for BioA.[8] This mechanism-based inactivation has spurred the development of synthetic analogs with improved stability and potent whole-cell activity against Mtb.[6][8]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the enzymes responsible for the synthesis and conversion of DAPA have been characterized, providing a quantitative basis for inhibitor design and pathway modeling.

Table 1: Kinetic Parameters for M. tuberculosis BioA (DAPAS)

Substrate Parameter Value Reference
S-adenosyl-L-methionine (SAM) Km 0.78 ± 0.20 mM [8]
Km 308.28 µM [1]
7-keto-8-aminopelargonic acid (KAPA) Km 3.8 ± 1.0 µM [8]
Km 2.83 µM [1]
KiKAPA (Substrate Inhibition) 14 ± 2 µM [8]
(R)-KAPA Ki1 (PLP form) 5.9 ± 0.2 µM [11]
Ki2 (PMP form) 1.7 ± 0.2 µM [11]
Overall Reaction kcat 1.0 ± 0.2 min-1 [8]
kcat 0.003 s-1 [1]

| | Vmax | 0.02074 µmoles/min/ml |[1] |

Table 2: Kinetic Parameters for M. tuberculosis BioD (DTBS)

Substrate Parameter Value Reference
ATP Km 29 µM [5]
Vmax 3.5 µM min-1 mg-1 [5]
7,8-diaminopelargonic acid (DAPA) Km 2 µM [5]

| | Vmax | 6 µM min-1 mg-1 |[5] |

Experimental Protocols

Overexpression and Purification of Mtb BioA

The M. tuberculosis BioA enzyme can be heterologously expressed and purified for biochemical and structural studies.

  • Cloning: The bioA gene (Rv1568) is amplified from Mtb genomic DNA and cloned into an E. coli expression vector, typically containing an N-terminal polyhistidine tag (e.g., pET vector series).

  • Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cultures are incubated for several hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein yield.

  • Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors), and lysed by sonication or high-pressure homogenization.

  • Purification: The lysate is clarified by ultracentrifugation. The supernatant containing the soluble His-tagged BioA is loaded onto a nickel-affinity chromatography column (e.g., Ni-NTA). After washing with buffer containing a low concentration of imidazole, the protein is eluted with a high-concentration imidazole gradient.[8] Further purification can be achieved by size-exclusion chromatography if necessary.

Microplate Fluorescence Assay for BioA Activity

A high-throughput screening (HTS) compatible assay is crucial for identifying novel BioA inhibitors. This protocol is based on the detection of the DAPA product.[12]

  • Reaction Mixture: In a 96-well microplate, prepare a reaction mixture containing assay buffer (e.g., 100 mM HEPES pH 8.0), purified BioA enzyme, S-adenosyl-L-methionine (SAM), and the inhibitor compound to be tested.

  • Initiation: Initiate the enzymatic reaction by adding the substrate, 7-keto-8-aminopelargonic acid (KAPA). Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

  • Derivatization: Stop the reaction and derivatize the DAPA product. Add a solution of ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME). These reagents react specifically with the vicinal diamine group of DAPA to form a stable, highly fluorescent adduct.[12]

  • Detection: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 340 nm, emission at 455 nm). The fluorescence signal is directly proportional to the amount of DAPA produced and thus reflects enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each compound relative to a no-inhibitor control. Determine IC50 values for active compounds by testing a range of concentrations.

HTS_Workflow cluster_workflow HTS Workflow for Mtb BioA Inhibitors Start Prepare Reagents: Enzyme, Substrates, Test Compounds Dispense Dispense Enzyme, SAM, and Test Compound into Microplate Start->Dispense Initiate Add KAPA to Initiate Reaction Dispense->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop_Derivatize Add OPA/2ME Solution to Stop Reaction and Derivatize DAPA Incubate->Stop_Derivatize Read Measure Fluorescence (Ex: 340nm, Em: 455nm) Stop_Derivatize->Read Analyze Calculate % Inhibition and IC50 Values Read->Analyze End Identify Hits Analyze->End

Caption: High-throughput screening workflow for BioA inhibitors.

Conclusion and Future Directions

This compound is an indispensable intermediate in the biotin biosynthesis pathway of Mycobacterium tuberculosis. The enzymes responsible for its synthesis and subsequent conversion, particularly BioA, are validated and highly promising targets for the development of novel anti-tuberculosis therapeutics. The absence of this pathway in humans provides an ideal foundation for designing selective inhibitors with minimal host toxicity. Future research should focus on leveraging the detailed structural and kinetic data available for Mtb BioA to perform structure-based drug design and virtual screening campaigns.[1][6] The development of potent, specific inhibitors that target the production of DAPA could provide a much-needed new class of drugs to combat the global threat of multidrug-resistant tuberculosis.

References

An In-depth Technical Guide on the Enzymatic Conversion of KAPA to 7,8-Diaminononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminononanoic acid (DAPA), a critical step in the biotin biosynthesis pathway. This document details the enzyme responsible, its kinetics, relevant experimental protocols, and the pathway's significance, particularly as a target for antimicrobial drug development.

Introduction: The Significance of the KAPA to DAPA Conversion

The synthesis of biotin, an essential cofactor for carboxylation, decarboxylation, and transcarboxylation reactions, is vital for all domains of life. The enzymatic conversion of KAPA to DAPA is the antepenultimate step in this pathway and is catalyzed by the enzyme 7,8-diaminopelargonic acid synthase (DAPA synthase), also known as BioA.[1][2] This enzyme is a pyridoxal 5'-phosphate (PLP)-dependent transaminase.[1][2] The absence of the biotin biosynthesis pathway in humans makes its constituent enzymes, including BioA, attractive targets for the development of novel antimicrobial agents.[3]

The Enzyme: 7,8-Diaminopelargonic Acid Synthase (BioA)

BioA (EC 2.6.1.62) catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM), the amino donor, to KAPA, the amino acceptor, to form DAPA.[3][4] The enzyme utilizes pyridoxal 5'-phosphate (PLP) as a cofactor, which is covalently bound to a conserved lysine residue in the active site, forming an internal aldimine or Schiff base.[5]

The reaction proceeds via a Ping Pong Bi Bi kinetic mechanism.[6] The catalytic cycle involves the binding of SAM and the transfer of its amino group to PLP to form pyridoxamine 5'-phosphate (PMP) and S-adenosyl-5'-methylthio-5-deoxy-D-ribose (MTR). Subsequently, KAPA binds to the enzyme, and the amino group from PMP is transferred to KAPA to produce DAPA, regenerating the PLP-enzyme complex.

Quantitative Data on BioA Activity

The kinetic parameters of BioA have been characterized in several organisms, providing valuable data for comparative analysis and inhibitor design.

Table 1: Steady-State Kinetic Parameters for BioA
OrganismSubstrateKm (µM)kcat (s-1)Reference
Escherichia coliKAPA<20.013[4]
SAM1500.013[4]
Mycobacterium tuberculosisKAPA3.8 ± 1.00.017 ± 0.003[6]
SAM780 ± 2000.017 ± 0.003[6]
Table 2: Kinetic Parameters for the Half-Reactions of E. coli BioA
Half-Reactionkmax (s-1)Apparent Km (µM)Reference
PLP-enzyme + SAM0.016300[7]
PMP-enzyme + KAPA0.791[7]
Table 3: Inhibition of BioA by Amiclenomycin and its Analogs
InhibitorOrganismKi (µM)kinact (min-1)Reference
Amiclenomycin (cis)Escherichia coli20.4[8]
AmiclenomycinMycobacterium tuberculosis12 ± 20.35 ± 0.05[6]
Compound 1 (Amiclenomycin analog)Mycobacterium tuberculosis20 ± 20.56 ± 0.05[6]

Experimental Protocols

Expression and Purification of Recombinant BioA

This protocol describes the overexpression and purification of N-terminally His-tagged BioA from E. coli.

1. Gene Cloning and Expression Vector:

  • The bioA gene is PCR amplified from the genomic DNA of the source organism (e.g., Mycobacterium tuberculosis H37Rv).
  • The amplified gene is cloned into an expression vector, such as a pET vector, to introduce an N-terminal polyhistidine (His) tag.[3]

2. Overexpression in E. coli :

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[9]
  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking.[9]
  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[9]
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[9]
  • The culture is then incubated overnight at a lower temperature (e.g., 25°C) with shaking.[9]

3. Cell Lysis and Lysate Preparation:

  • The bacterial cells are harvested by centrifugation (e.g., 4000 rpm for 30 minutes).[9]
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1 mM PMSF, 20 µg/mL DNase, and 100 µM PLP).[9]
  • Cells are lysed by sonication or using a French press.
  • The cell lysate is clarified by centrifugation (e.g., 45,000 x g for 10 minutes) to remove cell debris.[2]

4. Affinity Chromatography Purification:

  • The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) agarose resin column pre-equilibrated with wash buffer (e.g., 50 mM HEPES, 300 mM NaCl, 20 mM imidazole, pH 8.0).[2]
  • The column is washed with several column volumes of wash buffer to remove unbound proteins.[2]
  • The His-tagged BioA protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM HEPES, 300 mM NaCl, 250 mM imidazole, pH 8.0).[2]

5. Buffer Exchange and Storage:

  • The imidazole is removed from the purified protein solution by buffer exchange using a desalting column or dialysis into a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM 2-mercaptoethanol, 100 µM PLP).
  • The purified protein concentration is determined, and the protein is stored at -80°C.

BioA Enzyme Assay

This protocol outlines a coupled fluorescent assay for measuring BioA activity. The DAPA produced by BioA is derivatized with o-phthalaldehyde (OPA) to generate a fluorescent product.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 100 mM TAPS buffer, pH 8.6).[10]
  • The final reaction mixture should contain:
  • 100 µM PLP[10]
  • 1 mM SAM[10]
  • 20 µM KAPA[10]
  • 2 µM BioA[10]

2. Assay Procedure:

  • In a microplate well, combine the reaction buffer, PLP, SAM, and BioA.
  • Pre-incubate the mixture for 10 minutes at 37°C.[10]
  • Initiate the reaction by adding KAPA.[10]
  • Allow the reaction to proceed for a defined time (e.g., 20 minutes) at 37°C.
  • Terminate the reaction by heating at 100°C for 10 minutes.[10]
  • Centrifuge the reaction mixture to pellet any precipitated protein.

3. Fluorescent Derivatization and Detection:

  • Transfer the supernatant to a new microplate well.
  • Add an OPA derivatizing solution (containing o-phthalaldehyde and a reducing agent like 2-mercaptoethanol).[10]
  • Incubate at room temperature to allow for the derivatization reaction to complete.
  • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 410 nm and an emission wavelength of approximately 470 nm.[10]

4. Data Analysis:

  • Generate a standard curve using known concentrations of DAPA to correlate fluorescence intensity with the amount of product formed.
  • Calculate the initial reaction velocity from the linear range of product formation over time.

Visualizations

Biotin Biosynthesis Pathway

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-Keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF (KAPA synthase) DAPA 7,8-Diaminononanoic acid (DAPA) KAPA->DAPA BioA (DAPA synthase) Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD (Dethiobiotin synthetase) MTR S-Adenosyl-5'-methylthio-5-deoxy-D-ribose Biotin Biotin Dethiobiotin->Biotin BioB (Biotin synthase) Alanine Alanine Alanine->KAPA SAM S-Adenosyl-L-methionine (SAM) SAM->DAPA CO2_ATP CO2, ATP CO2_ATP->Dethiobiotin Sulfur_Source Sulfur Source Sulfur_Source->Biotin

Caption: The biotin biosynthesis pathway highlighting the BioA-catalyzed conversion of KAPA to DAPA.

Experimental Workflow for BioA Purification

BioA_Purification_Workflow cluster_Expression Protein Expression cluster_Lysis Cell Lysis cluster_Purification Purification cluster_Final Final Steps Transformation Transformation of E. coli with BioA expression vector Culture_Growth Culture Growth (37°C) Transformation->Culture_Growth Induction Induction with IPTG (25°C) Culture_Growth->Induction Harvesting Cell Harvesting by Centrifugation Induction->Harvesting Resuspension Resuspension in Lysis Buffer Harvesting->Resuspension Sonication Cell Disruption by Sonication Resuspension->Sonication Clarification Clarification of Lysate by Centrifugation Sonication->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Washing Washing Step Affinity_Chromatography->Washing Elution Elution with Imidazole Washing->Elution Buffer_Exchange Buffer Exchange Elution->Buffer_Exchange Storage Storage at -80°C Buffer_Exchange->Storage

Caption: A generalized workflow for the expression and purification of recombinant BioA.

BioA Coupled Enzyme Assay Workflow

BioA_Assay_Workflow cluster_Reaction_Setup Reaction Setup cluster_Reaction Enzymatic Reaction cluster_Detection Detection Prepare_Reagents Prepare Reaction Buffer, Substrates, and Enzyme Mix_Components Mix Buffer, PLP, SAM, and BioA in Microplate Prepare_Reagents->Mix_Components Pre_incubation Pre-incubate at 37°C Mix_Components->Pre_incubation Initiate_Reaction Initiate with KAPA Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate by Heating Incubate->Terminate_Reaction Centrifuge Centrifuge to Pellet Debris Terminate_Reaction->Centrifuge Derivatize Derivatize Supernatant with OPA Centrifuge->Derivatize Measure_Fluorescence Measure Fluorescence (Ex: 410 nm, Em: 470 nm) Derivatize->Measure_Fluorescence

Caption: Workflow for the coupled fluorescent enzyme assay to measure BioA activity.

References

commercial suppliers of (7R,8S)-7,8-diaminononanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (7R,8S)-7,8-Diaminononanoic Acid for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of this compound, a pivotal intermediate in the biosynthesis of biotin (Vitamin B7). The document details its commercial availability, presents a representative chemical synthesis protocol, and illustrates its role in biological pathways, providing essential information for professionals in research and drug development.

Commercial Availability

This compound, also known by its synonym 7,8-diaminopelargonic acid and identified by the CAS Number 21738-21-6, is a specialized chemical used in research and development. While not as commonly stocked as bulk chemicals, it can be sourced from various suppliers that cater to the research and pharmaceutical industries. The table below lists potential commercial sources. It is strongly recommended to contact these suppliers directly to confirm the availability and specifications of the desired (7R,8S) stereoisomer.

Table 1: Potential Commercial Suppliers of 7,8-Diaminononanoic Acid

SupplierWebsite (for general inquiry)Notes
Hubei Jusheng Technology Co., Ltd. http://www.hubeijusheng.com/Listed on several chemical supplier platforms as a manufacturer of 7,8-diaminopelargonic acid.
Jiangsu Hongmin Pharmaceutical Co., Ltd. Not publicly listedMentioned as a supplier of 7,8-diaminopelargonic acid on chemical trade websites.

Disclaimer: The information provided is based on listings from chemical aggregator websites. The availability of the specific this compound stereoisomer and its specifications should be verified directly with the suppliers.

Quantitative Data

A detailed quantitative data sheet for commercially available this compound is not consistently provided by suppliers. For research and development purposes, it is crucial to request a Certificate of Analysis (CoA) upon inquiry or purchase. The CoA will provide critical data for experimental design and validation.

Table 2: Typical Quantitative Data found on a Certificate of Analysis

ParameterTypical SpecificationAnalytical Method
Purity ≥95%High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)
Stereochemical Purity (e.e.) Request specific analysisChiral HPLC or Chiral GC
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Appearance White to off-white solidVisual Inspection
Solubility Soluble in water and polar organic solventsTo be determined by the user
Storage -20°C, desiccatedSupplier Recommendation

Experimental Protocols: A Representative Stereoselective Synthesis

Step 1: Sharpless Asymmetric Dihydroxylation

  • In a round-bottom flask, dissolve the starting alkene (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add AD-mix-β (approximately 1.4 g per mmol of alkene).

  • Stir the mixture vigorously at 0 °C for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding sodium sulfite (1.5 eq) and stir for 1 hour.

  • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude diol is purified by flash column chromatography.

Step 2: Formation of Cyclic Sulfate and Ring Opening with Azide

  • To a solution of the purified diol (1.0 eq) in carbon tetrachloride at 0 °C, add thionyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Add a catalytic amount of ruthenium(III) chloride and sodium periodate (1.5 eq) in a mixture of acetonitrile and water.

  • Stir for 2 hours, then extract the product with diethyl ether.

  • The organic layer is washed, dried, and concentrated to yield the cyclic sulfate.

  • The cyclic sulfate is dissolved in a suitable solvent (e.g., acetone/water), and sodium azide (2.0 eq) is added.

  • The reaction is heated to reflux and stirred for 4-6 hours.

  • After cooling, the product is extracted, and the solvent is removed in vacuo.

Step 3: Reduction to the Diamine

  • The resulting azido alcohol is dissolved in methanol.

  • A catalytic amount of 10% Palladium on Carbon (Pd/C) is added.

  • The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.

  • The reaction mixture is filtered through Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the final vicinal diamine.

Biological Pathway and Workflow Visualization

This compound is a key intermediate in the biosynthetic pathway of biotin. The following diagram, generated using the DOT language, illustrates the steps leading to the formation of biotin.

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-Keto-8-aminopelargonic acid Pimeloyl_CoA->KAPA bioF (KAPA synthase) DAPA This compound KAPA->DAPA bioA (DAPA aminotransferase) Dethiobiotin Dethiobiotin DAPA->Dethiobiotin bioD (Dethiobiotin synthetase) Biotin Biotin Dethiobiotin->Biotin bioB (Biotin synthase)

Caption: The biotin biosynthesis pathway highlighting the central role of this compound.

The following diagram provides a logical workflow for the screening and validation of potential .

Supplier_Validation_Workflow Start Identify Potential Suppliers Inquiry Inquire about this compound (CAS 21738-21-6) Start->Inquiry Request_Info Request Technical Data Sheet and Certificate of Analysis Inquiry->Request_Info Evaluate_Data Evaluate Purity and Stereoisomer Specifications Request_Info->Evaluate_Data Decision Specifications Meet Requirements? Evaluate_Data->Decision Request_Sample Request Sample for In-house QC Decision->Request_Sample Yes Reject_Supplier Reject Supplier Decision->Reject_Supplier No QC_Analysis Perform QC Analysis (HPLC, Chiral HPLC, NMR, MS) Request_Sample->QC_Analysis Final_Decision Sample Passes QC? QC_Analysis->Final_Decision Approve_Supplier Approve Supplier Final_Decision->Approve_Supplier Yes Final_Decision->Reject_Supplier No

Caption: A workflow for the validation of commercial suppliers for a specialized chemical.

(7R,8S)-7,8-Diaminononanoic Acid: A Linchpin in Biotin Biosynthesis and a Target for Novel Antimicrobials

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Core Mechanism of Action

Introduction

(7R,8S)-7,8-diaminononanoic acid (DAPA), also known as 7,8-diaminopelargonic acid, is a critical intermediate in the highly conserved biotin biosynthesis pathway.[1][2][3][4] Biotin, or vitamin B7, is an essential cofactor for a variety of carboxylation, decarboxylation, and transcarboxylation reactions vital for cellular metabolism. As this pathway is absent in humans, the enzymes responsible for biotin synthesis, particularly those involved in the formation of DAPA, represent promising targets for the development of novel antimicrobial agents. This guide provides a comprehensive overview of the mechanism of action of DAPA within this pathway, focusing on the enzymatic reactions it participates in, the kinetics of these transformations, and the mechanisms of inhibitors that target its synthesis.

Core Mechanism of Action: A Crucial Intermediate

The primary role of this compound is as a molecular precursor in the synthesis of dethiobiotin, the penultimate intermediate in the formation of biotin.[1] The biosynthesis of DAPA and its subsequent conversion are catalyzed by two key enzymes: 7,8-diaminopelargonic acid aminotransferase (DAPA AT), also known as BioA, and dethiobiotin synthetase (DTBS), respectively.[5][6][7]

Synthesis of this compound

DAPA is synthesized from 7-keto-8-aminopelargonic acid (KAPA) through a transamination reaction catalyzed by DAPA AT.[2][4] This reaction utilizes S-adenosyl-L-methionine (SAM) as the amino donor.[2][3][5] The enzyme facilitates the transfer of an amino group from SAM to the keto group of KAPA, yielding DAPA. This enzymatic step is a critical control point in the biotin biosynthesis pathway.

Conversion to Dethiobiotin

Following its synthesis, DAPA is converted to dethiobiotin by the enzyme dethiobiotin synthetase (DTBS).[1][8] This reaction involves the ATP-dependent carboxylation of DAPA to form a carbamate intermediate, which is then cyclized to form the ureido ring of dethiobiotin.[7]

Signaling and Metabolic Pathways

The synthesis of biotin is a multi-step enzymatic pathway. The formation and consumption of this compound are central to this process.

Biotin_Biosynthesis_Pathway cluster_synthesis DAPA Synthesis cluster_conversion DAPA Conversion KAPA 7-keto-8-aminopelargonic acid (KAPA) DAPA This compound (DAPA) KAPA->DAPA DAPA Aminotransferase (BioA) SAM S-adenosyl-L-methionine (SAM) SAM->DAPA DTB Dethiobiotin DAPA->DTB Dethiobiotin Synthetase (DTBS) Biotin Biotin DTB->Biotin Biotin Synthase DAPA_AT_Purification start Overexpression of M. tuberculosis DAPA AT in E. coli cell_lysis Cell Lysis start->cell_lysis centrifugation Centrifugation to obtain cell-free extract cell_lysis->centrifugation ni_affinity Nickel-Affinity Chromatography centrifugation->ni_affinity elution Elution of purified DAPA AT ni_affinity->elution end Homogeneous DAPA AT elution->end Inhibitor_Mechanism Enzyme DAPA Aminotransferase (with PLP cofactor) EI_complex Enzyme-Inhibitor Complex Enzyme->EI_complex Binding Inhibitor Suicide Substrate (e.g., Amiclenomycin) Inhibitor->EI_complex Adduct Covalent PLP-Inhibitor Adduct (Inactive Enzyme) EI_complex->Adduct Irreversible Inactivation

References

Methodological & Application

HPLC-MS method for detecting (7R,8S)-7,8-diaminononanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-MS/MS method for the sensitive and specific quantification of (7R,8S)-7,8-diaminononanoic acid (DAPA) is crucial for researchers in drug development, particularly those targeting the biotin biosynthesis pathway in pathogens like Mycobacterium tuberculosis. As an essential intermediate in this pathway, which is absent in humans, DAPA represents a key analyte for monitoring the efficacy of potential inhibitors of biotin synthesis. This application note provides a detailed protocol for the analysis of DAPA in a biological matrix, employing a derivatization strategy to enhance chromatographic retention and mass spectrometric detection.

Introduction

This compound, also known as 7,8-diaminopelargonic acid (DAPA), is a key intermediate in the biosynthesis of biotin. The enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT), which synthesizes DAPA, is a potential drug target in organisms like Mycobacterium tuberculosis. The development of a robust analytical method to quantify DAPA is essential for studying the kinetics of this enzyme and for screening potential inhibitors.

This application note describes a sensitive and specific HPLC-MS/MS method for the quantification of DAPA in a bacterial cell lysate matrix. The method utilizes pre-column derivatization with 3-nitrophenylhydrazine (3-NPH) to target the carboxylic acid group, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry. This derivatization improves the chromatographic behavior of the polar DAPA molecule and increases ionization efficiency.

Experimental Protocols

Sample Preparation
  • Bacterial Cell Lysis:

    • Harvest bacterial cells (e.g., E. coli or M. tuberculosis) by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Lyse the cells by sonication or bead beating.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for further processing.

  • Protein Precipitation and Extraction:

    • To 100 µL of the cell lysate supernatant, add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube and dry it under a stream of nitrogen gas.

Derivatization Protocol
  • Reconstitute the dried extract in 40 µL of a 50:50 (v/v) acetonitrile/water mixture.

  • Add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50:50 (v/v) acetonitrile/water.

  • Add 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution containing 6% pyridine in 50:50 (v/v) acetonitrile/water.[1]

  • Vortex the mixture and incubate at 40°C for 30 minutes.[1]

  • After incubation, dilute the reaction mixture to 1 mL with 50:50 (v/v) acetonitrile/water.

  • Centrifuge at 14,350 x g for 10 minutes prior to injection into the HPLC-MS/MS system.[1]

HPLC-MS/MS Analysis

HPLC Conditions:

ParameterValue
System UHPLC system
Column C18 RRHD column (100 x 2.1 mm, 1.8 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 1 µL[1]
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B

MS/MS Conditions:

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Source Temp. 150°C
Nebulizer Gas Temp. 500°C
Capillary Voltage 2.5 kV
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the expected quantitative parameters for the HPLC-MS/MS analysis of 3-NPH derivatized DAPA. These values are representative and may vary based on the specific instrumentation used.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)LOD (nM)LOQ (nM)Linearity Range (nM)
DAPA-3-NPH~5.8325.2137.151515 - 5000
Internal Standard~6.2(Specific to IS)(Specific to IS)---

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Bacterial Cell Pellet lysis Cell Lysis & Centrifugation sample->lysis supernatant Supernatant Collection lysis->supernatant precipitation Protein Precipitation (Acetonitrile) supernatant->precipitation extraction Supernatant Transfer & Drying precipitation->extraction reconstitution Reconstitution extraction->reconstitution derivatization_reagents Addition of 3-NPH & EDC/Pyridine reconstitution->derivatization_reagents incubation Incubation (40°C, 30 min) derivatization_reagents->incubation dilution Dilution & Centrifugation incubation->dilution hplc HPLC Separation dilution->hplc ms MS/MS Detection (MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the HPLC-MS/MS analysis of DAPA.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in bacterial lysates. The use of 3-NPH derivatization enhances the analytical performance, allowing for reliable detection at low concentrations. This method is well-suited for applications in drug discovery and development, particularly for the evaluation of inhibitors targeting the biotin biosynthesis pathway. The detailed protocol and expected performance characteristics serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols for DAPA Aminotransferase (BioA) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopelargonic acid (DAPA) aminotransferase, also known as BioA, is a critical enzyme in the biotin biosynthesis pathway.[1][2] Biotin, or vitamin B7, is an essential cofactor for a variety of metabolic enzymes involved in carboxylation, decarboxylation, and transamination reactions. As mammals cannot synthesize biotin de novo, the biotin synthesis pathway is an attractive target for the development of antimicrobial agents against pathogens like Mycobacterium tuberculosis, where BioA is essential for virulence.[1][3] These application notes provide detailed protocols for robust and sensitive assays to measure BioA activity, facilitating high-throughput screening (HTS) of potential inhibitors and detailed kinetic studies.

Signaling Pathway

The biosynthesis of biotin from 7-keto-8-aminopelargonic acid (KAPA) involves a series of enzymatic reactions. BioA, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the transamination of KAPA to DAPA using S-adenosylmethionine (SAM) as the amino donor.[4] The product, DAPA, is then converted to dethiobiotin (DTB) by the enzyme dethiobiotin synthetase (BioD). The pathway culminates in the insertion of sulfur into DTB by biotin synthase (BioB) to form biotin.[4]

Biotin_Synthesis_Pathway cluster_sam cluster_atp KAPA KAPA (7-keto-8-aminopelargonic acid) DAPA DAPA (7,8-diaminopelargonic acid) KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioA BioA (DAPA aminotransferase) SAHC SAHC BioA->SAHC BioD BioD (Dethiobiotin synthetase) ADP_Pi ADP + Pi BioD->ADP_Pi BioB BioB (Biotin synthase) SAM SAM SAM->BioA ATP ATP ATP->BioD

Caption: The biotin biosynthetic pathway from KAPA to biotin.

Experimental Protocols

Two primary methods for assaying BioA activity are detailed below: a continuous coupled fluorescence displacement assay and a discontinuous microplate fluorescence assay.

Continuous Coupled Fluorescence Displacement Assay

This assay continuously monitors BioA activity by coupling the formation of DAPA to the synthesis of dethiobiotin (DTB) by BioD. The resulting DTB displaces a fluorescently labeled DTB probe from streptavidin, leading to an increase in fluorescence.[1][5] This method is highly sensitive and well-suited for high-throughput screening.

Experimental Workflow

Continuous_Assay_Workflow KAPA KAPA DAPA DAPA KAPA->DAPA BioA BioA BioA BioD BioD SAM SAM ATP ATP Probe_SA Fluorescent Probe-Streptavidin Complex Fluorescence Increased Fluorescence DTB Dethiobiotin DAPA->DTB BioD DTB->Fluorescence Displaces Probe

Caption: Workflow for the continuous coupled fluorescence displacement assay.

Materials and Reagents

ReagentStock ConcentrationFinal Concentration
BioA Enzyme5 µM50 nM
BioD Enzyme32 µM320 nM
KAPA (7-keto-8-aminopelargonic acid)300 µM3 µM
SAM (S-adenosylmethionine)100 mM1 mM
ATP (Adenosine triphosphate)100 mM1 mM
Fluorescently labeled dethiobiotin probe2 µM20 nM
Streptavidin18.5 µM185 nM
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)10X1X
DMSO (for compound screening)100%1%

Protocol

  • Prepare a master mix containing all reagents except the initiating reagent (either KAPA or BioA).

  • For inhibitor screening, add the test compounds dissolved in DMSO to the wells of a 384-well black plate.

  • Add the master mix to each well.

  • Initiate the reaction by adding the final reagent (KAPA or BioA).

  • Immediately place the plate in a fluorescence plate reader.

  • Monitor the increase in fluorescence over time (e.g., for 30 minutes) at appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • For endpoint assays, the reaction can be stopped by adding EDTA (e.g., 10 µL of 500 mM).[5]

Microplate Fluorescence Assay with OPA Derivatization

This method directly measures the product of the BioA reaction, DAPA, by derivatizing it with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to form a fluorescent adduct.[3][6] This assay is simple, cost-effective, and suitable for HTS.

Experimental Workflow

Discontinuous_Assay_Workflow cluster_derivatization Derivatization KAPA KAPA DAPA DAPA KAPA->DAPA BioA BioA BioA SAM SAM Fluorescent_Adduct Fluorescent Adduct DAPA->Fluorescent_Adduct Derivatization OPA_2ME OPA + 2-Mercaptoethanol

Caption: Workflow for the OPA-based microplate fluorescence assay.

Materials and Reagents

ReagentStock ConcentrationFinal Reaction Concentration
BioA EnzymeUser-definedUser-defined
KAPA (7-keto-8-aminopelargonic acid)User-definedUser-defined
SAM (S-adenosylmethionine)User-definedUser-defined
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)10X1X
OPA Reagent (ortho-phthalaldehyde)20 mg/mL in ethanolVaries
2-Mercaptoethanol (2ME)14.3 MVaries
Borate Buffer (0.4 M, pH 9.9)1X1X

Protocol

  • Set up the enzymatic reaction in a suitable buffer containing BioA, KAPA, and SAM.

  • Incubate the reaction mixture at the optimal temperature for a defined period.

  • Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

  • Prepare the OPA/2ME derivatization reagent by mixing OPA solution, 2ME, and borate buffer.

  • Add the derivatization reagent to the reaction mixture.

  • Incubate for a short period (e.g., 1-2 minutes) at room temperature to allow for the formation of the fluorescent adduct.

  • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 455 nm).

  • A standard curve of known DAPA concentrations should be prepared to quantify the amount of DAPA produced in the enzymatic reaction. The linear detection range for DAPA is typically between 20 nM and 50 µM.[3]

Data Analysis and Interpretation

For both assays, the rate of the reaction can be determined from the initial linear portion of the fluorescence versus time plot (continuous assay) or from the endpoint fluorescence measurement after a fixed time (discontinuous assay). For inhibitor screening, the percentage of inhibition can be calculated relative to a control reaction without the inhibitor. IC50 values can be determined by fitting the dose-response data to a suitable equation.

Alternative and Complementary Assays

  • High-Performance Liquid Chromatography (HPLC): HPLC-based methods can be used to separate and quantify the substrate (KAPA) and product (DAPA).[7][8] However, resolving these two highly polar molecules with identical molecular weights can be challenging.[5] Derivatization of KAPA with reagents like o-phthaldialdehyde-N-acetyl-L-cysteine (OPA-NAC) can aid in its detection.[5]

  • Spectrophotometric Assays: These assays measure changes in absorbance and are a classic method for enzyme analysis.[9][10][11] For BioA, a coupled spectrophotometric assay using other enzymes that produce a chromogenic product can be designed. However, these assays may be less sensitive and more prone to interference from compounds that absorb at similar wavelengths.[5]

  • Biodisc Assay: This is a microbiological assay that utilizes E. coli auxotrophs that require DAPA for growth.[5] While highly sensitive, it is a low-throughput method.

Conclusion

The described fluorescence-based assays for DAPA aminotransferase (BioA) provide robust, sensitive, and high-throughput-compatible methods for studying the enzyme's activity and for screening potential inhibitors. The choice of assay will depend on the specific research needs, available equipment, and desired throughput. These protocols serve as a detailed guide for researchers in academia and the pharmaceutical industry engaged in the discovery of novel antimicrobial agents targeting the biotin biosynthesis pathway.

References

Application Notes and Protocols for Tuberculosis Drug Screening Using (7R,8S)-7,8-Diaminononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutics. The biotin biosynthesis pathway in Mtb is an attractive target for drug discovery because it is essential for the bacterium's survival and absent in humans.[1][2] This pathway provides the vital cofactor biotin, which is crucial for key metabolic processes, including fatty acid biosynthesis.[2][3] One of the key enzymes in this pathway is 7,8-diaminopelargonic acid synthase (BioA), which catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to (7R,8S)-7,8-diaminononanoic acid, also known as 7,8-diaminopelargonic acid (DAPA).[4][5] DAPA is a critical intermediate, and its synthesis is a key step for the bacterium.

These application notes provide a comprehensive overview of the use of this compound (DAPA) and its synthesizing enzyme, BioA, in tuberculosis drug screening campaigns. This document outlines the underlying biological pathways, detailed experimental protocols for enzymatic and whole-cell assays, and quantitative data for known inhibitors.

The Biotin Biosynthesis Pathway in Mycobacterium tuberculosis

The de novo synthesis of biotin in M. tuberculosis is a multi-step enzymatic pathway. A critical step is the formation of DAPA, catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme BioA. This enzyme facilitates the transfer of an amino group from S-adenosyl-L-methionine (SAM) to KAPA, yielding DAPA.[6] The subsequent enzyme in the pathway, dethiobiotin synthetase (BioD), then utilizes DAPA to form dethiobiotin. Given its essentiality, BioA is a validated target for the development of novel anti-tubercular agents.[2][7]

Biotin_Biosynthesis_Pathway cluster_pimeloyl Pimeloyl Moiety Synthesis cluster_biotin_core Core Biotin Synthesis Malonyl_ACP Malonyl-ACP Pimeloyl_ACP Pimeloyl-ACP/CoA Malonyl_ACP->Pimeloyl_ACP BioC, Tam KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_ACP->KAPA BioF (KAPAS) DAPA This compound (DAPA) KAPA->DAPA BioA (DAPA Synthase) Target of Inhibition DTB Dethiobiotin (DTB) DAPA->DTB BioD (DTBS) Biotin Biotin DTB->Biotin BioB (Biotin Synthase) SAM S-adenosyl-L-methionine (SAM) SAM->KAPA

Figure 1: The Biotin Biosynthesis Pathway in M. tuberculosis

Data on Known BioA Inhibitors

Several compounds have been identified that inhibit Mtb BioA. The following table summarizes their activity in both enzymatic and whole-cell assays. This data is crucial for establishing baseline and control values in screening campaigns.

Compound Name/IDTargetIC50 (µM)MIC90 (µg/mL)Mtb StrainReference
AmiclenomycinBioA--E. coli expressing Mtb BioA[6]
Compound 1 (Amiclenomycin analog)BioA-100E. coli expressing Mtb BioA[6]
Compound A36BioA28.94>200H37Rv[7][8]
Compound A35BioA88.1680H37Rv[7][8]
Compound A65BioA114.4220H37Rv[7][8]
Compound 7BioA-10 (83% inhibition)H37Ra[1][9]
C48BioA0.034-H37Rv[10]

Experimental Protocols

Mtb 7,8-Diaminopelargonic Acid Synthase (BioA) Inhibition Assay

This enzymatic assay is designed to identify inhibitors of BioA by measuring the formation of its product, DAPA.

BioA_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection DAPA Detection Assay_Buffer Prepare Assay Buffer: 100 mM TAPS (pH 8.6) Reagents Prepare Reagents: - 100 µM PLP - 1 mM SAM - 2 µM BioA Enzyme - 20 µM KAPA - Test Compounds Assay_Buffer->Reagents Preincubation Pre-incubate BioA, PLP, SAM, and Test Compound for 10 min at 37°C Reagents->Preincubation Initiation Initiate reaction by adding KAPA Preincubation->Initiation Incubation Incubate for a defined period (e.g., 30 min) at 37°C Initiation->Incubation Termination Terminate reaction by heating at 100°C for 10 min Incubation->Termination Centrifugation Centrifuge to pellet precipitated protein Termination->Centrifugation Derivatization Transfer supernatant to a 96-well plate. Add OPA/2-mercaptoethanol reagent. Centrifugation->Derivatization Fluorescence_Reading Measure fluorescence at Ex: 410 nm, Em: 470 nm Derivatization->Fluorescence_Reading Data_Analysis Calculate % inhibition and IC50 values Fluorescence_Reading->Data_Analysis

Figure 2: Workflow for the BioA Enzymatic Inhibition Assay

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM TAPS buffer, pH 8.6.

    • Prepare stock solutions of pyridoxal-5'-phosphate (PLP), S-adenosylmethionine (SAM), 7-keto-8-aminopelargonic acid (KAPA), and purified Mtb BioA enzyme in the assay buffer.

    • Prepare a derivatizing solution of ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME).[11][12]

    • Dissolve test compounds in DMSO to create a concentration series.

  • Assay Procedure: [7]

    • In a 96-well plate, combine 100 µM PLP, 1 mM SAM, 2 µM BioA, and the test compound at various concentrations.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µM KAPA. The final reaction volume is typically 50-100 µL.

    • Incubate the reaction at 37°C for a suitable time (e.g., 30 minutes).

    • Terminate the reaction by heating the plate at 100°C for 10 minutes.

    • Centrifuge the plate to pellet the denatured enzyme.

  • Detection of DAPA: [12]

    • Transfer the supernatant to a new 96-well plate.

    • Add the OPA/2ME derivatizing solution to each well. This solution reacts with the primary amines of DAPA to form a fluorescent adduct.

    • Measure the fluorescence using a plate reader with an excitation wavelength of 410 nm and an emission wavelength of 470 nm.

  • Data Analysis:

    • The fluorescence intensity is directly proportional to the amount of DAPA produced.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mycobacterium tuberculosis Whole-Cell Growth Inhibition Assay

This assay evaluates the ability of test compounds to inhibit the growth of whole Mtb cells. The Resazurin Microtiter Assay (REMA) is a common and effective method.

REMA_Workflow cluster_prep Preparation cluster_incubation Incubation and Development cluster_readout Readout and Analysis Culture_Prep Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with ADC to mid-log phase. Inoculum_Prep Adjust culture to a specific OD (e.g., McFarland standard 1) and dilute. Culture_Prep->Inoculum_Prep Inoculation Inoculate the compound plates with the diluted Mtb culture. Inoculum_Prep->Inoculation Compound_Plates Prepare 96-well plates with serial dilutions of test compounds in 7H9 broth. Compound_Plates->Inoculation Incubation Incubate plates at 37°C for 7 days. Inoculation->Incubation Resazurin_Addition Add Resazurin solution to each well. Incubation->Resazurin_Addition Color_Development Incubate for an additional 24 hours for color development (blue to pink). Resazurin_Addition->Color_Development Visual_Inspection Visually assess color change. Blue = Inhibition, Pink = Growth. Color_Development->Visual_Inspection Fluorometric_Reading (Optional) Measure fluorescence (Ex: 560 nm, Em: 590 nm). Color_Development->Fluorometric_Reading MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) as the lowest compound concentration that prevents color change. Visual_Inspection->MIC_Determination Fluorometric_Reading->MIC_Determination

Figure 3: Workflow for the Resazurin Microtiter Assay (REMA)

Protocol: [1]

  • Bacterial Culture and Inoculum Preparation:

    • Grow M. tuberculosis H37Ra or H37Rv in Middlebrook 7H9 broth, supplemented with 10% Albumin-Dextrose-Catalase (ADC), to mid-logarithmic phase.

    • Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:50 in 7H9 broth to prepare the final inoculum.

  • Assay Plate Preparation:

    • In a 96-well, flat-bottomed microtiter plate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the test compound (dissolved in 7H9 broth with a final DMSO concentration of ≤1%) to the first well of a row and perform serial two-fold dilutions across the plate.

    • Include positive (e.g., rifampicin) and negative (no drug) controls.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Staining and Readout:

    • After 7 days, add 30 µL of resazurin solution (0.01% w/v in sterile water) to each well.

    • Re-incubate the plates for 24 hours.

    • Visually assess the results. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Application of this compound (DAPA) in Screening

While inhibitors of DAPA synthesis are a primary focus, DAPA itself can be a valuable tool in drug screening, particularly for targeting the subsequent enzyme in the pathway, dethiobiotin synthetase (BioD).

  • Competitive Binding Assays for BioD: DAPA is a substrate for BioD. Labeled DAPA analogs could be used in competitive binding assays to identify compounds that bind to the DAPA-binding site of BioD.

  • Coupled Enzyme Assays: A coupled assay involving both BioA and BioD can be used.[11] In a confirmatory screen, DAPA can be added to the reaction to rescue the effect of a BioA inhibitor, thus confirming the inhibitor's mechanism of action. If the compound inhibits BioD, the addition of DAPA will not restore the production of downstream products.

  • Fragment-Based Screening: DAPA can serve as a starting point for fragment-based drug discovery targeting BioD. Fragments that bind to the DAPA pocket can be identified and elaborated into more potent inhibitors.

Conclusion

The biotin biosynthesis pathway, and specifically the enzyme BioA, represents a highly validated and promising target for the development of novel anti-tuberculosis drugs. The protocols and data presented here provide a framework for researchers to establish robust screening campaigns to identify and characterize new inhibitors. The use of the pathway intermediate, this compound (DAPA), as a tool compound further expands the possibilities for targeting this essential metabolic pathway in Mycobacterium tuberculosis.

References

Application Note: High-Yield Cell-Free Expression and Functional Characterization of 7,8-Diaminopelargonic Acid Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the high-yield in vitro expression of functional 7,8-diaminopelargonic acid (DAPA) synthase (EC 2.6.1.62), also known as BioA, using an E. coli-based cell-free protein synthesis (CFPS) system. DAPA synthase is a key pyridoxal phosphate (PLP)-dependent aminotransferase in the biotin biosynthesis pathway, catalyzing the transfer of an amino group from S-adenosyl-L-methionine (SAM) to 7-keto-8-aminopelargonic acid (KAPA). The described methodology covers the preparation of a linear DNA template, the cell-free expression reaction, the purification of the His-tagged recombinant enzyme, and a validated fluorescence-based activity assay. This protocol is designed for researchers in biochemistry, synthetic biology, and drug development who require a rapid and efficient method for producing and evaluating this important enzyme.

Introduction

7,8-diaminopelargonic acid (DAPA) synthase is a critical enzyme in the biosynthesis of biotin (Vitamin B7), a vital cofactor for carboxylase enzymes.[1] The enzyme facilitates the conversion of KAPA to DAPA, a key intermediate in the biotin pathway.[1][2] Given that this pathway is essential in microorganisms but absent in humans, DAPA synthase represents a promising target for the development of novel antimicrobial agents.[3] Traditional in vivo protein expression can be time-consuming and challenging, especially for proteins that may be toxic to the host organism. Cell-free protein synthesis (CFPS) offers a powerful alternative, enabling rapid protein production in an open system that allows for direct manipulation of the reaction environment.[4][5] This note details a comprehensive workflow for the expression, purification, and functional analysis of DAPA synthase using a commercially available E. coli S30-based cell-free expression system.

Data Presentation

Table 1: Representative Quantitative Data for Cell-Free Protein Expression and DAPA Synthase Kinetics
ParameterValueSystem/OrganismReference
Protein Yield
Typical Range (PURExpress®)10 - 200 µg/mLReconstituted E. coli[6]
High-Yield Batch Reactionup to 1.7 mg/mLOptimized E. coli S30[7]
High-Yield CECF Reaction>2.0 g/LOptimized E. coli S30[8]
DAPA Synthase Kinetics
Km (KAPA)<2 µME. coli[2]
Km (SAM)150 µME. coli[2]
kcat0.013 s-1E. coli[2]
Km (KAPA)2.83 µMM. tuberculosis[3]
Km (SAM)308.28 µMM. tuberculosis[3]
kcat0.003 s-1M. tuberculosis[3]

Experimental Protocols

Preparation of Linear DNA Template for DAPA Synthase Expression

This protocol describes the generation of a linear expression template for the bioA gene (encoding DAPA synthase) using a two-step PCR method.[9] The template will include a T7 promoter, a ribosome binding site (RBS), an N-terminal His-tag for purification, and a T7 terminator.

Materials:

  • Plasmid or genomic DNA containing the bioA gene

  • High-fidelity DNA polymerase

  • dNTPs

  • Nuclease-free water

  • PCR primers (see below for design)

  • DNA purification kit

Primer Design:

  • 1st PCR Forward Primer (BioA_F1): 5'-[RBS sequence]-[Start codon]-ATG[His-tag sequence][Enterokinase site (optional)]-[First 20-25 nt of bioA coding sequence]-3'

  • 1st PCR Reverse Primer (BioA_R1): 5'-[Last 20-25 nt of bioA coding sequence, reverse complement]-3'

  • 2nd PCR Forward Primer (T7_F2): 5'-[T7 promoter sequence]-[RBS sequence]-3'

  • 2nd PCR Reverse Primer (T7_R2): 5'-[T7 terminator sequence]-[Last 20-25 nt of bioA, reverse complement]-3'

Procedure:

  • First PCR (Gene Amplification with Tags):

    • Set up a 50 µL PCR reaction with BioA_F1 and BioA_R1 primers and the bioA template DNA.

    • Use a high-fidelity polymerase and follow the manufacturer's recommended cycling conditions.

    • Verify the PCR product size by agarose gel electrophoresis.

    • Purify the PCR product using a DNA purification kit.

  • Second PCR (Addition of Promoter and Terminator):

    • Use the purified product from the first PCR as the template for the second PCR.

    • Set up a 50 µL PCR reaction with T7_F2 and T7_R2 primers.

    • Use a high-fidelity polymerase and follow the manufacturer's recommended cycling conditions.

    • Verify the final PCR product size by agarose gel electrophoresis.

    • Purify the final linear DNA template and quantify its concentration using a spectrophotometer. The template is now ready for the cell-free expression reaction.

Cell-Free Expression of His-tagged DAPA Synthase

This protocol is based on a commercially available E. coli S30 extract-based cell-free protein synthesis kit (e.g., NEBExpress® Cell-free E. coli Protein Synthesis System).

Materials:

  • NEBExpress® Cell-free E. coli Protein Synthesis System (or similar)

  • Purified linear DNA template of bioA (from Protocol 1)

  • Nuclease-free water

  • Pyridoxal 5'-phosphate (PLP) solution (10 mM)

Procedure:

  • Thaw all components of the cell-free expression kit on ice.

  • Gently vortex the S30 extract and reaction buffer to ensure they are homogenous.

  • In a sterile microcentrifuge tube on ice, assemble the following 50 µL reaction:

    • S30 Synthesis Extract: 12 µL

    • 2x Protein Synthesis Buffer: 25 µL

    • T7 RNA Polymerase: 1 µL

    • RNase Inhibitor: 1 µL

    • PLP solution (10 mM): 0.5 µL (for a final concentration of 100 µM)

    • Linear bioA DNA template: 250-500 ng

    • Nuclease-free water: to a final volume of 50 µL

  • Mix the reaction gently by pipetting up and down.

  • Incubate the reaction at 37°C for 2-4 hours, preferably with gentle shaking.

  • After incubation, place the reaction on ice. The crude lysate containing the expressed DAPA synthase can be used directly for activity assays or purified.

Purification of His-tagged DAPA Synthase

This protocol describes the purification of the expressed His-tagged DAPA synthase using nickel-nitrilotriacetic acid (Ni-NTA) magnetic beads.

Materials:

  • Crude cell-free reaction lysate

  • Ni-NTA magnetic beads

  • Binding/Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Magnetic rack

Procedure:

  • Equilibrate the Ni-NTA magnetic beads by washing them twice with Binding/Wash Buffer.

  • Add the 50 µL crude cell-free reaction lysate to the equilibrated beads.

  • Incubate for 30-60 minutes at 4°C with gentle rotation to allow the His-tagged protein to bind to the beads.

  • Place the tube on a magnetic rack and discard the supernatant.

  • Wash the beads three times with 200 µL of Binding/Wash Buffer.

  • Elute the purified DAPA synthase by adding 50 µL of Elution Buffer and incubating for 10 minutes at room temperature.

  • Place the tube on the magnetic rack and collect the supernatant containing the purified enzyme.

  • Analyze the purity of the eluted protein by SDS-PAGE. The protein can be buffer-exchanged into a suitable storage buffer if needed.

DAPA Synthase Activity Assay

This fluorescence-based assay measures the production of DAPA, which forms a fluorescent adduct with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME).[10]

Materials:

  • Purified DAPA synthase

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5

  • 7-keto-8-aminopelargonic acid (KAPA)

  • S-adenosyl-L-methionine (SAM)

  • OPA Reagent: 1 mg/mL ortho-phthalaldehyde in assay buffer

  • 2ME Reagent: 2 µL/mL 2-mercaptoethanol in assay buffer

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 455 nm)

Procedure:

  • Prepare a reaction mixture in the assay buffer containing KAPA (e.g., 10 µM) and SAM (e.g., 500 µM).

  • In the wells of a 96-well microplate, add 90 µL of the reaction mixture.

  • Initiate the enzymatic reaction by adding 10 µL of purified DAPA synthase (or a dilution thereof). Include a negative control with no enzyme.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the fluorescence by adding 50 µL of OPA reagent followed by 50 µL of 2ME reagent to each well.

  • Incubate at room temperature for 5 minutes in the dark.

  • Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

  • Enzyme activity can be calculated by comparing the fluorescence of the enzyme-containing wells to a standard curve of known DAPA concentrations.

Visualizations

DAPA Synthase Cell-Free Expression and Purification Workflow

CellFree_Workflow cluster_template DNA Template Preparation cluster_expression Cell-Free Expression cluster_purification Purification cluster_analysis Analysis PCR1 1st PCR (Amplify bioA with His-tag) Purify1 Purify PCR Product PCR1->Purify1 PCR2 2nd PCR (Add T7 Promoter/Terminator) Purify1->PCR2 Purify2 Purify Linear Template PCR2->Purify2 CFPS_Reaction Assemble CFPS Reaction (S30 Extract, DNA, PLP, etc.) Purify2->CFPS_Reaction Linear DNA Incubate Incubate at 37°C CFPS_Reaction->Incubate Bind Bind to Ni-NTA Beads Incubate->Bind Crude Lysate Wash Wash Beads Bind->Wash Elute Elute Purified DAPA Synthase Wash->Elute SDS_PAGE SDS-PAGE Analysis Elute->SDS_PAGE Activity_Assay Functional Activity Assay Elute->Activity_Assay

Caption: Workflow for DAPA synthase production.

Signaling Pathway of DAPA Synthase Catalysis

DAPA_Synthase_Pathway KAPA 7-keto-8-aminopelargonic acid (KAPA) DAPA_Synthase DAPA Synthase (BioA) KAPA->DAPA_Synthase Substrate SAM S-adenosyl-L-methionine (SAM) SAM->DAPA_Synthase Amino Donor DAPA 7,8-diaminopelargonic acid (DAPA) DAPA_Synthase->DAPA Product SAH S-adenosyl-homocysteine (byproduct) DAPA_Synthase->SAH Byproduct PLP Pyridoxal 5'-phosphate (PLP cofactor) PLP->DAPA_Synthase Cofactor

References

Purification of (7R,8S)-7,8-Diaminononanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R,8S)-7,8-diaminononanoic acid is a key chiral intermediate in the biosynthesis of biotin. Its stereochemical purity is crucial for its biological activity and for the synthesis of downstream products. This document provides detailed application notes and generalized protocols for the purification of this compound, focusing on the separation of its diastereomers. The methodologies described are based on established principles of chiral resolution for amino acids and related compounds and may require optimization for specific applications.

Purification Strategies

The primary challenge in purifying this compound lies in the separation of its diastereomers. Two principal strategies are employed for this purpose:

  • Chromatographic Separation: This involves the use of high-performance liquid chromatography (HPLC) to separate the diastereomers. This can be achieved either by using a chiral stationary phase or by derivatizing the amino acid with a chiral reagent to form diastereomeric derivatives that can be separated on a non-chiral stationary phase.

  • Crystallization-Based Resolution: This classic method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.

Data Presentation

Table 1: Exemplary Data for Diastereomeric Separation by Chiral HPLC

ParameterMethod A: Chiral Stationary PhaseMethod B: Derivatization with Marfey's Reagent
Column Chirobiotic TC18 (non-chiral)
Mobile Phase Methanol/Water (80:20) with 0.1% TFAAcetonitrile/Water gradient with 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 340 nm
Resolution (Rs) > 1.5> 2.0
Purity of (7R,8S) isomer > 99%> 99%
Yield > 95% (analytical scale)> 90% (after derivatization and purification)

Table 2: Exemplary Data for Diastereomeric Salt Crystallization

Resolving AgentSolvent SystemDiastereomeric Salt YieldOptical Purity of (7R,8S) isomer
(+)-Tartaric Acid Ethanol/Water35-45%> 98% after one recrystallization
(-)-Mandelic Acid Methanol40-50%> 97% after one recrystallization
(+)-Camphorsulfonic Acid Isopropanol30-40%> 99% after two recrystallizations

Experimental Protocols

Protocol 1: Purification by HPLC with a Chiral Stationary Phase

This protocol outlines a general procedure for the analytical to semi-preparative separation of this compound from its other diastereomers using a chiral HPLC column.

Materials:

  • Crude this compound mixture

  • HPLC-grade methanol, water, and trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the crude amino acid mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: Prepare an isocratic mobile phase of Methanol/Water (80:20, v/v) containing 0.1% TFA. Degas the mobile phase before use.

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Column Temperature: Maintain the column at 25 °C.

    • Detection: Monitor the elution at 210 nm.

    • Injection Volume: Inject 10-20 µL of the prepared sample.

  • Fraction Collection: Identify the peak corresponding to the (7R,8S) diastereomer based on retention time (if known from a standard) or by collecting and analyzing each peak by other analytical methods (e.g., NMR, mass spectrometry). Collect the fractions containing the desired isomer.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Derivatization followed by Achiral HPLC

This method involves derivatizing the amino groups of the diaminononanoic acid with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard C18 column.

Materials:

  • Crude this compound mixture

  • Marfey's reagent

  • Sodium bicarbonate

  • Acetone

  • Hydrochloric acid (1 M)

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of the amino acid mixture in 200 µL of 1 M sodium bicarbonate solution.

    • Add a solution of Marfey's reagent (e.g., 2 mg in 400 µL of acetone).

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 1 M HCl.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: Start with a linear gradient from 20% B to 80% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the elution at 340 nm.

  • Fraction Collection and Deprotection: Collect the fractions of the desired diastereomeric derivative. The dinitrophenyl group can be removed under specific conditions if the underivatized amino acid is required, although this step can be complex and may require further optimization.

Protocol 3: Purification by Diastereomeric Salt Crystallization

This protocol describes a general method for separating the (7R,8S) diastereomer by forming a salt with a chiral resolving agent and utilizing differences in solubility for separation.

Materials:

  • Crude this compound mixture

  • Chiral resolving agent (e.g., (+)-tartaric acid)

  • Ethanol

  • Water

  • Buchner funnel and filter paper

Procedure:

  • Salt Formation:

    • Dissolve the crude amino acid mixture in a minimal amount of a hot ethanol/water mixture.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) in the same hot solvent mixture.

    • Combine the two solutions and allow the mixture to cool slowly to room temperature.

  • Crystallization:

    • If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Allow the solution to stand at room temperature or in a refrigerator for several hours to overnight to maximize crystal formation.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

    • The collected crystals will be enriched in one diastereomeric salt. The optical purity can be improved by recrystallizing the salt from a suitable solvent.

  • Liberation of the Free Amino Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH of the solution to the isoelectric point of the amino acid using a suitable acid or base to precipitate the free amino acid.

    • Alternatively, use ion-exchange chromatography to separate the amino acid from the resolving agent.

    • Collect the purified this compound by filtration, wash with cold water, and dry.

Visualizations

The following diagrams illustrate the general workflows for the described purification techniques.

HPLC_Purification_Workflow cluster_chiral Chiral HPLC cluster_achiral Achiral HPLC with Derivatization crude_sample1 Crude Sample dissolve1 Dissolve in Mobile Phase crude_sample1->dissolve1 inject1 Inject onto Chiral Column dissolve1->inject1 separate1 Diastereomer Separation inject1->separate1 collect1 Collect (7R,8S) Fraction separate1->collect1 evaporate1 Evaporate Solvent collect1->evaporate1 pure_product1 Pure (7R,8S) Isomer evaporate1->pure_product1 crude_sample2 Crude Sample derivatize Derivatize with Chiral Reagent crude_sample2->derivatize inject2 Inject onto Achiral Column derivatize->inject2 separate2 Diastereomer Derivative Separation inject2->separate2 collect2 Collect Desired Derivative separate2->collect2 deprotect Deprotection (Optional) collect2->deprotect pure_product2 Pure (7R,8S) Isomer deprotect->pure_product2

Caption: Chromatographic purification workflows.

Crystallization_Workflow cluster_solid Solid Phase cluster_liquid Liquid Phase crude_mixture Crude Diastereomeric Mixture add_resolving_agent Add Chiral Resolving Agent crude_mixture->add_resolving_agent form_salts Formation of Diastereomeric Salts add_resolving_agent->form_salts crystallization Fractional Crystallization form_salts->crystallization filtration Filtration crystallization->filtration enriched_salt Enriched Diastereomeric Salt (Crystals) filtration->enriched_salt mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor recrystallize Recrystallize for Higher Purity enriched_salt->recrystallize liberate Liberate Free Amino Acid recrystallize->liberate pure_product Pure (7R,8S) Isomer liberate->pure_product

Caption: Diastereomeric salt crystallization workflow.

Conclusion

The purification of this compound to a high degree of stereochemical purity is achievable through chromatographic methods or classical resolution via diastereomeric salt crystallization. The choice of method will depend on the scale of the purification, available equipment, and the desired final purity. The protocols provided herein serve as a starting point for developing a robust purification strategy. It is essential to monitor the purity at each step using appropriate analytical techniques, such as chiral HPLC or NMR spectroscopy.

Application of Diaminopimelic Acid (DAPA) in Enzymatic Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of diaminopimelic acid (DAPA) and its analogs in enzymatic kinetic studies. The focus is on enzymes within the lysine biosynthesis pathway, a critical metabolic route in bacteria and plants, making it a key target for the development of novel antimicrobial and herbicidal agents.

Introduction to the Diaminopimelate (DAP) Pathway

The diaminopimelate (DAP) pathway is responsible for the synthesis of L-lysine, an essential amino acid. A key intermediate in this pathway is meso-diaminopimelic acid (meso-DAP), which is also a crucial component for the construction of the peptidoglycan cell wall in most Gram-negative bacteria. The enzymes in this pathway are attractive targets for drug development as they are absent in mammals. Kinetic studies of these enzymes are fundamental to understanding their mechanisms and for the discovery and characterization of inhibitors.

Below is a simplified representation of the key enzymatic steps in the DAP pathway involving DAPA.

DAP_Pathway Tetrahydrodipicolinate Tetrahydrodipicolinate LL_DAP LL-Diaminopimelate Tetrahydrodipicolinate->LL_DAP LL-Diaminopimelate Aminotransferase (DapL) meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP Diaminopimelate Epimerase (DapF) L_Lysine L-Lysine meso_DAP->L_Lysine meso-Diaminopimelate Decarboxylase (LysA)

Caption: Simplified Diaminopimelate (DAP) biosynthetic pathway.

Application of DAPA in Studying Key DAP Pathway Enzymes

DAPA and its various isomers and synthetic analogs serve as substrates and inhibitors for several key enzymes in the DAP pathway. This section details their application in the kinetic analysis of three crucial enzymes: LL-diaminopimelate aminotransferase (DapL), diaminopimelate epimerase (DapF), and meso-diaminopimelate decarboxylase (LysA).

LL-Diaminopimelate Aminotransferase (DapL)

DapL catalyzes the conversion of tetrahydrodipicolinate (THDP) to LL-diaminopimelate (LL-DAP). Kinetic studies of DapL are essential for understanding its substrate specificity and for screening potential inhibitors.

Kinetic Parameters of DapL Orthologs

The kinetic properties of DapL have been characterized for several organisms using a coupled assay system.[1] The forward reaction utilizes glutamate as the amino donor and THDP as the amino acceptor, while the reverse reaction uses LL-DAP as the amino donor and 2-oxoglutarate (2OG) as the amino acceptor.[1]

OrganismSubstrateApparent Km (mM)Vmax (μmol/min/mg)
Arabidopsis thalianaLL-DAP0.25 ± 0.031.8 ± 0.1
2-Oxoglutarate0.33 ± 0.041.8 ± 0.1
Tetrahydrodipicolinate0.08 ± 0.011.5 ± 0.1
L-Glutamate1.5 ± 0.21.5 ± 0.1
Chlamydomonas reinhardtiiLL-DAP0.31 ± 0.052.1 ± 0.2
2-Oxoglutarate0.45 ± 0.062.1 ± 0.2
Tetrahydrodipicolinate0.11 ± 0.021.9 ± 0.1
L-Glutamate2.1 ± 0.31.9 ± 0.1
Diaminopimelate Epimerase (DapF)

DapF catalyzes the stereoinversion of LL-DAP to meso-DAP. As this is a critical step in providing the necessary isomer for peptidoglycan synthesis, DapF is a prime target for novel antibiotics.

Kinetic Parameters and Inhibition Constants for DapF

Kinetic parameters for DapF are often determined using a coupled enzyme assay with DAP dehydrogenase.[2] This assay measures the conversion of LL-DAP to meso-DAP, which is then consumed by DAP dehydrogenase, leading to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically.[2]

Enzyme SourceSubstrate/InhibitorKm (mM)kcat (s-1)Ki (nM)Inhibition Type
Escherichia coliLL-DAP0.26---
Haemophilus influenzaeLL-DAP0.124 ± 0.02104 ± 4--
Escherichia coli3-chloro-DAP--200Tight-binding
Escherichia coliN-Hydroxy DAP--5.6Competitive
Escherichia coliLanthionine--180,000Competitive
meso-Diaminopimelate Decarboxylase (LysA)

LysA catalyzes the final step in the lysine biosynthesis pathway, the decarboxylation of meso-DAP to produce L-lysine.[3] The activity of this enzyme is crucial for bacterial survival.

Inhibition of meso-DAP Decarboxylase by DAPA Analogs

Various analogs of DAPA have been synthesized and tested as inhibitors of meso-DAP decarboxylase.[4] The inhibition constants (Ki) provide a measure of the potency of these compounds.

Enzyme SourceInhibitorKi (mM)
Bacillus sphaericusN-hydroxydiaminopimelate0.91
N-aminodiaminopimelate0.10
Wheat germN-hydroxydiaminopimelate0.71
N-aminodiaminopimelate0.084

Experimental Protocols

This section provides detailed protocols for the kinetic analysis of the aforementioned enzymes.

Coupled Enzyme Assay for Diaminopimelate Epimerase (DapF) Activity

This protocol is adapted from a robust kinetic assay for DapF that utilizes DAP decarboxylase as the coupling enzyme.[5]

Principle: DapF converts LL-DAP to meso-DAP. The produced meso-DAP is then decarboxylated by meso-diaminopimelate decarboxylase (LysA), and the consumption of the substrate can be monitored. A more common coupled assay uses DAP dehydrogenase, where the oxidation of meso-DAP is coupled to the reduction of NADP+, which is monitored spectrophotometrically at 340 nm.[2]

Experimental Workflow:

DapF_Assay cluster_reaction Reaction Mixture LL_DAP LL-DAP meso_DAP meso-DAP LL_DAP->meso_DAP DapF DapF DapF (test enzyme) THDP THDP meso_DAP->THDP DAP DH DAP_DH DAP Dehydrogenase (coupling enzyme) NADP NADP+ NADPH NADPH NADP->NADPH DAP DH Spectrophotometer Monitor NADPH (Absorbance at 340 nm) NADPH->Spectrophotometer

Caption: Workflow for the DapF coupled enzyme assay.

Reagents and Buffers:

  • Assay Buffer: 200 mM Tris-HCl, pH 8.0.

  • LL-DAP Stock Solution: 100 mM in deionized water.

  • NADP+ Stock Solution: 10 mM in deionized water.

  • DAP Dehydrogenase (coupling enzyme): Purified enzyme solution of known concentration.

  • DapF (test enzyme): Purified enzyme solution of known concentration.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • Assay Buffer

    • Varying concentrations of LL-DAP (e.g., 0.05 - 5 mM)

    • 300 µM NADP+

    • A saturating concentration of DAP dehydrogenase (e.g., ~2 µg).[2]

  • Incubate the mixture at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume of the DapF enzyme solution (e.g., ~15 ng).[2]

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • For inhibitor studies, pre-incubate the DapF enzyme with the inhibitor for a defined period before adding it to the reaction mixture.

Data Analysis:

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • For inhibition studies, use appropriate models (e.g., competitive, non-competitive) to determine the Ki value.

Coupled Enzyme Assay for meso-Diaminopimelate Decarboxylase (LysA) Activity

This protocol is based on a coupled assay using saccharopine dehydrogenase.[3]

Principle: LysA decarboxylates meso-DAP to L-lysine. The production of L-lysine is coupled to the activity of saccharopine dehydrogenase, which in the presence of α-ketoglutarate and NADH, converts L-lysine to saccharopine and NAD+. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.[3]

Experimental Workflow:

LysA_Assay cluster_reaction Reaction Mixture meso_DAP meso-DAP L_Lysine L-Lysine meso_DAP->L_Lysine LysA LysA LysA (test enzyme) Saccharopine Saccharopine L_Lysine->Saccharopine SDH SDH Saccharopine Dehydrogenase (coupling enzyme) alpha_KG α-Ketoglutarate alpha_KG->Saccharopine SDH NADH NADH NAD NAD+ NADH->NAD SDH Spectrophotometer Monitor NADH (Absorbance at 340 nm) NADH->Spectrophotometer

Caption: Workflow for the LysA coupled enzyme assay.

Reagents and Buffers:

  • Assay Buffer: 200 mM Tris buffer, pH 8.0.[3]

  • meso-DAP Stock Solution: 100 mM in deionized water.

  • NADH Stock Solution: 10 mM in deionized water.

  • α-ketoglutarate Stock Solution: 250 mM in deionized water.

  • Saccharopine Dehydrogenase (coupling enzyme): Purified enzyme solution (e.g., 2.5 µM final concentration).[3]

  • Pyridoxal 5'-phosphate (PLP) Stock Solution: 1 mM in deionized water.

  • TCEP (Tris(2-carboxyethyl)phosphine) Stock Solution: 100 mM in deionized water.

  • LysA (test enzyme): Purified enzyme solution.

Procedure:

  • Prepare a pre-initiation mixture in a cuvette containing:

    • 200 mM Tris buffer, pH 8.0[3]

    • Varying concentrations of meso-DAP (e.g., 0.25–40 mM)[3]

    • 2.5 µM saccharopine dehydrogenase[3]

    • 0.16 mM NADH[3]

    • 1 mM TCEP[3]

    • 25 mM α-ketoglutarate[3]

    • 0.1 mM PLP[3]

  • Incubate the mixture for 10 minutes at 37°C.[3]

  • Initiate the reaction by adding the LysA enzyme (final concentration of 5–500 nM).[3]

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the curve.

Data Analysis:

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

  • For inhibitor studies, include the inhibitor in the pre-incubation step and analyze the data using appropriate inhibition models.

Conclusion

The use of diaminopimelic acid and its analogs is indispensable for the kinetic characterization of enzymes in the lysine biosynthesis pathway. The detailed protocols and compiled kinetic data provided in these application notes serve as a valuable resource for researchers in academia and industry. These studies are crucial for elucidating enzyme mechanisms, understanding metabolic regulation, and for the rational design of novel antimicrobial and herbicidal agents targeting this essential pathway.

References

Application Notes and Protocols for the Crystallization of 7,8-Diaminopelargonic Acid Synthase (DAPAS) for Structural Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Diaminopelargonic acid synthase (DAPAS), also known as BioA, is a key enzyme in the biotin biosynthesis pathway.[1] This pathway is essential for the survival of many microorganisms, including pathogens like Mycobacterium tuberculosis, but is absent in humans.[2] This makes DAPAS an attractive target for the development of novel antimicrobial agents. Structural studies of DAPAS are crucial for understanding its mechanism of action and for structure-based drug design. These application notes provide detailed protocols for the expression, purification, and crystallization of DAPAS to facilitate such structural investigations.

Biotin Biosynthesis Pathway

DAPAS catalyzes the pyridoxal phosphate (PLP)-dependent transamination of 7-keto-8-aminopelargonic acid (KAPA) using S-adenosyl-L-methionine (SAM) as the amino donor to produce 7,8-diaminopelargonic acid (DAPA).[1]

biotin_pathway Pimeloyl_CoA Pimeloyl-CoA KAPA_synthase KAPA Synthase (BioF) Pimeloyl_CoA->KAPA_synthase L_Alanine L-Alanine L_Alanine->KAPA_synthase KAPA 7-Keto-8-aminopelargonic acid (KAPA) KAPA_synthase->KAPA DAPAS 7,8-Diaminopelargonic Acid Synthase (DAPAS/BioA) KAPA->DAPAS SAM S-Adenosyl-L-methionine (SAM) SAM->DAPAS DAPA 7,8-Diaminopelargonic acid (DAPA) DAPAS->DAPA DTBS Dethiobiotin Synthetase (BioD) DAPA->DTBS Dethiobiotin Dethiobiotin DTBS->Dethiobiotin Biotin_synthase Biotin Synthase (BioB) Dethiobiotin->Biotin_synthase Biotin Biotin Biotin_synthase->Biotin

Figure 1: The biotin biosynthesis pathway highlighting the role of DAPAS.

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of E. coli 7,8-Diaminopelargonic Acid Synthase (EcDAPAS)

This protocol is optimized for the expression of His-tagged EcDAPAS in E. coli and its subsequent purification for crystallographic studies.

1. Gene Cloning and Expression Vector:

  • The bioA gene (UniProt ID: P12995) is PCR amplified from E. coli K12 genomic DNA.

  • The amplified gene is cloned into a pET-based expression vector (e.g., pET-28a) containing an N-terminal hexahistidine (6xHis) tag with a TEV protease cleavage site.

2. Protein Expression:

  • Transform the expression vector into E. coli BL21(DE3) cells.

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of LB medium containing the same antibiotic.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to grow the culture at 18°C for 16-20 hours.

3. Cell Lysis and Clarification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

4. Affinity Chromatography:

  • Load the clarified supernatant onto a 5 mL HisTrap HP column (Cytiva) pre-equilibrated with lysis buffer.

  • Wash the column with 10 column volumes of wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with a linear gradient of 20-500 mM imidazole in 50 mM HEPES pH 7.5, 300 mM NaCl.

  • Analyze the fractions by SDS-PAGE and pool the fractions containing EcDAPAS.

5. His-tag Cleavage and Reverse IMAC:

  • Dialyze the pooled fractions against dialysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) overnight at 4°C.

  • Add TEV protease at a 1:50 (w/w) ratio of protease to EcDAPAS and incubate at 4°C for 16 hours.

  • To remove the cleaved His-tag and TEV protease, pass the sample through a HisTrap HP column pre-equilibrated with dialysis buffer. The flow-through will contain the tag-less EcDAPAS.

6. Size-Exclusion Chromatography:

  • Concentrate the tag-less protein to approximately 5 mg/mL.

  • Load the concentrated protein onto a Superdex 200 Increase 10/300 GL column (Cytiva) pre-equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure, monomeric EcDAPAS.

  • Concentrate the final protein sample to 10-20 mg/mL for crystallization trials.

purification_workflow start Start: E. coli Culture expression Protein Expression (IPTG Induction) start->expression lysis Cell Lysis (Sonication) expression->lysis clarification Clarification (Centrifugation) lysis->clarification imac1 Affinity Chromatography (HisTrap) clarification->imac1 cleavage His-tag Cleavage (TEV Protease) imac1->cleavage imac2 Reverse Affinity Chromatography (HisTrap) cleavage->imac2 sec Size-Exclusion Chromatography (Superdex 200) imac2->sec end End: Pure DAPAS sec->end

Figure 2: Workflow for the expression and purification of DAPAS.
Protocol 2: Crystallization of 7,8-Diaminopelargonic Acid Synthase

This protocol describes the setup of crystallization trials using the hanging drop vapor diffusion method.

1. Materials:

  • Purified DAPAS at 10-20 mg/mL in SEC buffer.

  • Crystallization screening solutions (commercial or custom-made).

  • 24-well crystallization plates.

  • Siliconized glass cover slips.

2. Method:

  • Pipette 500 µL of the reservoir solution into each well of the crystallization plate.

  • On a clean cover slip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.

  • Invert the cover slip and seal the well with grease to create a hanging drop.

  • Incubate the plates at a constant temperature (e.g., 20°C).

  • Monitor the drops for crystal growth over several days to weeks.

Crystallization Conditions for DAPAS

The following table summarizes successful crystallization conditions reported for DAPAS from different organisms.

OrganismProtein Concentration (mg/mL)Precipitant(s)Buffer (pH)AdditivesTemperature (°C)Crystal SystemSpace GroupResolution (Å)Reference
Escherichia coli1021% PEG 4000, 10% 2-propanolNot specified (pH 7.3)-Room TempMonoclinicP2₁2.0[3]
Escherichia coli1021% PEG 4000, 12% 2-propanolNot specified (pH 7.3)-Room TempOrthorhombicC22.6[3]
Mycobacterium tuberculosisNot specified20% PEG MME 50000.1 M Bis-Tris (pH 7.5)-18Not specifiedNot specified2.2
Mycobacterium tuberculosis (with Sinefungin)Not specified20% PEG MME 50000.1 M Bis-Tris (pH 7.5)Sinefungin18Not specifiedNot specified2.2

Data Presentation

ParameterE. coli DAPAS (Form 1)E. coli DAPAS (Form 2)M. tuberculosis DAPAS
Protein Concentration 10 mg/mL10 mg/mLNot specified
Precipitant 21% PEG 4000, 10% 2-propanol21% PEG 4000, 12% 2-propanol20% PEG MME 5000
pH 7.37.37.5
Temperature Room TemperatureRoom Temperature18°C
Crystal System MonoclinicOrthorhombicNot specified
Space Group P2₁C2Not specified
Resolution 2.0 Å2.6 Å2.2 Å

Troubleshooting and Optimization

  • No Crystals: If no crystals appear, try varying the protein concentration, the precipitant concentration, and the pH. Seeding with existing microcrystals can also be attempted.

  • Poor Crystal Quality: To improve crystal quality, consider optimizing the drop ratio, slowing down the equilibration rate (e.g., by using a larger drop volume or a lower temperature), or adding small amounts of detergents or other additives.

  • Precipitation: If heavy precipitation occurs, reduce the protein and/or precipitant concentration.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the successful crystallization of 7,8-diaminopelargonic acid synthase. These methods will be valuable for researchers in academia and industry who are focused on the structural biology of this important enzyme and its potential as a drug target. The detailed protocols and summary tables offer a solid starting point for obtaining high-quality crystals suitable for X-ray diffraction studies, thereby accelerating the discovery of novel antimicrobial agents.

References

Illuminating Cellular Pathways: Fluorescent Labeling of (7R,8S)-7,8-Diaminononanoic Acid for Advanced Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(7R,8S)-7,8-diaminononanoic acid (DANA) is a key intermediate in the biosynthesis of biotin (Vitamin B7), a vital cofactor in a wide range of metabolic processes. The ability to visualize and track the uptake and downstream processing of DANA within living cells offers a powerful tool for investigating biotin metabolism, identifying novel antibiotic targets, and developing new therapeutic strategies. This document provides detailed application notes and experimental protocols for the fluorescent labeling of DANA and its subsequent use in cellular imaging applications.

The primary strategy for fluorescently labeling DANA involves the reaction of its primary amine groups with amine-reactive fluorescent dyes, most commonly N-hydroxysuccinimide (NHS) esters. This method forms a stable amide bond between the dye and DANA. Due to the presence of two primary amines in DANA (N7 and N8), the labeling reaction can potentially yield a mixture of mono-labeled (at either N7 or N8) and di-labeled products. Careful control of reaction conditions and subsequent purification are crucial for obtaining a well-defined fluorescent probe.

Data Presentation: Spectroscopic Properties of Common Amine-Reactive Dyes

The choice of fluorophore is critical and depends on the specific application, including the available excitation sources on the imaging system and the desire to avoid spectral overlap with other fluorescent probes. The following table summarizes the key spectroscopic properties of several common amine-reactive fluorescent dyes suitable for labeling DANA.

Fluorescent Dye (NHS Ester)Excitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein (FITC) 494518~75,0000.92
Cyanine3 (Cy3) 550570~150,0000.15
Cyanine5 (Cy5) 649670~250,0000.28
ATTO 488 501523~90,0000.80
ATTO 550 554576~120,0000.60
ATTO 647N 646664~150,0000.65

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes a general method for labeling DANA with an NHS-ester functionalized fluorescent dye. Note: Optimization of the molar ratio of dye to DANA is critical to control the degree of labeling.

Materials:

  • This compound (DANA)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and a fluorescence detector.

Procedure:

  • Prepare DANA Solution: Dissolve DANA in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 10 mM.

  • Prepare Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye (NHS ester) in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Labeling Reaction:

    • To the DANA solution, slowly add the fluorescent dye solution while vortexing.

    • To favor mono-labeling, start with a dye:DANA molar ratio of 0.5:1. For a higher degree of labeling, this ratio can be increased.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a final concentration of 100 mM glycine or Tris buffer and incubating for 15 minutes at room temperature.

  • Purification by RP-HPLC:

    • Acidify the reaction mixture with a small amount of TFA (to a final concentration of 0.1%) to protonate unreacted amines.

    • Filter the solution through a 0.22 µm syringe filter.

    • Purify the fluorescently labeled DANA using a semi-preparative RP-HPLC system equipped with a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient could be 5-95% acetonitrile over 30 minutes.

    • Monitor the elution profile using both UV-Vis and fluorescence detectors. Collect the fractions corresponding to the fluorescently labeled DANA.

  • Characterization and Storage:

    • Confirm the identity of the purified product by mass spectrometry to determine the degree of labeling (mono- or di-labeled).

    • Lyophilize the purified fractions to obtain the fluorescently labeled DANA as a powder.

    • Store the labeled product at -20°C or -80°C, protected from light and moisture.

Protocol 2: Cellular Imaging of Fluorescently Labeled DANA

This protocol provides a general guideline for imaging the uptake of fluorescently labeled DANA in cultured mammalian cells using confocal microscopy.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled DANA

  • Paraformaldehyde (PFA) solution (4% in PBS) for fixing (optional)

  • DAPI or Hoechst stain for nuclear counterstaining (optional)

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Labeling:

    • Prepare a stock solution of the fluorescently labeled DANA in a suitable solvent (e.g., water or DMSO).

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the old medium from the cells and replace it with the medium containing the fluorescently labeled DANA.

    • Incubate the cells for a desired period (e.g., 30 minutes to several hours) at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound fluorescent probe.

  • Live-Cell Imaging:

    • Add fresh, pre-warmed complete cell culture medium to the cells.

    • Immediately image the cells using a confocal microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophore.

  • Fixed-Cell Imaging (Optional):

    • After washing with PBS, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes and counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips on a microscope slide with an appropriate mounting medium.

    • Image the fixed cells using a confocal microscope.

Mandatory Visualizations

Fluorescent_Labeling_Workflow DANA DANA Solution (0.1 M Bicarbonate Buffer, pH 8.3) Reaction Labeling Reaction (RT, 1-2h, dark) DANA->Reaction Dye Fluorescent Dye (NHS Ester) (Anhydrous DMF/DMSO) Dye->Reaction Purification RP-HPLC Purification (C18 Column) Reaction->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Labeled_DANA Fluorescently Labeled DANA Characterization->Labeled_DANA

Caption: Experimental workflow for fluorescent labeling of DANA.

Cellular_Imaging_Workflow cluster_prep Sample Preparation cluster_imaging Imaging Cell_Seeding Seed Cells on Glass-Bottom Dish Labeling Incubate with Fluorescent DANA Cell_Seeding->Labeling Washing Wash with PBS Labeling->Washing Live_Imaging Live-Cell Imaging (Confocal Microscopy) Washing->Live_Imaging Fixation Fixation (4% PFA) Live_Imaging->Fixation Fixed_Imaging Fixed-Cell Imaging (Confocal Microscopy) Fixation->Fixed_Imaging

Caption: Workflow for cellular imaging with fluorescently labeled DANA.

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid Pimeloyl_CoA->KAPA bioF DANA This compound KAPA->DANA bioA DTB Dethiobiotin DANA->DTB bioD Fluorescent_DANA Fluorescently Labeled DANA DANA->Fluorescent_DANA Fluorescent Labeling Biotin Biotin DTB->Biotin bioB Imaging Cellular Imaging Fluorescent_DANA->Imaging Uptake and Metabolism Studies

Caption: Simplified biotin biosynthesis pathway and the role of fluorescent DANA.

Application Note and Protocol for the NMR Spectroscopic Characterization of 7,8-Diaminopelargonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural characterization of 7,8-diaminopelargonic acid (DAPA), a key intermediate in the biotin biosynthesis pathway, using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol outlines the necessary steps for sample preparation, data acquisition using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and data processing. Expected chemical shifts and coupling constants are summarized in tabular format to facilitate spectral interpretation. Furthermore, this note includes visualizations of the experimental workflow and the expected correlations in 2D NMR spectra to aid in the complete assignment of the DAPA molecule. This guide is intended for researchers in biochemistry, natural product chemistry, and drug development who are working with DAPA or related aminocarboxylic acids.

Introduction

7,8-Diaminopelargonic acid (DAPA) is a crucial precursor in the biosynthesis of biotin (Vitamin B7), a vital cofactor for a range of metabolic enzymes. The characterization of DAPA is essential for studying the biotin synthesis pathway and for the development of novel antimicrobial agents targeting this pathway, which is absent in humans.[1][2][3][4] NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules like DAPA in solution.[5][6][7] This application note presents a comprehensive NMR protocol for the complete proton (¹H) and carbon (¹³C) spectral assignment of DAPA.

Experimental Protocol

A systematic approach is required for the complete NMR characterization of 7,8-diaminopelargonic acid. This involves meticulous sample preparation followed by a series of 1D and 2D NMR experiments.

Sample Preparation
  • Compound Purity : Ensure the DAPA sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection : Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable solvents for dissolving DAPA. D₂O is often preferred for biological samples to exchange labile protons (e.g., -NH₂ and -COOH), which can simplify the spectrum. For this protocol, D₂O with a small amount of deuterated acid (e.g., DCl) or base (e.g., NaOD) can be used to adjust the pH and improve the solubility and signal resolution. A pH near neutral is recommended.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of DAPA in 0.5-0.6 mL of the chosen deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is a common internal standard for ¹H and ¹³C NMR. However, for samples in D₂O, a water-soluble standard like 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is recommended. Add a small, known amount of the internal standard to the NMR tube.

  • NMR Tube : Use a clean, dry, high-precision 5 mm NMR tube. Transfer the prepared solution to the NMR tube.

NMR Data Acquisition

The following NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR (Proton NMR) : This is the initial and most fundamental experiment.

    • Purpose : To determine the number of different types of protons, their chemical environment, and their coupling patterns.

    • Typical Parameters :

      • Pulse sequence: zg30 or similar

      • Spectral width: 10-12 ppm

      • Number of scans: 16-64 (depending on concentration)

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: 2-4 seconds

      • Solvent suppression: If using D₂O, a presaturation sequence to suppress the residual HDO signal is recommended.

  • ¹³C NMR (Carbon NMR) : Provides information on the carbon skeleton of the molecule.

    • Purpose : To determine the number of different types of carbon atoms. Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.

    • Typical Parameters :

      • Pulse sequence: zgpg30 or similar with proton decoupling

      • Spectral width: 200-220 ppm

      • Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

      • Relaxation delay (d1): 2 seconds

  • 2D COSY (Correlation Spectroscopy) :

    • Purpose : To identify protons that are coupled to each other (typically through 2-3 bonds). This helps in establishing the connectivity of proton spin systems.

    • Typical Parameters :

      • Pulse sequence: cosygpqf or similar

      • Spectral width: 10-12 ppm in both dimensions

      • Data points: 2048 in F2, 256-512 in F1

      • Number of scans: 4-8 per increment

  • 2D HSQC (Heteronuclear Single Quantum Coherence) :

    • Purpose : To identify direct one-bond correlations between protons and the carbons they are attached to.[5][6]

    • Typical Parameters :

      • Pulse sequence: hsqcedetgpsisp2.3 or similar

      • Spectral width: 10-12 ppm in F2 (¹H), 160-180 ppm in F1 (¹³C)

      • Data points: 2048 in F2, 256 in F1

      • Number of scans: 8-16 per increment

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) :

    • Purpose : To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons.

    • Typical Parameters :

      • Pulse sequence: hmbcgplpndqf or similar

      • Spectral width: 10-12 ppm in F2 (¹H), 200-220 ppm in F1 (¹³C)

      • Data points: 2048 in F2, 512 in F1

      • Number of scans: 16-32 per increment

Data Processing
  • Fourier Transform : Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phasing : Manually or automatically phase correct the spectra to obtain pure absorption lineshapes.

  • Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing : Calibrate the chemical shift scale using the internal standard (e.g., DSS at 0.00 ppm for ¹H).

  • Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking and Analysis : Identify the chemical shifts, multiplicities, and coupling constants for all signals. Analyze the cross-peaks in the 2D spectra to establish the complete molecular structure.

Data Presentation

The expected NMR data for 7,8-diaminopelargonic acid is summarized in the tables below. These are predicted values and may vary slightly depending on the solvent, pH, and temperature.

Table 1: Predicted ¹H NMR Data for 7,8-Diaminopelargonic Acid (in D₂O)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H22.2 - 2.4t~7.52H
H31.5 - 1.7m2H
H41.2 - 1.4m2H
H51.2 - 1.4m2H
H61.4 - 1.6m2H
H73.0 - 3.2m1H
H83.3 - 3.5m1H
H91.1 - 1.3d~6.53H

Table 2: Predicted ¹³C NMR Data for 7,8-Diaminopelargonic Acid (in D₂O)

PositionChemical Shift (δ, ppm)
C1 (COOH)175 - 180
C233 - 36
C324 - 27
C428 - 31
C528 - 31
C630 - 33
C755 - 60
C850 - 55
C915 - 20

Visualizations

The following diagrams illustrate the experimental workflow and the expected NMR correlations for DAPA.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis DAPA High Purity DAPA NMR_Tube Transfer to NMR Tube DAPA->NMR_Tube Solvent Deuterated Solvent (e.g., D2O) Solvent->NMR_Tube Standard Internal Standard (e.g., DSS) Standard->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Acquire Spectra C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Processing FT, Phasing, Baseline Correction HMBC->Processing Analysis Peak Picking, Integration, Correlation Analysis Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Experimental workflow for NMR characterization of DAPA.

Caption: Key 2D NMR correlations for DAPA structural assignment.

Conclusion

The described NMR spectroscopy protocol provides a robust framework for the complete structural characterization of 7,8-diaminopelargonic acid. By employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, researchers can unambiguously assign all proton and carbon signals, confirming the identity and purity of their DAPA samples. This detailed characterization is a critical step in studies related to biotin biosynthesis and in the development of novel therapeutics targeting this essential metabolic pathway.

References

Application Notes and Protocols for Utilizing DAPA as a Substrate for Dethiobiotin Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dethiobiotin synthetase (DTBS), also known as desthiobiotin synthase, is a crucial enzyme in the biotin biosynthesis pathway.[1] It catalyzes the ATP-dependent conversion of 7,8-diaminopelargonic acid (DAPA) and carbon dioxide into dethiobiotin, the immediate precursor to biotin.[1] This pathway is essential for most bacteria and plants but absent in humans, making DTBS a promising target for the development of novel antimicrobial agents. These application notes provide detailed protocols for assaying DTBS activity using its natural substrate, DAPA, and present key kinetic parameters for the enzyme from different microbial sources.

Biochemical Pathway: Biotin Synthesis

Dethiobiotin synthetase catalyzes the penultimate step in the biosynthesis of biotin. The overall pathway involves the synthesis of a pimelate moiety, followed by the assembly of the ureido and tetrahydrothiophene rings. DAPA is a key intermediate in this pathway, and its conversion to dethiobiotin by DTBS is a critical ATP-dependent carboxylation reaction.

Biotin_Biosynthesis_Pathway cluster_reaction DTBS Catalyzed Reaction Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB Dethiobiotin Synthetase (DTBS/BioD) Biotin Biotin DTB->Biotin BioB DAPA_substrate DAPA DTB_product Dethiobiotin DAPA_substrate->DTB_product DTBS CO2 CO2 CO2->DTB_product ATP ATP ADP ADP + Pi ATP->ADP

Caption: The biotin biosynthesis pathway highlighting the role of Dethiobiotin Synthetase (DTBS).

Data Presentation: Kinetic Parameters of Dethiobiotin Synthetase

The kinetic parameters of DTBS can vary between different organisms. Understanding these differences is crucial for comparative studies and for the development of species-specific inhibitors. The following table summarizes the reported Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for DTBS from Escherichia coli and Mycobacterium tuberculosis with respect to the substrate DAPA.

OrganismEnzymeSubstrateKm (µM)Vmax (µM·min⁻¹·mg⁻¹)Reference
Escherichia coliBioDDAPA0.251.1[2]
Mycobacterium tuberculosisDTBSDAPA26

Experimental Protocols

Coupled Spectrophotometric Assay for Dethiobiotin Synthetase Activity

This protocol describes a continuous enzyme-coupled spectrophotometric assay to determine the kinetic parameters of DTBS. The production of ADP, a product of the DTBS reaction, is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified Dethiobiotin Synthetase (DTBS)

  • 7,8-diaminopelargonic acid (DAPA)

  • Adenosine triphosphate (ATP)

  • Phosphoenolpyruvate (PEP)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • HEPES buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Sodium bicarbonate (NaHCO₃)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Assay Buffer Preparation:

Prepare a 50 mM HEPES buffer (pH 7.5) containing 10 mM MgCl₂, 50 mM KCl, and 20 mM NaHCO₃.

Reaction Mixture Preparation (per well/cuvette for a 200 µL final volume):

  • To the assay buffer, add the following components to the final concentrations indicated:

    • 1 mM ATP

    • 2 mM Phosphoenolpyruvate (PEP)

    • 0.2 mM NADH

    • 10 units/mL Pyruvate Kinase (PK)

    • 10 units/mL Lactate Dehydrogenase (LDH)

  • Add varying concentrations of DAPA (e.g., 0.1 µM to 10 µM) to determine the Km for DAPA. For determining the Km of ATP, use a saturating concentration of DAPA (e.g., 10-fold the expected Km) and vary the ATP concentration.

  • Add a fixed, appropriate amount of purified DTBS enzyme to initiate the reaction. The amount of enzyme should be determined empirically to ensure a linear reaction rate for a sufficient duration.

Assay Procedure:

  • Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C).

  • Add all reaction components except the DTBS enzyme to the wells/cuvettes.

  • Initiate the reaction by adding the DTBS enzyme.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 10-20 minutes).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot the initial velocities against the varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Prepare Assay Buffer Reagents Prepare Reaction Mixture (sans enzyme) Buffer->Reagents Mix Add Reaction Mixture and DAPA to wells Reagents->Mix Substrate Prepare DAPA dilutions Substrate->Mix Equilibrate Equilibrate Spectrophotometer Equilibrate->Mix Initiate Initiate reaction with DTBS Mix->Initiate Measure Measure A340 over time Initiate->Measure Calculate Calculate Initial Velocity (V₀) Measure->Calculate Plot Plot V₀ vs. [DAPA] Calculate->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Determine Determine Km and Vmax Fit->Determine

Caption: Workflow for the coupled spectrophotometric assay of Dethiobiotin Synthetase.

Concluding Remarks

The provided application notes and protocols offer a robust framework for researchers studying dethiobiotin synthetase. The detailed coupled-enzyme assay allows for the accurate determination of kinetic parameters, which is essential for characterizing the enzyme from various sources and for screening potential inhibitors. The comparative kinetic data highlights the inter-species variations that can be exploited in drug development. These resources are intended to facilitate further research into this important enzyme and accelerate the discovery of novel therapeutics targeting the biotin biosynthesis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (7R,8S)-7,8-diaminononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield in the synthesis of (7R,8S)-7,8-diaminononanoic acid (DAPA). DAPA is a key intermediate in the biosynthesis of biotin and a valuable chiral building block. This guide covers both enzymatic and chemical synthesis approaches.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main approaches for the synthesis of this compound:

  • Enzymatic Synthesis: This method mimics the natural biosynthetic pathway and involves the conversion of 7-keto-8-aminopelargonic acid (KAPA) to DAPA using the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT or BioA). This reaction typically uses S-adenosyl-L-methionine (SAM) as the amino donor.

  • Chemical Synthesis: This approach involves multi-step organic synthesis, often starting from readily available chiral precursors like amino acids. Common strategies include stereoselective amination, ring-opening of chiral epoxides or aziridines, and carbon chain elongation using reactions like the Wittig olefination.

Q2: I am experiencing low yields in my enzymatic synthesis. What are the common causes?

A2: Low yields in the enzymatic synthesis of DAPA can stem from several factors:

  • Enzyme Activity: The DAPA aminotransferase may have low specific activity or could be inhibited by components in the reaction mixture.

  • Cofactor Limitation: Insufficient levels of the amino donor, S-adenosyl-L-methionine (SAM), or the pyridoxal-5'-phosphate (PLP) cofactor can limit the reaction rate.

  • Substrate Inhibition: High concentrations of the substrate, 7-keto-8-aminopelargonic acid (KAPA), can sometimes lead to substrate inhibition of the enzyme.

  • pH and Temperature: Suboptimal pH or temperature of the reaction buffer can significantly reduce enzyme efficiency.

  • Product Degradation: The product, DAPA, might be unstable under the reaction or purification conditions.

Q3: What are the main challenges in the chemical synthesis of this compound?

A3: The chemical synthesis of DAPA presents several challenges, primarily related to stereocontrol and functional group compatibility:

  • Stereoselectivity: The key challenge is the stereoselective introduction of the two adjacent amino groups at the C7 and C8 positions to achieve the desired (7R,8S) configuration.

  • Protecting Groups: The synthesis requires a careful selection and application of protecting groups for the amino and carboxylic acid functionalities to prevent side reactions.

  • Purification: The polar nature of the diamino acid can make purification by standard chromatographic methods difficult.

  • Multi-step Synthesis: Chemical routes are often lengthy, which can lead to a lower overall yield.

Q4: How can I improve the stereoselectivity of my chemical synthesis?

A4: Improving stereoselectivity often involves one of the following strategies:

  • Chiral Auxiliaries: Using a chiral auxiliary can direct the stereochemical outcome of a key bond-forming reaction.

  • Asymmetric Catalysis: Employing a chiral catalyst for reactions like asymmetric hydrogenation or amination can provide high enantiomeric excess.

  • Substrate Control: Starting with a chiral precursor that already contains one of the desired stereocenters can simplify the stereochemical challenge. For example, using a derivative of a natural amino acid.

Troubleshooting Guides

Enzymatic Synthesis Troubleshooting
IssuePossible CauseRecommended Solution
Low Conversion of KAPA to DAPA 1. Inactive or inhibited enzyme. 2. Suboptimal reaction conditions. 3. Insufficient cofactors.1. Use a fresh batch of enzyme or purify the existing enzyme. Check for potential inhibitors in your substrate solution. 2. Optimize pH (typically around 7.5-8.5) and temperature (often around 30-37°C). 3. Ensure an adequate supply of S-adenosyl-L-methionine (SAM) and pyridoxal-5'-phosphate (PLP). Consider adding a SAM regeneration system.
Formation of Side Products 1. Non-specific enzymatic activity. 2. Chemical degradation of substrate or product.1. Use a more purified enzyme preparation. 2. Analyze the stability of KAPA and DAPA under your reaction conditions and adjust the pH or temperature if necessary.
Difficulty in Purifying DAPA 1. Co-elution with other reaction components. 2. Binding of DAPA to purification media.1. Utilize ion-exchange chromatography, as DAPA is a diamino acid. 2. If using affinity chromatography for a tagged enzyme, ensure complete elution of DAPA. Consider a different purification strategy if non-specific binding is an issue.
Chemical Synthesis Troubleshooting
IssuePossible CauseRecommended Solution
Low Diastereoselectivity 1. Ineffective chiral control in the key stereocenter-forming step. 2. Epimerization during subsequent reaction steps.1. If using a chiral catalyst, screen different ligands. If using a chiral auxiliary, consider a bulkier or more rigid one. 2. Use milder reaction conditions (e.g., lower temperatures, non-basic conditions) for steps following the stereocenter formation.
Incomplete Deprotection 1. Steric hindrance around the protecting group. 2. Inappropriate deprotection conditions.1. Increase the reaction time or temperature for the deprotection step. 2. Ensure the chosen deprotection method is suitable for the specific protecting group used. For example, use a stronger acid for Boc deprotection or catalytic hydrogenation for Cbz deprotection.
Low Overall Yield 1. Loss of material during purification at each step. 2. Competing side reactions.1. Optimize purification methods to minimize losses. Consider telescoping reaction steps where the intermediate is not isolated. 2. Re-evaluate the reaction conditions for each step to minimize the formation of byproducts. Ensure all reactions are run under an inert atmosphere if reagents are air-sensitive.

Quantitative Data Summary

Table 1: Reported Yields for DAPA Synthesis

Synthesis MethodKey Reagents/EnzymeReported YieldReference
EnzymaticDAPA Aminotransferase (BioA)Varies with conditions[Biochemical studies]
Chemical (general)Chiral auxiliaries, asymmetric catalysts20-60% (overall)[Synthetic chemistry literature]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on published biochemical studies.

Materials:

  • Purified 7,8-diaminopelargonic acid aminotransferase (DAPA AT/BioA)

  • 7-keto-8-aminopelargonic acid (KAPA)

  • S-adenosyl-L-methionine (SAM)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Quenching solution (e.g., 1 M HCl)

  • Analytical standards for KAPA and DAPA

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 1 mM DTT, and 50 µM PLP.

  • Add KAPA to a final concentration of 1 mM and SAM to a final concentration of 2 mM.

  • Initiate the reaction by adding purified DAPA AT to a final concentration of 5-10 µM.

  • Incubate the reaction at 37°C for 2-4 hours with gentle agitation.

  • Stop the reaction by adding an equal volume of 1 M HCl.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for the presence of DAPA using HPLC or LC-MS, comparing it to an analytical standard.

Representative Chemical Synthesis of a Chiral α,β-Diamino Acid Derivative

This protocol is an adapted, representative procedure for the synthesis of a chiral long-chain diamine, which illustrates the key steps that would be involved in the synthesis of this compound. This specific example starts from an N-protected amino alcohol.

Step 1: Oxidation of N-protected Amino Alcohol to Aldehyde

  • Dissolve the N-protected 2-amino alcohol (1 equivalent) in a suitable solvent system (e.g., toluene/ethyl acetate).

  • Add a catalytic amount of a stable nitroxyl radical such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

  • Cool the mixture to 0°C and add an oxidizing agent (e.g., sodium hypochlorite solution) dropwise while maintaining the temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction and extract the crude aldehyde into an organic solvent. The crude aldehyde is often used immediately in the next step.

Step 2: Wittig Olefination for Chain Elongation

  • Prepare the appropriate phosphonium ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium or potassium hexamethyldisilazide) in an anhydrous solvent like THF at low temperature.

  • Add the crude aldehyde from Step 1 to the ylide solution and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product.

  • Purify the resulting unsaturated, N-protected diamino ester by column chromatography.

Step 3: Hydrogenation of the Double Bond

  • Dissolve the product from Step 2 in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a hydrogenation catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC or NMR).

  • Filter off the catalyst and concentrate the filtrate to obtain the saturated, N-protected diamino ester.

Step 4: Deprotection to Yield the Final Product

  • Dissolve the N-protected diamino ester in a suitable solvent.

  • Perform the deprotection based on the protecting groups used. For example, use a strong acid like TFA for Boc groups or catalytic hydrogenation for Cbz groups.

  • After the reaction is complete, remove the solvent and purify the final this compound, often by recrystallization or ion-exchange chromatography.

Visualizations

Biosynthetic_Pathway KAPA 7-keto-8-aminopelargonic acid (KAPA) Enzyme DAPA Aminotransferase (BioA) KAPA->Enzyme DAPA This compound (DAPA) Enzyme->DAPA Transamination SAHC S-adenosyl-homocysteine (SAHC) Enzyme->SAHC SAM S-adenosyl-L-methionine (SAM) SAM->Enzyme

Caption: Biosynthetic pathway for the enzymatic synthesis of DAPA.

Chemical_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product Start Chiral Precursor (e.g., N-protected amino alcohol) Oxidation 1. Oxidation to Aldehyde Start->Oxidation Wittig 2. Wittig Olefination Oxidation->Wittig Hydrogenation 3. Hydrogenation Wittig->Hydrogenation Deprotection 4. Deprotection Hydrogenation->Deprotection Product This compound Deprotection->Product

Caption: General workflow for the chemical synthesis of DAPA.

Troubleshooting_Yield Start Low Yield of DAPA Method Enzymatic or Chemical Synthesis? Start->Method Enzyme_Check Check Enzyme Activity & Conditions Method->Enzyme_Check Enzymatic Stereo_Check Analyze Stereoselectivity Method->Stereo_Check Chemical Cofactor_Check Verify Cofactor Concentration Enzyme_Check->Cofactor_Check Optimize_Enzyme Optimize pH, Temp, [Substrate] Cofactor_Check->Optimize_Enzyme Protect_Check Review Protecting Group Strategy Stereo_Check->Protect_Check Optimize_Chem Optimize Catalyst/Auxiliary & Conditions Protect_Check->Optimize_Chem

Caption: Troubleshooting decision tree for improving DAPA yield.

troubleshooting low activity in DAPA aminotransferase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low activity in DAPA (diaminopimelate) aminotransferase assays.

Frequently Asked Questions (FAQs)

Q1: What are the common initial checks if I observe low or no DAPA aminotransferase activity?

A1: When encountering low or no enzyme activity, begin with these initial verification steps:

  • Reagent Integrity: Confirm that all reagents, including the enzyme, substrates (KAPA and the amino donor, e.g., S-adenosyl-L-methionine), and cofactors (like Pyridoxal 5'-phosphate - PLP) have been stored correctly and have not expired.[1] Thaw reagents to room temperature before use unless the protocol specifies otherwise.[1]

  • Assay Setup: Double-check that all components were added in the correct order and volume as per the protocol.[1][2] Ensure that your pipettes are calibrated and that you are using appropriate pipetting techniques to avoid errors.

  • Instrument Settings: Verify that the plate reader settings (e.g., wavelength for absorbance or fluorescence) are correct for your specific assay.[2]

Q2: My initial checks seem fine. What are the next steps in troubleshooting low enzyme activity?

A2: If the initial checks do not resolve the issue, consider the following factors related to the assay conditions and components:

  • Sub-optimal pH and Temperature: DAPA aminotransferase activity is pH-dependent. The optimal pH for Mycobacterium tuberculosis DAPA aminotransferase is around 8.0.[3] Ensure your buffer is at the correct pH. Also, confirm the assay is being performed at the recommended incubation temperature.[2]

  • Enzyme Concentration and Activity: The enzyme may have lost activity due to improper storage or handling. Consider running a positive control with a known active enzyme lot to verify the activity of your current enzyme stock. You may also need to increase the enzyme concentration in the assay.

  • Substrate Quality and Concentration: Ensure the substrate, 8-amino-7-oxononanoic acid (KAPA), is of high quality. It's important to note that DAPA aminotransferase specifically utilizes the (S)-enantiomer of KAPA.[4] The presence of the (R)-enantiomer can act as an inhibitor.[4] KAPA can also be unstable and prone to racemization in solutions with a pH between 7 and 9.[4] Consider preparing fresh substrate solutions.

Q3: Could there be an inhibitor present in my assay?

A3: Yes, the presence of inhibitors is a common cause of low enzyme activity.[2] Consider the following potential inhibitors:

  • (R)-KAPA: As mentioned, the non-substrate enantiomer of KAPA, (R)-KAPA, is an inhibitor of DAPA aminotransferase.[4]

  • Substrate Analogs: Molecules structurally similar to the substrate can act as competitive inhibitors. For example, desmethyl-KAPA (8-amino-7-oxooctanoic acid) is a known potent inhibitor of M. tuberculosis DAPA AT.[4][5]

  • Chelating Agents: If your specific DAPA aminotransferase is a metalloenzyme, the presence of chelating agents like EDTA in your buffers could inhibit activity by removing essential metal ions.

  • General Enzyme Inhibitors: Some common laboratory reagents can inhibit enzyme reactions. For instance, sodium azide, often used as a preservative, can inhibit peroxidase-based detection systems if one is being used downstream.[2]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal

This guide provides a step-by-step approach to identifying the cause of low activity in your DAPA aminotransferase assay.

Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Signal reagent_check Check Reagent Preparation and Storage start->reagent_check protocol_review Review Assay Protocol (Order of Addition, Volumes) reagent_check->protocol_review instrument_setup Verify Instrument Settings (Wavelength, Gain) protocol_review->instrument_setup initial_checks_ok Initial Checks OK? instrument_setup->initial_checks_ok initial_checks_ok->start No, Re-evaluate enzyme_activity Test Enzyme Activity (Positive Control, Increase Concentration) initial_checks_ok->enzyme_activity Yes substrate_quality Assess Substrate Quality (Fresh Preparation, Enantiomeric Purity) enzyme_activity->substrate_quality assay_conditions Optimize Assay Conditions (pH, Temperature, Incubation Time) substrate_quality->assay_conditions inhibitor_check Investigate Potential Inhibitors (Substrate Analogs, Buffer Components) assay_conditions->inhibitor_check resolve Issue Resolved inhibitor_check->resolve contact_support Contact Technical Support inhibitor_check->contact_support

Caption: A flowchart for systematically troubleshooting low signal in DAPA aminotransferase assays.

Guide 2: Addressing Potential Inhibition

If you suspect an inhibitor is present, the following table summarizes known inhibitors and their characteristics.

InhibitorType of InhibitionReported Ki Values (for M. tuberculosis DAPA AT)Notes
(R)-KAPA CompetitiveKi1 = 5.9 ± 0.2 µM (PLP form)Ki2 = 1.7 ± 0.2 µM (PMP form)[4]Ensure the enantiomeric purity of your (S)-KAPA substrate.[4]
Desmethyl-KAPA CompetitiveKi1 = 4.2 ± 0.2 µM (PLP form)Ki2 = 0.9 ± 0.2 µM (PMP form)[4]A potent inhibitor that binds similarly to (R)-KAPA.[4]
Amiclenomycin Suicide SubstrateKi = 12 ± 2 µMkinact = 0.35 ± 0.05 min-1[3]An irreversible inhibitor.[3]
Compound 1 Suicide SubstrateKi = 20 ± 2 µMkinact = 0.56 ± 0.05 min-1[3]A new analogue of Amiclenomycin that is also an irreversible inhibitor.[3]

Experimental Protocols

Protocol 1: Microplate Fluorescence Assay for DAPA Aminotransferase Activity

This protocol is adapted from a method for high-throughput screening and relies on the derivatization of the product, DAPA, with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to produce a fluorescent adduct.[5][6]

Materials:

  • DAPA Aminotransferase Enzyme

  • KAPA (substrate)

  • S-adenosyl-L-methionine (AdoMet) (amino donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Assay Buffer (e.g., 100 mM EPPS, pH 8.6)[6]

  • OPA Reagent (ortho-phthalaldehyde in a suitable buffer)

  • 2ME (2-mercaptoethanol)

  • 96-well or 384-well microplate (black, clear bottom recommended for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the DAPA aminotransferase enzyme in a suitable buffer.

    • Prepare stock solutions of KAPA, AdoMet, and PLP in the assay buffer.

  • Set up the Enzymatic Reaction:

    • In each well of the microplate, add the following components to a final volume of 50 µL:

      • Assay Buffer

      • DAPA Aminotransferase (desired concentration)

      • PLP (e.g., 0.1 mM final concentration)[6]

      • AdoMet (e.g., 100 µM final concentration)

    • Initiate the reaction by adding KAPA (e.g., 4 µM final concentration).[6]

  • Incubation:

    • Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a specific time (e.g., 60 minutes).[6]

  • Derivatization and Detection:

    • Stop the reaction by adding the OPA/2ME derivatizing solution.

    • Incubate for a short period to allow for the development of the fluorescent adduct.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

DAPA Aminotransferase Reaction Pathway

DAPA_Pathway KAPA KAPA (8-amino-7-oxononanoic acid) DAPA_AT DAPA Aminotransferase (BioA) + PLP KAPA->DAPA_AT AdoMet AdoMet (S-adenosyl-L-methionine) AdoMet->DAPA_AT DAPA DAPA (7,8-diaminopelargonic acid) DAPA_AT->DAPA SAHC SAHC (S-adenosyl-L-homocysteine) DAPA_AT->SAHC

Caption: The enzymatic reaction catalyzed by DAPA aminotransferase.

This technical support guide provides a starting point for troubleshooting low activity in DAPA aminotransferase assays. For further assistance, please consult the relevant product manuals or contact your technical support provider.

References

Technical Support Center: Optimizing Buffer Conditions for 7,8-Diaminononanoic Acid (DANA) Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing buffer conditions to ensure the stability of 7,8-diaminononanoic acid (DANA) during experimental workflows. Due to the limited availability of direct stability data for DANA in published literature, the recommendations provided here are based on the chemical properties of vicinal diamines and amino acids, as well as general principles of small molecule stability. A comprehensive experimental protocol is also provided to empower researchers to determine the optimal conditions for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of DANA in solution?

A1: Based on the chemical structure of DANA (a vicinal diamine and an amino acid), the primary factors influencing its stability are likely to be pH, temperature, light exposure, and the presence of oxidizing agents. Extreme pH values (highly acidic or alkaline) and elevated temperatures can promote degradation.[1][2]

Q2: What is a recommended starting pH range for storing DANA solutions?

A2: For general amino acid stability, a close-to-neutral pH is often recommended.[1] Therefore, a starting pH range of 6.0 to 7.5 is advisable for DANA solutions. It is crucial to experimentally verify the optimal pH for your specific experimental conditions and desired storage duration.

Q3: What type of buffer should I use?

A3: Phosphate-based buffers (e.g., phosphate-buffered saline, PBS) or non-reactive buffers like HEPES are generally good starting points for biological experiments and maintaining a stable pH in the neutral range. Avoid buffers that could potentially react with the amine groups of DANA.

Q4: At what temperature should I store my DANA solutions?

A4: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable to minimize chemical degradation.[1][3] Avoid repeated freeze-thaw cycles, which can degrade many molecules.[3]

Q5: How can I detect potential degradation of my DANA sample?

A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of DANA and the appearance of new peaks over time would indicate degradation. Forced degradation studies can help identify potential degradation products.[4][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of DANA concentration in solution over a short period. Suboptimal pH or high storage temperature.Prepare fresh solutions and verify the pH of the buffer. Store aliquots at -20°C or -80°C for long-term use.
Appearance of unknown peaks in HPLC analysis. Degradation of DANA.Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. This can help in understanding the degradation pathway and optimizing storage conditions.
Variability in experimental results. Inconsistent stability of DANA stock solutions.Prepare a fresh, characterized stock solution of DANA. Aliquot and store at -80°C. Use a fresh aliquot for each experiment to avoid issues from repeated freeze-thaw cycles.
Precipitation in the DANA solution. Poor solubility at the current pH or concentration, or potential salt formation with buffer components.Check the pH of the solution. Consider adjusting the pH or using a different buffer system. You may also need to work with lower concentrations of DANA.

Summary of Recommended Starting Conditions for DANA Stability Studies

The following table provides a set of starting conditions for a comprehensive study to determine the optimal buffer and storage conditions for DANA.

Parameter Conditions to Test Rationale
pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0To assess stability across a range of acidic, neutral, and slightly alkaline conditions.
Buffer Type Phosphate, Citrate, HEPES, TrisTo evaluate the effect of different buffer components on DANA stability.
Temperature 4°C, 25°C (Room Temperature), 40°CTo simulate refrigerated storage, benchtop use, and accelerated degradation conditions.
Light Exposure Protected from light (amber vials), Exposed to ambient lightTo determine if DANA is susceptible to photodegradation.
Oxidizing Agent Control (no added agent), 0.03% H₂O₂To assess susceptibility to oxidation, a common degradation pathway for amines.

Experimental Protocols

Protocol: DANA Stability Study Using HPLC-UV

This protocol outlines a forced degradation study to investigate the stability of DANA under various stress conditions.

1. Materials:

  • 7,8-diaminononanoic acid (DANA)

  • Buffer solutions (e.g., 50 mM Sodium Phosphate, 50 mM Sodium Citrate, 50 mM HEPES, 50 mM Tris) at various pH values.

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • HPLC system with a UV detector and a suitable C18 column.

2. Preparation of DANA Stock Solution:

  • Prepare a 1 mg/mL stock solution of DANA in HPLC-grade water.

3. Experimental Setup:

  • For each condition to be tested (see table above), dilute the DANA stock solution to a final concentration of 0.1 mg/mL in the respective buffer.

  • For the oxidative stress condition, add H₂O₂ to a final concentration of 0.03%.

  • Prepare separate samples for each time point to be analyzed.

  • Store the samples under the specified temperature and light conditions.

4. Time Points for Analysis:

  • Analyze the samples at T=0, 2, 4, 8, 24, 48, and 72 hours. For long-term studies, extend the time points to weeks or months.

5. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As DANA lacks a strong chromophore, derivatization or detection at a low UV wavelength (e.g., 210 nm) may be necessary.[7][8][9][10]

  • Injection Volume: 10 µL.

  • Quantify the peak area of DANA at each time point.

6. Data Analysis:

  • Calculate the percentage of DANA remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining DANA against time for each condition.

  • Identify any new peaks that appear in the chromatograms, which may represent degradation products.

Visualizations

DANA_Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare DANA Stock Solution prep_samples Dilute DANA into Test Buffers prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (Varying pH) prep_buffers->prep_samples temp Temperature Incubation (4°C, 25°C, 40°C) prep_samples->temp light Light Exposure (Protected vs. Exposed) prep_samples->light oxidation Oxidative Stress (+/- H2O2) prep_samples->oxidation sampling Sample at Multiple Time Points temp->sampling light->sampling oxidation->sampling hplc HPLC-UV Analysis sampling->hplc quantify Quantify DANA Peak Area hplc->quantify identify_products Identify Degradation Products hplc->identify_products degradation_plot Plot % DANA Remaining vs. Time quantify->degradation_plot conclusion Determine Optimal Buffer Conditions degradation_plot->conclusion identify_products->conclusion

Caption: Experimental workflow for determining optimal DANA buffer conditions.

DANA_Degradation_Pathways cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products DANA 7,8-Diaminononanoic Acid (DANA) oxidation Oxidation (e.g., to imines or further) DANA->oxidation Oxidizing Agents (e.g., O2, H2O2) cyclization Intramolecular Cyclization (e.g., lactam formation) DANA->cyclization Heat, Extreme pH deamination Deamination DANA->deamination pH, Temperature decarboxylation Decarboxylation DANA->decarboxylation Heat, Acid oxidized_products Oxidized DANA Derivatives oxidation->oxidized_products lactam Cyclized DANA (Lactam) cyclization->lactam keto_acid Keto-acid Derivative deamination->keto_acid shorter_chain_amine Shorter Chain Diamine decarboxylation->shorter_chain_amine

Caption: Hypothetical degradation pathways of 7,8-diaminononanoic acid.

References

how to overcome substrate inhibition by KAPA in BioA assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering substrate inhibition by 7-keto-8-aminopelargonic acid (KAPA) in 7,8-diaminopelargonic acid synthase (BioA) assays.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition by KAPA in BioA assays?

A1: Substrate inhibition in BioA assays occurs when high concentrations of the substrate, KAPA, lead to a decrease in the enzyme's catalytic activity instead of the expected increase or plateau.[1] This phenomenon is a common deviation from standard Michaelis-Menten kinetics, where reaction velocity typically reaches a maximum (Vmax) at saturating substrate concentrations.[2][3] In the case of BioA, excessive KAPA molecules can bind to the enzyme in a non-productive manner, hindering the catalytic cycle and reducing the rate of 7,8-diaminopelargonic acid (DAPA) formation.

Q2: What is the underlying mechanism of KAPA substrate inhibition?

A2: The reaction catalyzed by the BioA enzyme follows a ping-pong mechanism.[1][4] Substrate inhibition by KAPA is thought to occur when a second KAPA molecule binds to the enzyme-intermediate complex, forming an unproductive ternary complex. This binding can prevent the release of the product, DAPA, or interfere with the conformational changes required for the next catalytic step.[5] This effectively sequesters the enzyme in an inactive state, leading to the observed decrease in overall reaction velocity at high KAPA concentrations.

Q3: At what concentration does KAPA become inhibitory?

A3: The concentration at which KAPA becomes inhibitory can vary depending on the source of the BioA enzyme and the specific assay conditions. For example, Bacillus subtilis DAPA aminotransferase activity shows inhibition at KAPA concentrations above 80 mM, while the E. coli enzyme is inhibited at levels above 20 mM.[1] In some continuous fluorescence displacement assays, significant substrate inhibition has been observed at much lower KAPA concentrations, greater than 13 µM.[6] It is crucial to determine the optimal KAPA concentration for your specific experimental setup.

Q4: How does the choice of amino donor affect KAPA inhibition?

A4: The amino donor is a critical component of the BioA reaction, and its identity can influence enzyme kinetics. DAPA aminotransferases from Escherichia coli and Serratia marcescens utilize S-adenosylmethionine (SAM) as the amino donor.[4][7] In contrast, the BioA enzyme from Bacillus subtilis uses L-lysine.[4][7] The affinity of the enzyme for its amino donor can impact the overall reaction rate and potentially modulate the effects of substrate inhibition. For instance, B. subtilis BioA has a much higher Kₘ for L-lysine compared to the Kₘ of E. coli BioA for SAM, which can create a bottleneck in the biotin pathway that is exacerbated by KAPA accumulation.[4][7]

Troubleshooting Guide

Q5: Issue - My assay shows a progressive decrease in signal after an initial increase, especially at high KAPA concentrations. What's wrong?

A5: This is a classic sign of substrate inhibition. At high concentrations, KAPA is likely binding to the BioA enzyme in a non-productive manner, reducing the rate of DAPA formation.

  • Solution: Perform a KAPA titration experiment to determine the optimal concentration range. Start with a low concentration of KAPA and incrementally increase it to identify the point at which activity begins to decrease. This will allow you to work within a concentration window that provides robust signal without inducing inhibition.

Q6: Issue - My results are inconsistent and not reproducible, even when using the same reagent concentrations.

A6: Inconsistency can arise if your KAPA concentration is on the cusp of the inhibitory range. Small, unintended variations in pipetting can push the concentration into the inhibitory zone, leading to variable results.

  • Solution 1: Lower the KAPA concentration to a level well below the determined inhibitory threshold to ensure the assay is more robust to minor experimental variations.

  • Solution 2: Prepare a large master mix of your reaction buffer, including KAPA, to minimize well-to-well concentration differences.

Q7: Issue - I am working with B. subtilis BioA and the overall enzyme activity is very low.

A7: The low activity may be due to a bottleneck in the reaction caused by the high Kₘ of B. subtilis BioA for its amino donor, L-lysine.[4][7] This can lead to the accumulation of KAPA, further contributing to low activity through substrate inhibition.

  • Solution: Increase the concentration of L-lysine in your reaction mixture. For B. subtilis BioA, a saturating concentration of L-lysine (e.g., 19 mM) has been shown to improve enzyme activity.[1][4] Alternatively, consider adding exogenous lysine to the culture medium if you are working with whole cells.[7]

Q8: Issue - How can I confirm that what I'm observing is indeed KAPA substrate inhibition?

A8: To confirm substrate inhibition, you should generate a substrate-velocity plot.

  • Solution: Measure the initial reaction velocity at a wide range of KAPA concentrations while keeping the concentrations of BioA and the amino donor (SAM or L-lysine) constant. If you observe that the reaction rate increases with KAPA concentration up to a certain point and then begins to decline, this is strong evidence for substrate inhibition.

Quantitative Data Summary

Table 1: Kinetic Parameters of BioA from Different Organisms

Organism Amino Donor Kₘ for KAPA Kₘ for Amino Donor Reference
Bacillus subtilis L-lysine 2 - 25 mM 2 - 25 mM [4][7]

| Escherichia coli | SAM | Not specified | 0.15 mM |[4][7] |

Table 2: Reported Inhibitory Concentrations of KAPA

BioA Source Assay Type Inhibitory KAPA Concentration Reference
Bacillus subtilis Enzyme Assay > 80 mM [1]
Escherichia coli Enzyme Assay > 20 mM [1]

| M. tuberculosis | Fluorescence Displacement | > 13 µM |[6] |

Table 3: Recommended Reagent Concentrations for BioA Assays

Assay Type Reagent Concentration Reference
Fluorescence Displacement BioA 50 nM [6]
KAPA 0 - 12.5 µM (variable) [6]
SAM 5 mM [6]
OPA-based Fluorescence BioA 2 µM [8]
KAPA 20 µM [8]
SAM 1 mM [8]

| | PLP | 100 µM |[8] |

Experimental Protocols

Protocol 1: Continuous Fluorescence Displacement Assay for BioA Activity

This assay couples the production of DAPA to a second reaction catalyzed by BioD, which produces dethiobiotin (DTB). DTB then displaces a fluorescent probe from streptavidin, causing an increase in fluorescence.[6][9]

  • Prepare Reaction Buffer: 250 mM Bicine pH 8.6, 5 mM ATP, 50 mM NaHCO₃, 1 mM MgCl₂, 0.1 mM PLP, 0.0025% Igepal CA630.[6]

  • Prepare Master Mix: In the reaction buffer, prepare a master mix containing 320 nM BioD, 50 nM BioA, 5 mM SAM, 20 nM fluorescent probe, and 185 nM streptavidin.[6]

  • Initiate Reaction: Dispense the master mix into a 384-well plate. Initiate the reaction by adding varying concentrations of KAPA (e.g., 0-20 µM).

  • Measure Fluorescence: Immediately begin measuring the fluorescence signal over time (e.g., every minute for 30 minutes) using a plate reader with appropriate excitation and emission wavelengths for your chosen fluorescent probe.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence curves. Plot the initial velocities against the KAPA concentration to determine the optimal concentration and observe any inhibition.

Protocol 2: Endpoint OPA-based Fluorescence Assay for BioA Activity

This method measures the DAPA produced by derivatizing it with o-phthaldialdehyde (OPA), which creates a fluorescent adduct.[8][10]

  • Prepare Reaction Buffer: 100 mM TAPS buffer (pH 8.6).[8]

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine 100 µM PLP, 1 mM SAM, and 2 µM BioA in the reaction buffer.[8]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.[8]

  • Initiate Reaction: Start the reaction by adding KAPA to a final concentration of 20 µM. Incubate at 37°C for a defined period (e.g., 20 minutes).[8]

  • Terminate Reaction: Stop the reaction by heating the mixture at 100°C for 10 minutes.[8]

  • Derivatization: Centrifuge the tube to pellet any precipitate. Transfer the supernatant to a 96-well plate and add the OPA derivatizing solution.

  • Measure Fluorescence: After a 2-hour incubation at room temperature, measure the fluorescence at an emission wavelength of 470 nm with an excitation wavelength of 410 nm.[8][10]

Protocol 3: Optimizing KAPA Concentration to Avoid Inhibition

  • Set up Assay: Prepare your chosen BioA assay (e.g., fluorescence displacement or OPA-based) with all components except KAPA. Keep the concentrations of BioA and the amino donor constant.

  • Prepare KAPA Dilutions: Create a series of KAPA dilutions spanning a wide range of concentrations (e.g., from low micromolar to high millimolar, depending on your system).

  • Run Experiment: Initiate the reactions by adding the different KAPA concentrations to the assay wells.

  • Measure Activity: Measure the initial reaction velocity for each KAPA concentration.

  • Plot Data: Plot the initial velocity as a function of KAPA concentration.

  • Determine Optimal Range: Identify the peak of the curve. The optimal KAPA concentration will be at or just before this peak. The region where the velocity decreases indicates the onset of substrate inhibition. For all future experiments, use a KAPA concentration that falls within the ascending, linear portion of the curve to ensure robust and reproducible results.

Visualizations

BioA_Catalytic_Cycle cluster_cycle Normal Catalytic Cycle cluster_inhibition Inhibition Pathway E_PLP BioA-PLP E_PMP BioA-PMP E_PLP->E_PMP  + KAPA - DAPA E_PMP->E_PLP  + Amino Donor - Keto Acid Inhibited_Complex E-PMP-KAPA (Inactive) E_PMP->Inhibited_Complex  + Excess KAPA Inhibited_Complex->E_PMP Slow Release

Caption: BioA ping-pong mechanism and proposed KAPA substrate inhibition pathway.

Troubleshooting_Workflow start Decreasing Activity at High [KAPA]? kapa_titration Perform KAPA Titration start->kapa_titration Yes check_lysine Working with B. subtilis BioA? start->check_lysine No, general low activity plot_data Plot Velocity vs. [KAPA] kapa_titration->plot_data find_peak Identify Optimal [KAPA] (Peak of Curve) plot_data->find_peak optimize_assay Use Optimal [KAPA] in Future Assays find_peak->optimize_assay check_lysine->kapa_titration No increase_lysine Increase L-lysine Concentration check_lysine->increase_lysine Yes increase_lysine->kapa_titration

Caption: Workflow for troubleshooting KAPA substrate inhibition in BioA assays.

Assay_Selection_Tree start Need to Screen a Large Library? endpoint_assay Use Endpoint OPA-based Assay (High-Throughput) start->endpoint_assay Yes need_kinetics Need Detailed Kinetic Parameters? start->need_kinetics No continuous_assay Use Continuous Fluorescence Displacement Assay (Detailed Kinetics) need_kinetics->endpoint_assay No need_kinetics->continuous_assay Yes

Caption: Decision tree for selecting an appropriate BioA assay format.

References

enhancing the solubility of 7,8-diaminopelargonic acid for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 7,8-Diaminopelargonic Acid (DAPA)

Welcome to the technical support center for 7,8-diaminopelargonic acid (DAPA). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of DAPA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my 7,8-diaminopelargonic acid (DAPA) not dissolving in neutral water?

A1: 7,8-diaminopelargonic acid is classified as a medium-chain fatty acid and is known to be only slightly soluble or practically insoluble in water at neutral pH.[1][2] Its molecular structure contains a nine-carbon aliphatic tail, which imparts significant hydrophobic character, and two amino groups along with a carboxylic acid group. At neutral pH, the molecule likely exists as a zwitterion, which can limit its interaction with water molecules.

Q2: How can I improve the solubility of DAPA?

A2: The most effective method for enhancing the solubility of DAPA is to adjust the pH of the solvent. As an amino acid, DAPA's charge state is dependent on pH.

  • Acidic Conditions (Low pH): By adding a dilute acid (e.g., 0.1 M HCl), you can protonate the carboxylate group and ensure the two amino groups are fully protonated (-NH3+). This results in a net positive charge, forming a soluble salt (e.g., DAPA dihydrochloride).

  • Basic Conditions (High pH): By adding a dilute base (e.g., 0.1 M NaOH), you can deprotonate the amino groups and ensure the carboxylic acid group is fully deprotonated (-COO-). This results in a net negative charge, forming a different soluble salt.

The general principle is that the solubility of amino acids is minimal at their isoelectric point and increases as the pH is moved further away from this point.[3]

Q3: Is there a more soluble form of DAPA available?

A3: Yes, 7,8-diaminopelargonic acid is available commercially as a dihydrochloride salt (DAPA·2HCl).[4] This salt form is generally more readily soluble in aqueous solutions than the free base form because the amino groups are already protonated. Even with the salt form, slight pH adjustment or warming may be required for complete dissolution at higher concentrations.

Q4: My DAPA solution appears cloudy or has formed a precipitate after initial dissolution. What should I do?

A4: Cloudiness or precipitation can occur for several reasons:

  • pH Shift: The pH of your solution may have shifted towards the isoelectric point of DAPA, where it is least soluble. Re-check and adjust the pH of your buffer or solution.

  • Concentration Limit: You may have exceeded the solubility limit of DAPA at the current temperature and pH. Try diluting the solution or gently warming it.

  • Buffer Incompatibility: Certain buffer components may interact with DAPA and reduce its solubility. If you suspect this, try dissolving the DAPA in a different buffer system.

Troubleshooting Guide

This guide provides structured approaches to common solubility problems.

Problem Possible Cause Recommended Solution
Powder does not dissolve in water or buffer. DAPA has low intrinsic solubility at neutral pH.1. Use the DAPA dihydrochloride salt if available.[4] 2. Adjust the pH. Add dilute HCl dropwise to reach a pH < 3 or add dilute NaOH to reach a pH > 11. 3. Gently warm the solution (e.g., to 37°C) while stirring.
Solution is hazy or opalescent. Micro-precipitates or colloidal suspension has formed near the solubility limit.1. Sonicate the solution for 5-10 minutes in a bath sonicator. 2. Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. 3. Add a small amount of a co-solvent like DMSO or ethanol (if experimentally permissible).
Precipitate forms after adding to media or assay buffer. The final buffer pH is close to the isoelectric point of DAPA, causing it to crash out of solution.1. Prepare a concentrated stock of DAPA at a pH where it is highly soluble (e.g., in 10 mM HCl). 2. Add the concentrated stock to the final buffer in a small volume to minimize pH shock. 3. Ensure the final buffer has sufficient buffering capacity to maintain a stable pH.

Physicochemical & Solubility Data

The following table summarizes key properties of 7,8-diaminopelargonic acid.

PropertyValueSource
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol [4][5]
Predicted Water Solubility 4.94 g/L[1]
Predicted pKa (Strongest Acidic) 4.73 (Carboxylic Acid)[1]
Predicted pKa (Strongest Basic) 9.97 (Amino Group)[1]
Description Slightly soluble in water.[1] Practically insoluble in water. Dihydrochloride salt is slightly soluble in water and methanol.[4][1][2][4]

Experimental Protocols

Protocol 1: Solubilization of DAPA using pH Adjustment

This protocol describes the standard method for dissolving DAPA free base by preparing an acidic stock solution.

  • Weigh DAPA: Accurately weigh the desired amount of DAPA powder.

  • Add Solvent: Add a fraction (e.g., 80%) of the final required volume of purified water or a low-molarity buffer.

  • Create Slurry: Stir the mixture to create a uniform slurry. The powder will not dissolve at this stage.

  • Adjust pH: While stirring, add 0.1 M HCl dropwise. Monitor the solution's clarity. Continue adding acid until all the powder has dissolved completely. The solution should be clear.

  • Final Volume: Once dissolved, add the remaining solvent to reach the final target volume.

  • Final pH Check: Check the final pH of the stock solution. This acidic stock can now be diluted into your final experimental buffer.

  • Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or below.

Visualizations

G cluster_start Start cluster_process Solubilization Process cluster_decision Quality Check cluster_end Outcome start Weigh DAPA Powder slurry Add 80% of Solvent & Stir to Create Slurry start->slurry adjust_ph Titrate with Dilute Acid (e.g., 0.1M HCl) until Solution is Clear slurry->adjust_ph final_vol Add Remaining Solvent to Final Volume adjust_ph->final_vol check Is Solution Clear? final_vol->check end_success Ready for Use / Storage check->end_success Yes end_fail Troubleshoot: - Sonicate - Gentle Warming - Filter check->end_fail No

Caption: Experimental workflow for solubilizing 7,8-diaminopelargonic acid (DAPA).

G cluster_ph pH Scale cluster_structure Dominant Ionic Species of DAPA cation Net Positive Charge (H₃N⁺)-R-(NH₃⁺) (COOH) Solubility: High zwitterion Net Neutral Charge (Zwitterion) (H₃N⁺)-R-(NH₂) (COO⁻) Solubility: Low anion Net Negative Charge (H₂N)-R-(NH₂) (COO⁻) Solubility: High cation->zwitterion + OH⁻ zwitterion->cation + H⁺ zwitterion->anion + OH⁻ anion->zwitterion + H⁺

Caption: Relationship between pH, DAPA charge state, and resulting solubility.

References

Technical Support Center: Accurate Quantification of Dapagliflozin (DAPA) in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Dapagliflozin (DAPA) in cell lysates.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the experimental process, from sample preparation to data analysis.

Q1: I am observing high variability between my technical replicates. What are the potential causes and solutions?

A1: High variability can stem from several factors throughout the experimental workflow. Here are some common causes and troubleshooting steps:

  • Inconsistent Cell Lysis: Incomplete or inconsistent cell lysis can lead to variable amounts of DAPA being released.

    • Solution: Ensure your lysis buffer is appropriate for your cell type and that you are using a consistent and validated lysis protocol. Sonication or repeated freeze-thaw cycles can aid in complete lysis.[1][2]

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like cell lysates.

  • Matrix Effects: Components of the cell lysate can interfere with the ionization of DAPA in the mass spectrometer, leading to ion suppression or enhancement.

    • Solution: Optimize your sample preparation to remove interfering substances. Techniques like protein precipitation followed by solid-phase extraction (SPE) can be effective.[3][4] It is also crucial to use a stable isotope-labeled internal standard to compensate for matrix effects.[4]

  • Instrument Instability: Fluctuations in the LC-MS/MS system can cause variable readings.

    • Solution: Perform regular system maintenance and calibration. Run quality control (QC) samples throughout your analytical run to monitor instrument performance.

Q2: My recovery of DAPA is consistently low. How can I improve it?

A2: Low recovery indicates that a significant portion of DAPA is being lost during sample processing. Consider the following:

  • Inefficient Extraction: The chosen extraction method may not be efficiently isolating DAPA from the cell lysate.

    • Solution: Experiment with different extraction solvents for protein precipitation (e.g., acetonitrile, methanol) or different SPE cartridges and elution solvents.[5][6] A simple protein precipitation with methanol has been shown to have high recovery for DAPA in plasma.[6]

  • Adsorption to Surfaces: DAPA may be adsorbing to plasticware during sample preparation.

    • Solution: Use low-adhesion microcentrifuge tubes and pipette tips.

  • Degradation of DAPA: DAPA may be unstable under your experimental conditions.

    • Solution: Keep samples on ice or at 4°C throughout the preparation process.[1] Process samples as quickly as possible. Evaluate the stability of DAPA in your cell lysate matrix by performing stability assessments at different temperatures and for different durations.

Q3: I am struggling to achieve the desired limit of quantification (LOQ). What steps can I take to improve sensitivity?

A3: Improving the LOQ is crucial for detecting low concentrations of DAPA in cell lysates.

  • Optimize Mass Spectrometry Parameters: The settings on your mass spectrometer can significantly impact sensitivity.

    • Solution: Fine-tune the collision energy, fragmentor voltage, and other MS parameters for the specific MRM transitions of DAPA.[4][7]

  • Enhance Chromatographic Separation: A well-resolved chromatographic peak will have a better signal-to-noise ratio.

    • Solution: Experiment with different mobile phase compositions and gradients.[5][7] Using a UPLC system with a sub-2 µm particle size column can also improve peak shape and sensitivity.[8]

  • Sample Concentration: Increasing the concentration of DAPA in the final extract can boost the signal.

    • Solution: If possible, start with a larger volume of cell lysate. During the extraction process, evaporate the solvent and reconstitute the sample in a smaller volume of mobile phase.

  • Choice of Ionization Mode: The ionization efficiency of DAPA can differ between positive and negative ion modes.

    • Solution: While some methods have used negative ion mode[3][4], others have found success with positive ion mode, which may offer better sensitivity for DAPA.[7] It is advisable to test both modes during method development.

Q4: How do I prepare my cell lysate sample for LC-MS/MS analysis?

A4: Proper sample preparation is critical for accurate quantification. A general workflow involves cell lysis, protein precipitation, and optional further cleanup.

  • Cell Lysis: After treating cells with DAPA, wash them with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer).[2] Sonication on ice can ensure complete cell disruption.

  • Protein Precipitation: To remove the bulk of proteins, add a cold organic solvent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to lysate).[5][6] Vortex and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains DAPA.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for injection into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize key quantitative parameters for DAPA analysis from published literature. Note that these are primarily from plasma or pharmaceutical formulations and may require optimization for cell lysate matrices.

Table 1: LC-MS/MS Method Parameters for DAPA Quantification

ParameterValueReference
Linearity Range 5 - 2000 ng/mL[3][4]
25 - 500 ng/mL[7]
5 - 50 ng/mL[6]
Limit of Detection (LOD) 6.83 ng/mL[7]
Limit of Quantification (LOQ) 20.70 ng/mL[7]
Accuracy 98 - 102%[9]
Precision (%RSD) < 15%[10]

Table 2: UV-Spectrophotometric Method Parameters for DAPA Quantification

ParameterValueReference
λmax 220 nm[11]
224 nm[12]
Linearity Range 5 - 30 µg/mL[11]
0.5 - 15 µg/mL[12]
Limit of Detection (LOD) 0.623 µg/mL[11]
0.05 µg/mL[12]
Limit of Quantification (LOQ) 1.889 µg/mL[11]
0.15 µg/mL[12]

Experimental Protocols

Protocol 1: DAPA Quantification in Cell Lysates by LC-MS/MS

This protocol provides a general framework. Optimization of specific parameters for your instrumentation and cell type is recommended.

  • Standard and QC Preparation:

    • Prepare a stock solution of DAPA in a suitable solvent like methanol or DMSO.[7]

    • Perform serial dilutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation:

    • Harvest cells and prepare cell lysates as described in the FAQ section.

    • Spike a known concentration of a stable isotope-labeled internal standard into all samples, standards, and QCs.

    • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.

    • Vortex and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: Use a C18 reverse-phase column.[5]

    • Mobile Phase: A common mobile phase consists of acetonitrile and water, often with a modifier like formic acid to improve ionization.[5] However, as DAPA can form adducts with formic acid, simple mixtures of water and acetonitrile have also been used successfully.[3][4]

    • Gradient Elution: Employ a gradient elution to separate DAPA from matrix components.[5]

    • MS System: Operate in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Use either positive or negative electrospray ionization (ESI), to be optimized during method development.

    • MRM Transitions: Monitor the precursor to product ion transitions for DAPA (e.g., m/z 426.20 -> 107.20 in positive mode).[7]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of DAPA to the internal standard against the concentration of the standards.

    • Quantify DAPA in the cell lysate samples using the regression equation from the calibration curve.

Visualizations

DAPA's Primary Mechanism of Action: SGLT2 Inhibition

SGLT2_Inhibition cluster_tubule Proximal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Na Glucose & Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Co-transport Glucose_Na_in Glucose & Na+ Reabsorption SGLT2->Glucose_Na_in NaK_pump Na+/K+ ATPase Na_blood Na+ NaK_pump->Na_blood GLUT2 GLUT2 Glucose_blood Glucose GLUT2->Glucose_blood Glucose_Na_in->NaK_pump Active Transport Glucose_Na_in->GLUT2 Facilitated Diffusion DAPA Dapagliflozin (DAPA) DAPA->SGLT2 Inhibition

Caption: DAPA inhibits the SGLT2 co-transporter in the renal proximal tubule.

Experimental Workflow for DAPA Quantification

DAPA_Quantification_Workflow start Cell Culture & DAPA Treatment lysis Cell Lysis start->lysis protein_precip Protein Precipitation (e.g., with Acetonitrile) lysis->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_proc Data Processing & Quantification analysis->data_proc end Results data_proc->end

Caption: A generalized workflow for quantifying DAPA in cell lysates.

References

Technical Support Center: Synthesis of Diaminopimelic Acid (DAPA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of intermediates during the synthesis of diaminopimelic acid (DAPA).

Troubleshooting Guide

This guide addresses specific experimental issues that may lead to the loss of stereochemical integrity in chiral intermediates during DAPA synthesis.

Question 1: I am observing significant racemization of my amino acid intermediate after the activation step for a coupling reaction. What are the likely causes and how can I mitigate this?

Answer:

Racemization during the activation of an amino acid's carboxylic acid is a common issue, primarily due to the formation of a planar, achiral enolate or oxazolone intermediate. The acidity of the α-proton is increased upon activation, making it susceptible to abstraction by a base. Several factors can exacerbate this problem.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Excessively Strong or Sterically Unhindered Base The choice of base is critical. Strongly basic or sterically unhindered amines (e.g., triethylamine) can readily abstract the α-proton.[1] It is advisable to switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), which have been shown to reduce racemization.[1]
Inappropriate Coupling Reagent Some coupling reagents are more prone to causing racemization than others.[1][2] Reagents like COMU and those used in conjunction with additives like OxymaPure have demonstrated superior performance in suppressing racemization.[2] Consider replacing your current coupling reagent with one known for lower racemization potential.
Prolonged Activation Time The longer the activated intermediate exists before reacting with the nucleophile, the greater the opportunity for racemization. To address this, ensure that the nucleophile is added promptly after the activation step. In some cases, in-situ activation, where the coupling reagent is added in the presence of both the carboxylic acid and the amine, can be beneficial.
Elevated Reaction Temperature Higher temperatures can accelerate the rate of enolization and subsequent racemization. If your protocol allows, perform the coupling reaction at a lower temperature (e.g., 0 °C or even -15 °C) to minimize the risk of epimerization.

Question 2: My starting material, a derivative of L-glutamic or L-aspartic acid, is showing signs of racemization even before the main coupling reaction. What could be happening?

Answer:

Racemization of glutamic or aspartic acid derivatives can occur under certain conditions, particularly when manipulating protecting groups or during other synthetic transformations.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Harsh Deprotection Conditions The use of strong acids or bases to remove protecting groups can lead to racemization. If possible, opt for protecting groups that can be removed under milder, orthogonal conditions. For instance, if you are using a base-labile protecting group and observing racemization, consider switching to an acid-labile or hydrogenolysis-cleavable protecting group.
Intramolecular Cyclization Derivatives of glutamic and aspartic acid can be prone to intramolecular cyclization, which can facilitate racemization. For example, N-phthaloyl-L-glutamic acid is known to be susceptible to partial racemization during its synthesis.[3] Careful control of reaction conditions (temperature, reaction time) is crucial.
Presence of Catalytic Impurities Trace amounts of acidic or basic impurities in your solvents or reagents can be sufficient to catalyze racemization over time. Ensure the use of high-purity, anhydrous solvents and freshly distilled reagents where appropriate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for amino acid intermediates in DAPA synthesis?

A1: The principal mechanism of racemization for α-amino acids involves the activation of the carboxyl group.[1] This activation, typically to form an active ester or anhydride for coupling, increases the acidity of the α-hydrogen. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of enantiomers. Another significant pathway, especially with N-acyl amino acids, is the formation of an oxazolone (azlactone) intermediate, which also has an acidic α-proton and is prone to racemization.[1]

Q2: Are there specific intermediates in DAPA synthesis that are more susceptible to racemization?

A2: Yes, any chiral intermediate where the stereocenter has an acidic proton and is adjacent to a carbonyl group is at risk, particularly during activation steps. Intermediates derived from natural amino acids like L-glutamic acid and L-aspartic acid, which are common starting materials for DAPA synthesis, are susceptible, especially when their carboxyl groups are activated for subsequent chain elongation.

Q3: How can the choice of protecting groups help in preventing racemization?

A3: Protecting groups play a crucial role in minimizing racemization. Urethane-based protecting groups like benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) are generally preferred for the α-amino group because they are thought to suppress racemization by disfavoring the formation of oxazolone intermediates compared to simple acyl groups. The choice of side-chain protecting groups is also important to prevent any unwanted side reactions that could create conditions conducive to racemization.

Q4: What are racemization-suppressing additives, and how do they work?

A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are frequently used in coupling reactions to minimize racemization.[1] When used with a coupling reagent like a carbodiimide, these additives form active esters with the amino acid. These active esters are more reactive towards the amine nucleophile than the initial activated species, thus shortening the time the intermediate is susceptible to racemization. They are also less prone to racemization themselves.

Q5: How can I accurately determine the enantiomeric or diastereomeric purity of my DAPA intermediates?

A5: The most common and reliable method for determining the stereoisomeric purity of DAPA and its intermediates is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC).[4][5][6][7] Alternatively, the sample can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or by forming diastereomeric derivatives can also be used to determine enantiomeric excess.

Quantitative Data Summary

While specific quantitative data for racemization in DAPA intermediates is sparse in the literature, the following table summarizes the general effects of different classes of coupling reagents and bases on racemization, which is directly applicable to the synthesis of DAPA.

Reagent ClassExamplesGeneral Impact on Racemization
Carbodiimides DCC, DICProne to cause racemization if used alone; significantly suppressed by additives like HOBt or Oxyma.[8]
Onium Salts (Aminium/Uronium) HBTU, HATU, COMUGenerally efficient and can suppress racemization, especially when based on HOAt or Oxyma (e.g., HATU, COMU).[2]
Phosphonium Salts PyBOP, BOPEffective coupling reagents, but can still lead to racemization if activation times are prolonged.[8]
Bases Triethylamine (TEA)Strong base, small steric hindrance; high risk of racemization.[1]
N,N-Diisopropylethylamine (DIPEA)More sterically hindered than TEA, but still a relatively strong base; moderate risk of racemization.[1]
N-Methylmorpholine (NMM)Weaker base; generally a good choice for minimizing racemization.[1]
2,4,6-Collidine (TMP)Sterically hindered and moderately basic; often results in the least racemization.[1]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of DAPA Diastereomers

This protocol is adapted from methods described for the analysis of DAPA stereoisomers (LL, DD, and meso).[4][6][7]

  • Sample Preparation (Hydrolysis): If the DAPA intermediate is part of a larger molecule or peptidoglycan, hydrolyze the sample in 6 M HCl at 110 °C for 16-24 hours in a sealed, evacuated tube. Dry the hydrolysate completely under vacuum.

  • Derivatization:

    • Dissolve the dried hydrolysate in a suitable buffer (e.g., 0.1 M sodium borate, pH 9.5).

    • Add a solution of a chiral derivatizing agent, such as o-phthalaldehyde (OPA) along with a chiral thiol (e.g., N-acetyl-L-cysteine), or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[7]

    • Allow the reaction to proceed for a specified time (e.g., 2 minutes for OPA) at room temperature before quenching or direct injection.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M sodium phosphate, pH 7.2) and an organic solvent like acetonitrile or methanol.[6][7]

    • Flow Rate: Typically 0.5-1.0 mL/min.[6][7]

    • Detection: Fluorescence detector (for OPA derivatives, e.g., Ex: 365 nm, Em: 455 nm) or UV detector (for dinitrophenyl derivatives, e.g., 340 nm).[6][7]

  • Analysis:

    • Inject prepared standards of the pure DAPA stereoisomers (LL, DD, meso) to determine their retention times.

    • Inject the derivatized sample.

    • Integrate the peak areas of the different stereoisomers to determine their relative amounts and calculate the enantiomeric or diastereomeric excess.

Visualizations

Racemization_Troubleshooting_Workflow start Racemization Observed in Chiral Intermediate check_step Identify Step Where Racemization Occurs start->check_step activation_step During Carboxyl Activation / Coupling? check_step->activation_step other_step During Other Steps (e.g., Deprotection)? check_step->other_step activation_step->other_step No base_issue Evaluate Base activation_step->base_issue Yes deprotection_issue Evaluate Deprotection Conditions other_step->deprotection_issue Yes coupling_reagent_issue Evaluate Coupling Reagent / Additive base_issue->coupling_reagent_issue change_base Switch to Weaker / Hindered Base (NMM, Collidine) base_issue->change_base conditions_issue Evaluate Reaction Conditions coupling_reagent_issue->conditions_issue change_reagent Use Racemization-Suppressing Reagent (e.g., COMU) or Additive (e.g., Oxyma) coupling_reagent_issue->change_reagent change_conditions Lower Temperature (e.g., 0°C) Reduce Activation Time conditions_issue->change_conditions stability_issue Check Intermediate Stability deprotection_issue->stability_issue change_deprotection Use Milder Deprotection Method (e.g., Orthogonal Protecting Groups) deprotection_issue->change_deprotection purify_reagents Use High-Purity Solvents / Reagents stability_issue->purify_reagents

Caption: Troubleshooting workflow for diagnosing and resolving racemization issues.

Caption: Mechanism of racemization via enolate formation.

References

Technical Support Center: Optimizing Expression of Biotin Pathway Enzymes in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the expression of biotin pathway enzymes in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for expressing biotin pathway enzymes in E. coli?

A1: The typical workflow involves designing and constructing an expression vector containing the gene of interest, transforming the vector into a suitable E. coli host strain, optimizing protein expression conditions, inducing protein expression, and finally harvesting and analyzing the expressed enzyme.

Q2: Which E. coli strains are recommended for expressing biotin pathway enzymes?

A2: BL21(DE3) and its derivatives are commonly used for protein expression due to their deficiency in Lon and OmpT proteases.[1] For potentially toxic proteins, strains with tighter control over basal expression, such as BL21-AI or those containing a pLysS or pLysE plasmid, are recommended.[2][3] If codon bias is a concern, consider using strains like Rosetta(DE3) which supply tRNAs for rare codons.[4][5]

Q3: How can I quantify the amount of biotin produced by my engineered E. coli?

A3: Biotin levels can be quantified using a bioassay with an E. coli strain that is auxotrophic for biotin and lacks its high-affinity biotin importer.[6] The growth of this strain in the presence of culture supernatant from your experimental strain is proportional to the biotin concentration.[6] Commercially available kits, such as those based on the HABA (4'-hydroxyazobenzene-2-carboxylic acid)-avidin assay, can also be used to quantify biotin.[7]

Troubleshooting Guides

Low or No Enzyme Expression

Problem: After induction, I'm not seeing a band corresponding to my biotin pathway enzyme on an SDS-PAGE gel.

Possible Cause Troubleshooting Step Rationale
Inefficient Translation Perform codon optimization of the gene sequence.E. coli has a different codon usage preference than many other organisms. Replacing rare codons with those more frequently used by E. coli can significantly improve translation efficiency.[8][9][10][11]
Protein Toxicity Use an E. coli strain with tighter regulation of basal expression (e.g., BL21-AI, BL21(DE3)pLysS).[2][3]Leaky expression of a toxic protein can inhibit cell growth and prevent high-level expression upon induction.
Lower the induction temperature to 18-25°C and induce for a longer period (e.g., overnight).[5][12]Lower temperatures can reduce the metabolic burden on the cells and decrease the toxicity of the expressed protein.
Ineffective Induction Optimize the IPTG concentration (typically between 0.1 mM and 1 mM).[13][14][15]Too high or too low an IPTG concentration can lead to suboptimal expression.
Induce the culture at the mid-log phase of growth (OD600 of 0.4-0.6).[13][15]Cells in the exponential growth phase are most active and capable of high levels of protein synthesis.
Plasmid Issues Verify the integrity of your expression vector by sequencing.[16]Errors in the plasmid sequence, such as mutations or incorrect cloning, can prevent proper transcription or translation.
mRNA Secondary Structure Analyze the mRNA secondary structure, particularly around the ribosome binding site (RBS), and modify the sequence to reduce stable hairpins.Strong secondary structures in the mRNA can hinder ribosome binding and initiation of translation.[17]
Enzyme is Expressed but Insoluble (Inclusion Bodies)

Problem: I see a strong band for my enzyme on SDS-PAGE, but it's in the insoluble fraction after cell lysis, indicating inclusion body formation.

Possible Cause Troubleshooting Step Rationale
High Expression Rate Lower the induction temperature to 18-25°C.[2][10]Slower protein synthesis at lower temperatures can allow more time for proper folding.[5][12]
Reduce the IPTG concentration.[2][10]A lower induction level can decrease the rate of protein synthesis, reducing the likelihood of aggregation.
Improper Folding Environment Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ).Chaperones can assist in the proper folding of newly synthesized proteins and prevent aggregation.
Express the protein with a solubility-enhancing fusion tag (e.g., MBP, GST).These tags can improve the solubility of the fusion protein.
Sub-optimal Culture Medium Switch to a richer medium like Terrific Broth (TB) or use a minimal medium.[18]The composition of the growth medium can influence protein folding and solubility.

Experimental Protocols

Codon Optimization Protocol
  • Obtain the target gene sequence: Start with the DNA or protein sequence of the biotin pathway enzyme you wish to express.

  • Use codon optimization software: Utilize online tools or standalone software to analyze the codon usage of your gene and compare it to the codon usage of highly expressed genes in E. coli.[19]

  • Set optimization parameters:

    • Codon Adaptation Index (CAI): Aim for a CAI value close to 1.0, which indicates a high degree of similarity to the codon usage of highly expressed genes in the host.[20]

    • GC Content: Adjust the GC content to be within the optimal range for E. coli (typically around 50%).

    • Avoidance of undesirable sequences: Remove sequences that can lead to premature termination, mRNA instability, or secondary structures that inhibit translation.

  • Synthesize the optimized gene: Have the optimized gene synthesized by a commercial vendor.

  • Clone into an expression vector: Subclone the synthetic gene into a suitable E. coli expression vector.

IPTG Induction Optimization Protocol
  • Prepare overnight cultures: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring your expression plasmid. Incubate overnight at 37°C with shaking.

  • Inoculate expression cultures: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of ~0.05.

  • Grow to mid-log phase: Incubate the cultures at 37°C with shaking until the OD600 reaches 0.4-0.6.[13][15]

  • Set up induction conditions: Aliquot the culture into smaller flasks for testing different IPTG concentrations (e.g., 0.1, 0.25, 0.5, and 1.0 mM) and different induction temperatures (e.g., 18°C, 25°C, 30°C, and 37°C).[12][13][14][15]

  • Induce protein expression: Add the appropriate amount of IPTG to each flask and continue incubation under the specified temperature and time conditions (e.g., 3-4 hours for 37°C, overnight for 18°C).[10][21]

  • Harvest and analyze: Harvest the cells by centrifugation and analyze the protein expression levels in the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE.

Analysis of Inclusion Body Formation
  • Harvest induced cells: Centrifuge the induced culture to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA). Lyse the cells by sonication or using a French press.[22]

  • Separate soluble and insoluble fractions: Centrifuge the lysate at a high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C.[22][23]

  • Collect fractions: The supernatant contains the soluble proteins. The pellet contains the insoluble proteins, including inclusion bodies.

  • Wash inclusion bodies: Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and membrane fragments.[22]

  • Analyze by SDS-PAGE: Resuspend the washed inclusion body pellet in SDS-PAGE sample buffer. Run the total cell lysate, soluble fraction, and insoluble fraction on an SDS-PAGE gel to visualize the distribution of your target protein.

Visualizations

Biotin_Pathway cluster_early Early Pathway cluster_late Late Pathway Malonyl-CoA Malonyl-CoA Pimeloyl-ACP Pimeloyl-ACP Malonyl-CoA->Pimeloyl-ACP bioC, bioH KAPA KAPA Pimeloyl-ACP->KAPA bioF DAPA DAPA KAPA->DAPA bioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin bioD Biotin Biotin Dethiobiotin->Biotin bioB

Caption: The biotin biosynthetic pathway in E. coli.

Expression_Workflow A Gene Design & Codon Optimization B Vector Construction A->B C Transformation into E. coli B->C D Screening & Small-Scale Expression Trials C->D D->B Re-clone if necessary E Optimization of Expression Conditions (IPTG, Temperature, Media) D->E E->D Iterate for improvement F Large-Scale Culture & Induction E->F G Cell Harvest & Lysis F->G H Protein Analysis (SDS-PAGE, Western Blot) G->H

Caption: General workflow for optimizing enzyme expression.

Troubleshooting_Tree Start Low/No Biotin Production Q1 Is the target enzyme expressed? Start->Q1 A1_Yes Yes Q1->A1_Yes Check SDS-PAGE A1_No No Q1->A1_No Check SDS-PAGE Q2 Is the enzyme soluble? A1_Yes->Q2 Troubleshoot_Expression Troubleshoot Expression: - Codon Optimization - Check Vector Integrity - Use Different Host Strain - Optimize Induction A1_No->Troubleshoot_Expression A2_Yes Yes Q2->A2_Yes Soluble Fraction Analysis A2_No No (Inclusion Bodies) Q2->A2_No Insoluble Fraction Analysis Q3 Is the enzyme active? A2_Yes->Q3 Troubleshoot_Solubility Troubleshoot Inclusion Bodies: - Lower Temperature - Reduce IPTG - Use Solubility Tags A2_No->Troubleshoot_Solubility A3_Yes Yes Q3->A3_Yes Enzyme Assay A3_No No Q3->A3_No Enzyme Assay Optimize_Flux Optimize Metabolic Flux: - Precursor feeding - Knockout competing pathways - Co-express pathway enzymes A3_Yes->Optimize_Flux Troubleshoot_Activity Troubleshoot Activity: - Check for co-factor requirements - Optimize buffer conditions - Ensure proper folding A3_No->Troubleshoot_Activity

Caption: Troubleshooting decision tree for biotin production.

References

Technical Support Center: Microbiological Assays Involving Diaminopimelic Acid (DAPA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for microbiological assays involving diaminopimelic acid (DAPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of bacterial biomass using DAPA as a marker.

Frequently Asked Questions (FAQs)

Q1: What is diaminopimelic acid (DAPA), and why is it used as a marker for bacterial biomass?

Diaminopimelic acid (DAPA) is an amino acid that is a unique component of the peptidoglycan in the cell walls of most bacteria. It is generally absent in archaea, eukaryotes, and plant materials. This specificity makes it an excellent marker for quantifying bacterial biomass in mixed samples, such as gut contents, soil, or food products.

Q2: What are the common methods for DAPA analysis?

The most common methods involve the hydrolysis of the sample to release DAPA from the peptidoglycan, followed by chromatographic separation and detection. Techniques like High-Performance Liquid Chromatography (HPLC) and automated amino acid analyzers are frequently used for quantification.

Q3: What are the critical steps in a DAPA assay?

A typical DAPA assay workflow includes:

  • Sample Collection and Preparation: Homogenization and, in some cases, freeze-drying of the sample.

  • Acid Hydrolysis: Treatment with strong acid (e.g., 6M HCl) at high temperatures to break down the peptidoglycan and release DAPA.

  • Derivatization (for some methods): Chemical modification of DAPA to allow for sensitive detection (e.g., fluorescence).

  • Chromatographic Separation: Separation of DAPA from other amino acids and interfering compounds.

  • Detection and Quantification: Using a detector (e.g., fluorescence or UV) to measure the amount of DAPA and comparing it to a standard curve.

Troubleshooting Guides

Issue 1: High Variability in DAPA Quantification

Question: My DAPA results are highly variable between replicates or between different experiments. What could be the cause?

High variability is a common issue and can stem from several sources. Interlaboratory studies have shown significant differences in DAPA measurements, highlighting the sensitivity of the assay to procedural variations.[1][2]

Troubleshooting Steps:

  • Inconsistent Sample Homogenization:

    • Problem: Uneven distribution of bacteria in the sample.

    • Solution: Ensure thorough homogenization of the entire sample before taking subsamples for analysis. For solid samples, grinding to a fine powder is recommended.

  • Incomplete or Variable Hydrolysis:

    • Problem: The efficiency of DAPA release from peptidoglycan can vary.

    • Solution: Strictly control the hydrolysis conditions, including acid concentration, temperature, and time.[3] See the detailed protocol below for recommended parameters.

  • Pipetting and Dilution Errors:

    • Problem: Inaccurate volumes of samples, standards, or reagents.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh standards for each run.

  • Instrument Instability:

    • Problem: Fluctuations in the performance of the HPLC or amino acid analyzer.

    • Solution: Regularly check the instrument's performance, including pump flow rates, detector stability, and column integrity. Run system suitability tests before each batch of samples.

Issue 2: Inaccurate Quantification of Bacterial Biomass

Question: I suspect my DAPA assay is overestimating or underestimating the bacterial biomass. What are the potential reasons?

Inaccurate quantification can arise from interference from the sample matrix or the metabolism of DAPA in the system being studied.

Troubleshooting Steps:

  • Interference from Feed or Sample Matrix:

    • Problem: Some feedstuffs and sample matrices may contain compounds that co-elute with DAPA or interfere with its detection.[4]

    • Solution: Analyze a sample of the matrix (e.g., feed) without the microbial population to check for interfering peaks. If interference is present, adjust the chromatographic conditions or use a correction factor.[4]

  • Metabolism of DAPA:

    • Problem: In some environments, like the rumen, DAPA can be metabolized by other microorganisms or the host animal, leading to an underestimation of bacterial biomass.[5]

    • Solution: This is a complex biological issue. Consider the limitations of the DAPA assay in your specific experimental system. It may be necessary to use complementary methods for quantifying microbial protein, such as 15N labeling.[6]

  • Inappropriate DAPA:N Ratio:

    • Problem: The ratio of DAPA to total nitrogen in bacteria can vary between species and with growth conditions. Using a fixed ratio to estimate bacterial nitrogen can be a source of error.

    • Solution: If possible, determine the DAPA:N ratio for a representative bacterial isolate from your specific sample.

Issue 3: Poor Chromatographic Resolution or Peak Shape

Question: The DAPA peak in my chromatogram is not well-resolved from other peaks, or it has a poor shape (e.g., tailing or fronting). How can I improve this?

Poor chromatography can significantly impact the accuracy and precision of your results.

Troubleshooting Steps:

  • Suboptimal Mobile Phase:

    • Problem: The composition of the mobile phase is not suitable for separating DAPA from other compounds.

    • Solution: Adjust the mobile phase composition, such as the pH or the concentration of the organic modifier. Refer to published methods for optimized mobile phases for DAPA analysis.[7]

  • Column Degradation:

    • Problem: The stationary phase of the chromatography column has degraded over time.

    • Solution: Replace the column with a new one of the same type. Use a guard column to protect the analytical column from contaminants.

  • Sample Overload:

    • Problem: Injecting too much sample onto the column can lead to peak broadening and distortion.

    • Solution: Dilute the sample before injection.

  • Improper Sample Preparation:

    • Problem: Particulates or interfering substances in the sample that were not removed during preparation.

    • Solution: Ensure samples are filtered through a 0.22 µm or 0.45 µm filter before injection.[3][8]

Quantitative Data Summary

ParameterRecommended Value/RangeCommon IssuesReference
Acid Hydrolysis 6M HCl at 110°C for 16-24 hoursIncomplete hydrolysis (underestimation), DAPA degradation (underestimation)[3][9]
DAPA Recovery 92-98%Low recovery due to incomplete hydrolysis or losses during sample preparation[4]
HPLC Column C18 reverse-phasePoor peak shape, co-elution with interfering compounds[7][10]
DAPA:N Ratio in Bacteria Varies (e.g., 44.61 in one study)Inaccurate estimation of bacterial nitrogen if an incorrect ratio is assumed[8]

Experimental Protocols

Protocol 1: Sample Preparation and Acid Hydrolysis

This protocol is a general guideline and may need to be optimized for specific sample types.

  • Sample Preparation:

    • For liquid samples (e.g., rumen fluid), centrifuge to pellet the microbial cells. Wash the pellet with a suitable buffer (e.g., PBS).[3]

    • For solid samples (e.g., digesta, soil), freeze-dry and grind to a fine, homogenous powder.

  • Hydrolysis:

    • Accurately weigh approximately 10-50 mg of the prepared sample into a hydrolysis tube.

    • Add 1 mL of 6M HCl.[3]

    • Seal the tube under nitrogen if possible to prevent oxidation of other amino acids.

    • Place the tube in a heating block or oven at 110°C for 16-24 hours.[3][9]

    • After hydrolysis, cool the tube to room temperature.

    • Centrifuge to pellet any solid debris.

    • Transfer the supernatant to a clean tube and evaporate the HCl under a stream of nitrogen or by lyophilization.[9]

    • Reconstitute the dried hydrolysate in a suitable buffer (e.g., the initial mobile phase for HPLC) and filter through a 0.22 µm or 0.45 µm syringe filter before analysis.[3]

Visualizations

DAPA_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Homogenize Homogenization Sample->Homogenize Subsample Subsampling Homogenize->Subsample Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Subsample->Hydrolysis Cleanup Sample Cleanup (Evaporation & Filtration) Hydrolysis->Cleanup Chromatography HPLC / Amino Acid Analyzer Cleanup->Chromatography Quantification Quantification Chromatography->Quantification

Caption: General workflow for a DAPA microbiological assay.

Troubleshooting_DAPA_Assay cluster_variability High Variability cluster_bias Systematic Bias (Over/Underestimation) cluster_chromatography Poor Chromatography Start Problem: Inaccurate DAPA Results Inconsistent_Prep Inconsistent Sample Preparation? Start->Inconsistent_Prep Matrix_Interference Matrix Interference? Start->Matrix_Interference Bad_Peak_Shape Poor Peak Shape? Start->Bad_Peak_Shape Incomplete_Hydrolysis Variable Hydrolysis Conditions? Inconsistent_Prep->Incomplete_Hydrolysis Sol_Homogenize Improve Homogenization Inconsistent_Prep->Sol_Homogenize Pipetting_Error Pipetting or Dilution Errors? Incomplete_Hydrolysis->Pipetting_Error Sol_Hydrolysis Standardize Hydrolysis Incomplete_Hydrolysis->Sol_Hydrolysis Sol_Pipetting Calibrate Pipettes Pipetting_Error->Sol_Pipetting DAPA_Metabolism DAPA Metabolism in System? Matrix_Interference->DAPA_Metabolism Sol_Matrix Run Matrix Blank Matrix_Interference->Sol_Matrix Wrong_Ratio Incorrect DAPA:N Ratio Used? DAPA_Metabolism->Wrong_Ratio Sol_Metabolism Use Complementary Methods DAPA_Metabolism->Sol_Metabolism Sol_Ratio Determine Specific DAPA:N Ratio Wrong_Ratio->Sol_Ratio Coelution Co-elution with Other Peaks? Bad_Peak_Shape->Coelution Sol_Mobile_Phase Optimize Mobile Phase Bad_Peak_Shape->Sol_Mobile_Phase Sol_Column Replace Column Coelution->Sol_Column

Caption: Troubleshooting logic for common DAPA assay issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 7,8-Diaminonanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7,8-diaminonanoic acid is a key intermediate in various biochemical pathways. Accurate quantification of this diamino acid is crucial for metabolic studies, drug development, and diagnostics. This guide provides a comparative overview of analytical methods suitable for the quantification of 7,8-diaminonanoic acid. Due to the limited availability of validation data for 7,8-diaminonanoic acid, this guide also includes data from its close structural analog, 7,8-diaminopelargonic acid (DAPA), as the analytical methodologies are highly transferable. The methods discussed include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of common methods and their performance characteristics.

MethodPrincipleDerivatizationDetectionLinearity RangeLimit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC with Fluorescence Detection Chromatographic separation followed by fluorescence detection of a derivatized analyte.Pre-column derivatization with o-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) is common for primary amines.[1]Fluorescence20 nM to 50 µM for DAPA[1][2]~20 nM for DAPA[1]High sensitivity, relatively low cost compared to MS.Derivatization step can be time-consuming and introduce variability.
LC-MS/MS Chromatographic separation coupled with mass spectrometry for highly selective detection and quantification.Often not required, simplifying sample preparation.Mass Spectrometry (Multiple Reaction Monitoring - MRM)0.01-10.00 µg/mL (for a similar small molecule)[3]1.0 µg/mL (for pyrazinamide, a small nitrogenous compound)[4]High specificity and sensitivity, suitable for complex matrices, high throughput.[5][6]Higher instrument and operational costs.

Experimental Protocols

HPLC with Pre-Column Derivatization and Fluorescence Detection

This method is based on the derivatization of the primary amino groups of 7,8-diaminonanoic acid with o-phthalaldehyde (OPA) and a thiol, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative.[1]

a) Sample Preparation and Derivatization:

  • Prepare a stock solution of 7,8-diaminonanoic acid in a suitable buffer (e.g., 100 mM TAPS buffer, pH 8.6).

  • To 100 µL of the sample or standard, add 100 µL of OPA/2-mercaptoethanol derivatizing reagent.

  • Vortex the mixture and allow it to react for a specific time (e.g., 2 minutes) at room temperature before injection.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse-AAA, 4.6 x 150 mm, 3.5 µm).[7]

  • Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.[7]

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).[7]

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the derivatized analyte.

  • Flow Rate: 2.0 mL/min.[7]

  • Column Temperature: 40 °C.[7]

  • Injection Volume: 1 µL.[7]

c) Fluorescence Detection:

  • Excitation Wavelength: 330 nm.

  • Emission Wavelength: 418 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high selectivity and sensitivity, making it ideal for complex biological matrices.[3][5]

a) Sample Preparation:

  • For biological samples like plasma or cell lysates, perform protein precipitation by adding 3 volumes of ice-cold methanol or acetonitrile.[6]

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and dilute it with the initial mobile phase as needed before injection.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Inertsil® ODS3 C18, 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A gradient elution is typically used to separate the analyte from matrix components.

  • Flow Rate: 0.5 mL/min.[4]

  • Injection Volume: 5-10 µL.

c) Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for 7,8-diaminonanoic acid and an internal standard would need to be determined. For example, for a similar compound like pidotimod, the transition might be m/z 245.1 → 114.1.[3]

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for the specific analyte.

Method Validation Workflow

The validation of an analytical method is crucial to ensure that the results are accurate, reliable, and reproducible.[8][9] The process involves evaluating several key parameters as outlined by regulatory guidelines such as those from the ICH.[10][11][12]

G A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Validation Report D->J E->J F->J G->J H->J I->J K Routine Analysis J->K

Caption: A typical workflow for analytical method validation.

Principle of LC-MS/MS Quantification

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly powerful for quantifying analytes in complex mixtures.

cluster_0 Liquid Chromatography cluster_1 Mass Spectrometry A Sample Injection B LC Column (Separation) A->B Mobile Phase C Ion Source (ESI) B->C Eluent D Quadrupole 1 (Q1) (Precursor Ion Selection) C->D E Quadrupole 2 (q2) (Collision Cell) D->E Fragmentation F Quadrupole 3 (Q3) (Product Ion Selection) E->F G Detector F->G H Data Acquisition & Quantification G->H Signal

Caption: The principle of quantification by LC-MS/MS.

References

A Comparative Analysis of S-adenosyl-l-methionine and Alternative Amino Donors for the Enzymatic Synthesis of 7,8-diaminopelargonic acid (DAPA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzymatic reactions is critical for pathway optimization and inhibitor design. This guide provides an objective comparison of S-adenosyl-l-methionine (SAM) and other potential amino donors in the synthesis of 7,8-diaminopelargonic acid (DAPA), a key intermediate in the biosynthesis of biotin (Vitamin B7).

The synthesis of DAPA from 7-keto-8-aminopelargonic acid (KAPA) is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme DAPA aminotransferase (EC 2.6.1.62), encoded by the bioA gene. The choice of amino donor for this crucial transamination reaction is not universal and exhibits species-specific diversity, with significant implications for the enzyme's efficiency. This comparison focuses on the two most well-characterized systems: the SAM-dependent pathway in Escherichia coli and the L-lysine-dependent pathway in Bacillus subtilis.

Quantitative Comparison of Amino Donor Performance

Experimental data reveals a stark contrast in the efficiency and substrate affinity of DAPA aminotransferases from different organisms, directly tied to their preferred amino donor. S-adenosyl-l-methionine is the exclusive amino donor for the E. coli enzyme, which shows a high affinity for this substrate. In contrast, the B. subtilis enzyme utilizes L-lysine, but with a significantly lower affinity.

Enzyme SourceAmino DonorMichaelis Constant (Km)Catalytic Rate (kcat)Notes
Escherichia coliS-adenosyl-l-methionine (SAM)150 µM[1]0.013 s⁻¹[1]The E. coli enzyme is highly specific for SAM.
Bacillus subtilisL-lysine2 - 25 mM[2]Not reportedThe affinity for L-lysine is substantially lower than that of the E. coli enzyme for SAM.
Escherichia coliL-methionineInactive with purified enzyme[3]-While active in crude extracts, purified DAPA aminotransferase from Br. divaricatum showed no activity with L-methionine, suggesting the involvement of other enzymes in converting it to an active donor like SAM[3].
Bacillus subtilisS-adenosyl-l-methionine (SAM)Not an amino donor-The B. subtilis DAPA aminotransferase does not utilize SAM.
Bacillus subtilisOther amino acidsNo significant activity-A screen of 26 other amino acids showed no significant DAPA synthesis.

Biotin Biosynthesis Pathway

The synthesis of DAPA is a critical step in the overall biotin biosynthesis pathway. The diagram below illustrates the canonical pathway, highlighting the role of DAPA aminotransferase and the divergence in amino donor utilization.

Biotin_Biosynthesis cluster_ecoli Escherichia coli cluster_bsubtilis Bacillus subtilis KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA_Ecoli DAPA Aminotransferase (BioA) KAPA->BioA_Ecoli BioA_Bsubtilis DAPA Aminotransferase (BioA) KAPA->BioA_Bsubtilis DAPA 7,8-diaminopelargonic acid (DAPA) DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB SAM S-adenosyl-l-methionine (SAM) SAM->BioA_Ecoli Amino Donor SAOKB S-adenosyl-4-methylthio-2-oxobutanoate BioA_Ecoli->DAPA BioA_Ecoli->SAOKB Lysine L-lysine Lysine->BioA_Bsubtilis Amino Donor AKP α-keto-ε-aminocaproate BioA_Bsubtilis->DAPA BioA_Bsubtilis->AKP

Caption: DAPA synthesis within the biotin biosynthesis pathway.

Experimental Protocols

Activity Assay for DAPA Aminotransferase

A sensitive and high-throughput compatible method for determining DAPA aminotransferase activity involves the fluorescent detection of the DAPA product.

Principle: The assay quantifies the formation of DAPA by derivatizing its vicinal diamine group with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to produce a highly fluorescent isoindole derivative. The fluorescence intensity is directly proportional to the concentration of DAPA produced.

Materials:

  • Purified DAPA aminotransferase (BioA)

  • 7-keto-8-aminopelargonic acid (KAPA) solution

  • S-adenosyl-l-methionine (SAM) or L-lysine solution

  • Pyridoxal 5'-phosphate (PLP) solution

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0)

  • Ortho-phthalaldehyde (OPA) reagent

  • 2-mercaptoethanol (2ME)

  • 96-well microplate (black, clear bottom for fluorescence)

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 455 nm)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture containing the reaction buffer, PLP, the amino donor (SAM or L-lysine), and the KAPA substrate.

  • Enzyme Addition: Initiate the reaction by adding the purified DAPA aminotransferase to the reaction mixture. The final volume is typically 50-100 µL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., trichloroacetic acid), or by heat inactivation.

  • Derivatization: Add the OPA and 2ME reagents to the reaction mixture.

  • Incubation for Derivatization: Incubate at room temperature for a short period (e.g., 5-10 minutes) to allow for the formation of the fluorescent adduct.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the concentration of DAPA produced by comparing the fluorescence readings to a standard curve generated with known concentrations of DAPA.

Experimental Workflow for Comparing Amino Donors

The following workflow can be employed to systematically compare the efficiency of different amino donors for a given DAPA aminotransferase.

Experimental_Workflow start Start prep Prepare Reaction Mixtures (Buffer, KAPA, PLP) start->prep donors Add Different Amino Donors (SAM, Lysine, other amino acids) prep->donors enzyme Initiate Reaction with DAPA Aminotransferase donors->enzyme incubation Incubate at Optimal Temperature enzyme->incubation termination Terminate Reaction incubation->termination derivatization Derivatize with OPA/2ME termination->derivatization measurement Measure Fluorescence derivatization->measurement analysis Analyze Data (Compare fluorescence, calculate specific activity) measurement->analysis end End analysis->end

Caption: Workflow for comparing amino donor efficiency.

Concluding Remarks

The selection of an appropriate amino donor is paramount for the efficient enzymatic synthesis of DAPA. While S-adenosyl-l-methionine is the highly specific and efficient amino donor for DAPA aminotransferase in organisms like E. coli, other bacteria such as B. subtilis have evolved to utilize L-lysine, albeit with a lower affinity. This divergence in substrate specificity presents both challenges and opportunities for metabolic engineering and the development of species-specific antimicrobial agents targeting the biotin biosynthesis pathway. The provided experimental protocols offer a robust framework for further investigation into the substrate promiscuity and kinetic parameters of DAPA aminotransferases from various sources.

References

Navigating the Labyrinth of Antibody Specificity: A Comparative Guide to Cross-Reactivity in DAPA Pathway Enzyme Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of the Diaminopimelate (DAP) pathway, the specificity of antibodies targeting its key enzymes is paramount. This guide provides a comprehensive comparison of commercially available antibodies, focusing on their cross-reactivity and performance as documented in experimental data. A thorough understanding of antibody specificity is crucial for the accuracy and reproducibility of experimental results in this critical bacterial metabolic pathway, a promising target for novel antimicrobial therapies.

The Diaminopimelate (DAP) Biosynthesis Pathway

The DAP pathway involves a series of enzymatic reactions that convert aspartate into meso-diaminopimelate, a precursor for lysine and a key component of the bacterial cell wall. The core enzymes in this pathway include:

  • DapA (Dihydrodipicolinate Synthase)

  • DapB (Dihydrodipicolinate Reductase)

  • DapD (Tetrahydrodipicolinate N-succinyltransferase)

  • DapC (N-succinyl-L,L-diaminopimelate aminotransferase)

  • DapE (N-succinyl-diaminopimelate Desuccinylase)

  • DapF (Diaminopimelate Epimerase)

  • LysA (Diaminopimelate Decarboxylase)

Below is a diagram illustrating the central steps of the DAP pathway.

DAP_Pathway Aspartate Aspartate Aspartate_semialdehyde Aspartate_semialdehyde Aspartate->Aspartate_semialdehyde Multiple Steps Tetrahydrodipicolinate Tetrahydrodipicolinate Aspartate_semialdehyde->Tetrahydrodipicolinate DapA, DapB N_Succinyl_LL_DAP N_Succinyl_LL_DAP Tetrahydrodipicolinate->N_Succinyl_LL_DAP DapD, DapC LL_Diaminopimelate LL_Diaminopimelate N_Succinyl_LL_DAP->LL_Diaminopimelate DapE meso_Diaminopimelate meso_Diaminopimelate LL_Diaminopimelate->meso_Diaminopimelate DapF Lysine Lysine meso_Diaminopimelate->Lysine LysA Peptidoglycan Peptidoglycan meso_Diaminopimelate->Peptidoglycan

Fig. 1: Simplified Diaminopimelate (DAP) Biosynthesis Pathway.

Comparison of Commercial Antibodies Targeting DAP Pathway Enzymes

The following tables summarize the available data on commercial antibodies for key DAP pathway enzymes. The data is compiled from manufacturer datasheets and, where available, independent validation studies. It is important to note that comprehensive, peer-reviewed cross-reactivity studies for many of these antibodies are limited. Researchers are strongly encouraged to perform their own validation experiments in the context of their specific bacterial species and experimental setup.

Table 1: Anti-DapA (Dihydrodipicolinate Synthase) Antibodies

Product Name/IDHostClonalityImmunogenValidated ApplicationsDocumented ReactivityPotential Cross-Reactivity Notes
Anti-DapA (E. coli)RabbitPolyclonalRecombinant E. coli DapAWB, ELISAEscherichia coliHigh sequence homology among Enterobacteriaceae suggests potential cross-reactivity.
Anti-DapA (S. cerevisiae)RabbitPolyclonalRecombinant S. cerevisiae DapAWB, ELISASaccharomyces cerevisiaeLikely specific to the fungal homolog; low homology with bacterial DapA.

Table 2: Anti-DapB (Dihydrodipicolinate Reductase) Antibodies

Product Name/IDHostClonalityImmunogenValidated ApplicationsDocumented ReactivityPotential Cross-Reactivity Notes
Anti-DapB (E. coli)RabbitPolyclonalRecombinant E. coli DapBWB, ELISAEscherichia coliSequence alignment indicates high conservation within Enterobacterales.

Table 3: Anti-DapE (N-succinyl-diaminopimelate Desuccinylase) Antibodies

Product Name/IDHostClonalityImmunogenValidated ApplicationsDocumented ReactivityPotential Cross-Reactivity Notes
Anti-DapE (Generic)RabbitPolyclonalPeptide from a conserved regionWBBroad range of bacteriaDesigned for broad reactivity, but specificity against other Dap enzymes should be verified.
Anti-DapE (P. aeruginosa)MouseMonoclonalRecombinant P. aeruginosa DapEELISA, WBPseudomonas aeruginosaHigh specificity for Pseudomonas species expected.

Table 4: Anti-LysA (Diaminopimelate Decarboxylase) Antibodies

Product Name/IDHostClonalityImmunogenValidated ApplicationsDocumented ReactivityPotential Cross-Reactivity Notes
Anti-LysA (E. coli)RabbitPolyclonalRecombinant E. coli LysAWB, IHCEscherichia coliModerate sequence homology across different bacterial phyla.
Anti-LysA (F. tularensis)MouseMonoclonalRecombinant F. tularensis LysAELISAFrancisella tularensisHigh specificity for Francisella is likely.

Experimental Protocols for Antibody Validation

To ensure the reliability of experimental results, it is crucial to validate the specificity of antibodies in the intended application. Below are detailed methodologies for key validation experiments.

Western Blot Protocol for Antibody Specificity Testing

This protocol is designed to assess the specificity of a primary antibody against a target DAP pathway enzyme in bacterial lysates.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Lysate_Prep Bacterial Cell Lysis Protein_Quant Protein Quantification (BCA Assay) Lysate_Prep->Protein_Quant Sample_Denat Sample Denaturation with Laemmli Buffer Protein_Quant->Sample_Denat SDS_PAGE SDS-PAGE Sample_Denat->SDS_PAGE Transfer Electrotransfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Fig. 2: Workflow for Western Blot Antibody Validation.

Methodology:

  • Bacterial Lysate Preparation:

    • Culture bacteria to the desired growth phase.

    • Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer with protease inhibitors) and lyse by sonication or bead beating.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Interpretation: A specific antibody should produce a single band at the expected molecular weight of the target enzyme. The presence of multiple bands may indicate cross-reactivity or protein degradation. To assess cross-reactivity, lysates from different bacterial species or knockout strains (if available) should be run in parallel.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

This indirect ELISA protocol can be used to quantify the cross-reactivity of an antibody against homologous proteins from different bacterial species.

Methodology:

  • Antigen Coating:

    • Coat the wells of a 96-well microplate with 100 µL of purified recombinant DAP pathway enzymes from different bacterial species (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

    • Block with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of serial dilutions of the primary antibody to the wells.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of the substrate solution (e.g., TMB).

    • Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm.

Data Analysis: The absorbance values are plotted against the antibody concentration for each antigen. The degree of cross-reactivity can be expressed as the percentage of binding to the heterologous antigen compared to the immunizing antigen at a given antibody concentration.

Predicting Cross-Reactivity Using Sequence Alignment

A preliminary assessment of potential cross-reactivity can be made by comparing the amino acid sequence of the immunogen with homologous proteins from other species. The NCBI BLAST (Basic Local Alignment Search Tool) is a valuable resource for this purpose.

Sequence_Alignment_Workflow cluster_0 Input cluster_1 BLAST Analysis cluster_2 Prediction Immunogen_Seq Obtain Immunogen Sequence BLASTp Perform BLASTp Search against Bacterial Protein Database Immunogen_Seq->BLASTp Analyze_Results Analyze Sequence Identity and Similarity Scores BLASTp->Analyze_Results Predict_Xreact Predict Potential Cross-Reactivity Analyze_Results->Predict_Xreact

Fig. 3: Workflow for Predicting Antibody Cross-Reactivity.

Procedure:

  • Obtain the amino acid sequence of the immunogen used to generate the antibody.

  • Perform a protein-protein BLAST (BLASTp) search against a non-redundant protein sequence database, limiting the search to bacteria.

  • Analyze the results, paying close attention to the percent identity and query coverage for homologous proteins from different species.

Interpretation: High sequence identity (>80%) in the immunogenic region suggests a higher likelihood of cross-reactivity. However, it is important to remember that this is a predictive tool, and experimental validation is essential.

Conclusion

The selection of a highly specific antibody is a critical first step for any research involving the DAP pathway. While commercial antibodies are readily available, their cross-reactivity profiles are often not extensively characterized. This guide provides a starting point for researchers by summarizing available information and outlining robust validation protocols. By diligently validating their antibodies, scientists can ensure the integrity of their data and contribute to the development of novel therapeutics targeting this essential bacterial pathway.

A Comparative Guide to the Biological Activities of 7,8-Diaminononanoic Acid and Desthiobiotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 7,8-diaminononanoic acid (DAPA) and desthiobiotin (DTB), two key intermediates in the biotin biosynthesis pathway. The information presented is supported by experimental data to aid researchers in understanding their distinct and overlapping roles in biological systems.

Overview of 7,8-Diaminononanoic Acid and Desthiobiotin

7,8-Diaminononanoic acid and desthiobiotin are sequential precursors in the synthesis of biotin (Vitamin B7), an essential cofactor for a variety of metabolic enzymes. In organisms capable of de novo biotin synthesis, such as many bacteria, yeasts, and plants, DAPA is converted to DTB by the enzyme desthiobiotin synthetase.[1][2] Desthiobiotin is then further converted to biotin. Due to their structural similarity to biotin, both DAPA and DTB can exhibit biological activity, particularly in organisms that are auxotrophic for biotin.

Comparative Biological Activities

The primary biological role of both DAPA and desthiobiotin is to act as precursors in the biotin biosynthetic pathway. However, they can also independently influence cellular processes, particularly in biotin-auxotrophic organisms.

Growth Promotion in Biotin Auxotrophs

Both DAPA and desthiobiotin can support the growth of microorganisms that are unable to synthesize biotin de novo. The ability of a specific auxotroph to utilize these precursors depends on the location of the genetic block in its biotin synthesis pathway.

  • 7,8-Diaminononanoic Acid (DAPA): Can support the growth of biotin auxotrophs with a genetic lesion in the pathway prior to the formation of DAPA. For example, E. coli mutants with a defective bioA gene, which is responsible for DAPA synthesis, can have their growth restored by the addition of DAPA.

  • Desthiobiotin (DTB): Can support the growth of a broader range of biotin auxotrophs, including those with mutations in the genes responsible for the synthesis of DAPA.[3][4] Several studies have demonstrated the ability of desthiobiotin to support the growth of various bacteria and yeasts. In some cases, the biological activity of desthiobiotin for certain yeasts has been observed to be relatively high.

While direct quantitative comparisons of the growth-promoting efficacy of DAPA and DTB are limited in the literature, the available evidence suggests that desthiobiotin is a more universally effective growth supplement for a wider range of biotin auxotrophs due to its position further down the biosynthetic pathway.

Gene Expression in Jurkat Cells

A study on the human T-cell line (Jurkat cells), which are biotin auxotrophs, revealed that desthiobiotin can mimic the effects of biotin on gene expression. Supplementation of biotin-deficient Jurkat cells with desthiobiotin led to a significant increase in the transcriptional activities of genes encoding for interleukin-2 (IL-2) and the IL-2 receptor gamma chain (IL-2Rγ).

CompoundConcentrationEffect on IL-2 and IL-2Rγ Gene Expression (Luciferase Activity)
Biotin (Control)10 nmol/LIncreased up to 43% compared to biotin-deficient cells[3]
Desthiobiotin10 nmol/LIncreased up to 43% compared to biotin-deficient cells[3]
Diaminobiotin10 nmol/LIncreased up to 43% compared to biotin-deficient cells[3]

Table 1: Effect of Desthiobiotin on Gene Expression in Jurkat Cells.[3]

Importantly, this study did not investigate the effect of 7,8-diaminononanoic acid on gene expression in Jurkat cells.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the biotin biosynthesis pathway and a general workflow for assessing the biological activity of biotin vitamers.

Biotin_Biosynthesis_Pathway KAPA 7-Keto-8-aminopelargonic acid (KAPA) DAPA 7,8-Diaminononanoic acid (DAPA) KAPA->DAPA BioA DTB Desthiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Caption: The biotin biosynthesis pathway, highlighting the conversion of 7,8-diaminononanoic acid to desthiobiotin.

Microbial_Growth_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare inoculum of biotin auxotrophic strain Incubate Inoculate and incubate under controlled conditions Inoculum->Incubate Media Prepare biotin-free growth medium Supplement Supplement medium with varying concentrations of DAPA or DTB Media->Supplement Supplement->Incubate Measure Measure microbial growth (e.g., OD600) Incubate->Measure Compare Compare growth curves and determine minimum effective concentration Measure->Compare

Caption: A generalized workflow for a microbial growth assay to compare the biological activity of DAPA and DTB.

Experimental Protocols

Microbiological Growth Assay for Biotin Vitamers

This protocol is a generalized method for assessing the ability of 7,8-diaminononanoic acid and desthiobiotin to support the growth of a biotin-auxotrophic microbial strain, such as Lactobacillus plantarum or a specific E. coli mutant.

1. Preparation of Inoculum:

  • Culture the biotin-auxotrophic strain in a biotin-replete medium to obtain a sufficient cell density.

  • Harvest the cells by centrifugation and wash them multiple times with a sterile, biotin-free saline solution to remove any residual biotin.

  • Resuspend the washed cells in the biotin-free saline solution to a standardized optical density (e.g., OD600 of 1.0).

2. Preparation of Assay Medium:

  • Prepare a biotin-free growth medium appropriate for the test organism. Commercially available biotin assay media can be used.

  • Dispense the medium into sterile test tubes or a microplate.

3. Supplementation with Biotin Vitamers:

  • Prepare sterile stock solutions of 7,8-diaminononanoic acid and desthiobiotin of known concentrations.

  • Add varying concentrations of the DAPA and DTB stock solutions to the assay medium to create a dose-response curve. Include a negative control (no supplement) and a positive control (biotin).

4. Inoculation and Incubation:

  • Inoculate the prepared media with a small volume of the washed inoculum.

  • Incubate the cultures under optimal growth conditions (temperature, aeration) for the test organism.

5. Measurement of Growth:

  • Monitor microbial growth over time by measuring the optical density at 600 nm (OD600) using a spectrophotometer or a microplate reader.

  • Alternatively, for acid-producing bacteria like Lactobacillus, growth can be assessed by titrating the lactic acid produced.

6. Data Analysis:

  • Plot the growth curves (OD600 vs. time) for each concentration of DAPA and DTB.

  • Determine the minimum concentration of each compound that supports growth and compare their relative potencies.

Jurkat Cell Culture and Gene Expression Analysis

This protocol describes the methodology used to assess the effect of desthiobiotin on gene expression in Jurkat cells.[3]

1. Cell Culture:

  • Culture Jurkat cells in a biotin-deficient medium (e.g., RPMI 1640 formulated without biotin) supplemented with 10% dialyzed fetal bovine serum for an extended period (e.g., 35 days) to deplete intracellular biotin stores.

  • Maintain a control group of cells in a biotin-replete medium.

2. Supplementation:

  • Twenty-four hours prior to gene expression analysis, supplement the biotin-deficient medium with 10 nmol/L of desthiobiotin, biotin (positive control), or no supplement (negative control).

3. Transfection with Reporter Constructs:

  • Transfect the Jurkat cells with luciferase reporter gene constructs containing the promoter regions of the genes of interest (e.g., IL-2 and IL-2Rγ). A co-transfection with a β-galactosidase expression vector can be used to normalize for transfection efficiency.

4. Luciferase Assay:

  • After a suitable incubation period post-transfection, lyse the cells and measure the luciferase activity using a luminometer.

  • Measure β-galactosidase activity to normalize the luciferase readings.

5. Data Analysis:

  • Compare the normalized luciferase activities between the different treatment groups (desthiobiotin, biotin, and no supplement) to determine the effect of each compound on the transcriptional activity of the target genes.

Conclusion

Both 7,8-diaminononanoic acid and desthiobiotin play crucial roles as intermediates in the biosynthesis of biotin. Their primary biological activity in biotin auxotrophs is to support growth by feeding into the biotin synthesis pathway. Desthiobiotin appears to be a more versatile growth supplement for a wider range of auxotrophs. Furthermore, desthiobiotin has been shown to mimic the gene-regulatory functions of biotin in human cells, a biological activity that has not yet been demonstrated for 7,8-diaminononanoic acid. The provided experimental protocols offer a framework for further investigation into the comparative biological activities of these two important biotin vitamers.

References

Comparative Molecular Docking Analysis of Inhibitors Targeting the BioA Enzyme Active Site

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in silico evaluation of potential inhibitors for 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway and a promising target for novel antimicrobial agents.

This guide provides an objective comparison of various inhibitors targeting the active site of the BioA enzyme, supported by data from molecular docking studies. It includes detailed experimental protocols for performing such computational analyses and visual representations of the workflow and comparative logic.

Data Presentation: Comparative Docking Scores and Inhibitory Concentrations

The following table summarizes the molecular docking results and corresponding experimental inhibitory concentrations for several identified BioA inhibitors. Lower binding energies typically indicate a more favorable interaction between the inhibitor and the enzyme's active site. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the MIC90 is the minimum concentration required to inhibit the growth of 90% of microorganisms.

Compound IDDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)MIC90 (µg/mL)Reference
A36-11.30Not Reported28.94>200[1][2]
A35-10.85Not Reported88.1680[1][3]
A65-10.47Not Reported114.4220[1][3]
C48Not ReportedKi of 200 pM0.034Not Reported[4]
CHM-1Not ReportedNot ReportedNot ReportedNot Reported[1]

Note: Direct comparison of docking scores across different studies and software should be done with caution due to variations in scoring functions and protocols.

Experimental Protocols: Molecular Docking of BioA Inhibitors

This section outlines a generalized protocol for performing comparative molecular docking studies against the BioA enzyme, based on common methodologies reported in the literature.[1][5][6]

1. Preparation of the Receptor (BioA Enzyme)

  • Obtain the Crystal Structure: Download the 3D crystal structure of the target protein, Mycobacterium tuberculosis BioA, from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 3LV2.[1]

  • Prepare the Protein:

    • Remove all non-essential molecules from the PDB file, such as water molecules, co-crystallized ligands, and any chains not part of the biological unit.[6]

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to each atom of the protein.[6]

    • The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).

2. Preparation of the Ligands (Inhibitors)

  • Obtain Ligand Structures: Source the 2D or 3D structures of the inhibitor compounds from chemical databases like PubChem or ZINC, or build them using molecular modeling software.

  • Ligand Optimization:

    • Convert the 2D structures to 3D.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds and save the prepared ligands in the appropriate format (e.g., PDBQT).

3. Molecular Docking Procedure

  • Grid Box Generation: Define the active site for docking by creating a grid box that encompasses the key amino acid residues of the BioA substrate-binding pocket.[1]

  • Docking Simulation: Use a molecular docking program such as AutoDock Vina or MOE (Molecular Operating Environment) to perform the docking calculations.[6][7] The software will explore various conformations and orientations (poses) of each ligand within the defined active site.

  • Scoring and Ranking: The docking program calculates the binding affinity (docking score) for each pose, typically in kcal/mol. The poses are then ranked based on these scores.[8]

4. Analysis and Validation of Results

  • Pose Selection: The best-docked pose for each ligand is selected based on the lowest docking score and visual inspection of the interactions with the active site residues.[7]

  • Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked inhibitors and the amino acid residues of the BioA active site.

  • Validation (Optional but Recommended): To validate the docking protocol, a known inhibitor or the natural substrate can be re-docked into the active site. A low root-mean-square deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystallographic pose indicates a reliable docking setup.[1]

Mandatory Visualizations

The following diagrams illustrate the key processes and logical relationships in the comparative molecular docking of BioA inhibitors.

molecular_docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis rec_pdb Download BioA PDB rec_clean Clean Structure rec_pdb->rec_clean rec_hydro Add Hydrogens rec_clean->rec_hydro rec_charge Assign Charges rec_hydro->rec_charge rec_pdbqt Save as PDBQT rec_charge->rec_pdbqt grid Define Grid Box (Active Site) rec_pdbqt->grid lig_struct Obtain Ligand Structures lig_3d Convert to 3D lig_struct->lig_3d lig_min Energy Minimization lig_3d->lig_min lig_pdbqt Save as PDBQT lig_min->lig_pdbqt dock Run Docking Simulation lig_pdbqt->dock grid->dock rank Rank Poses by Score dock->rank analyze Analyze Interactions rank->analyze validate Validate Protocol analyze->validate

Caption: A workflow diagram illustrating the key steps in a typical molecular docking experiment.

comparative_analysis_logic start Start: Identify Potential BioA Inhibitors docking Perform Molecular Docking start->docking data Collect Binding Energy & Docking Scores docking->data compare Compare Docking Results data->compare compare->start Low Affinity best Identify Inhibitors with Best Scores compare->best High Affinity exp_val Experimental Validation (IC50, MIC) best->exp_val final Prioritize Lead Compounds exp_val->final

Caption: Logical flow for the comparative analysis and prioritization of BioA inhibitors.

References

Safety Operating Guide

Prudent Disposal of (7R,8S)-7,8-diaminononanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat (7R,8S)-7,8-diaminononanoic acid as a chemical waste product. Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.

This document provides a comprehensive guide for the safe handling and proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as potentially hazardous.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or face shield.
Hand ProtectionNitrile or other chemically resistant gloves.
Body ProtectionLaboratory coat.
Respiratory ProtectionUse in a well-ventilated area or fume hood.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to ensure safety and compliance.

  • Waste Container: Use a designated, clearly labeled, and leak-proof container for collecting waste of this compound.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.

  • Compatibility: Do not mix this waste with other chemical waste streams unless their compatibility is known. Incompatible materials can lead to dangerous reactions.

Disposal Workflow

The following diagram outlines the step-by-step procedure for the disposal of this compound.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage cluster_3 Step 4: Disposal cluster_4 Step 5: Decontamination A Wear appropriate PPE: Safety Goggles, Lab Coat, Gloves B Use a designated, labeled, leak-proof waste container. A->B C Transfer solid or dissolved This compound waste into the container. B->C D Securely close the waste container. C->D E Store in a designated, well-ventilated hazardous waste accumulation area. D->E F Arrange for pickup by an approved hazardous waste disposal service. E->F G Decontaminate all used labware and surfaces. F->G

Caption: Disposal workflow for this compound.

Decontamination Procedures

Effective decontamination is essential to prevent cross-contamination and ensure a safe working environment.

Experimental Protocol for Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse the contaminated glassware or surface with a suitable solvent in which this compound is soluble. Collect this rinse as hazardous waste. Water or methanol are potential initial rinse solvents.

  • Washing: Wash the glassware or surface thoroughly with a laboratory detergent and warm water.

  • Final Rinse: Rinse multiple times with deionized water.

  • Drying: Allow the glassware to air dry or use an oven as appropriate.

  • Surface Decontamination: For work surfaces, wipe down with a detergent solution followed by a water rinse.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: For a solid spill, carefully sweep or scoop the material into a labeled waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then transfer the absorbent material into the waste container.

  • Decontaminate: Clean the spill area according to the decontamination procedures outlined above.

  • Report: Report the spill to the laboratory supervisor or environmental health and safety officer.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling (7R,8S)-7,8-diaminononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of personal protective equipment (PPE) when working with (7R,8S)-7,8-diaminononanoic acid. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.

Recommended Personal Protective Equipment

The selection of appropriate PPE is contingent upon the nature and scale of the work being conducted. The following table summarizes the recommended PPE for various scenarios.

Handling Scenario Required PPE Additional Recommendations
Small-Scale Operations (e.g., weighing, preparing solutions <1g)- Safety glasses with side shields - Nitrile gloves - Standard laboratory coat- Work in a well-ventilated area or a chemical fume hood.
Medium-Scale Operations (e.g., synthesis, purification 1-10g)- Chemical splash goggles - Nitrile or butyl rubber gloves - Chemical-resistant laboratory coat or apron- Operations should be conducted in a certified chemical fume hood.
Large-Scale Operations (e.g., pilot scale, >10g)- Full-face shield over chemical splash goggles - Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) - Chemical-resistant suit or coveralls- Use of a closed system is highly recommended. - Respiratory protection may be required based on a risk assessment.
Risk of Aerosol or Dust Generation - All PPE from the relevant scale of operation - N95 respirator or higher- Engineering controls to minimize dust/aerosol formation are paramount.

Experimental Protocols: Donning and Doffing PPE

Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Procedure:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the laboratory coat or gown, ensuring it is fully buttoned or tied.

  • Mask/Respirator: If required, place the respirator over your nose and mouth and adjust for a tight seal.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing Procedure (to be performed in a designated area):
  • Gloves: Remove gloves by peeling one off from the cuff, turning it inside out, and then using the clean, ungloved hand to remove the second glove from the inside of the cuff.

  • Gown/Lab Coat: Untie or unbutton the lab coat and peel it away from your body, turning it inside out as you remove it.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove eye and face protection from the back of the head.

  • Mask/Respirator: Remove the respirator from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plan for Contaminated PPE

All disposable PPE should be considered contaminated after use and disposed of accordingly.

  • Collection: Place all used disposable PPE (gloves, masks, etc.) into a designated, labeled hazardous waste container lined with a durable plastic bag.

  • Storage: Store the hazardous waste container in a secure, designated area away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local and national regulations.

Reusable PPE, such as face shields and goggles, should be decontaminated according to the manufacturer's instructions before reuse.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Assess Task small_scale Small Scale (<1g)? start->small_scale medium_scale Medium Scale (1-10g)? small_scale->medium_scale No ppe_level_1 PPE Level 1: - Safety Glasses - Nitrile Gloves - Lab Coat small_scale->ppe_level_1 Yes large_scale Large Scale (>10g)? medium_scale->large_scale No ppe_level_2 PPE Level 2: - Splash Goggles - Chem-Resistant Gloves - Chem-Resistant Coat/Apron medium_scale->ppe_level_2 Yes ppe_level_3 PPE Level 3: - Face Shield & Goggles - Heavy-Duty Gloves - Chem-Resistant Suit large_scale->ppe_level_3 Yes aerosol_risk Risk of Aerosol/Dust? respirator Add Respirator (N95+) aerosol_risk->respirator Yes end Proceed with Task aerosol_risk->end No ppe_level_1->aerosol_risk ppe_level_2->aerosol_risk ppe_level_3->aerosol_risk respirator->end

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.